Product packaging for Isoboonein acetate(Cat. No.:)

Isoboonein acetate

カタログ番号: B048235
分子量: 212.24 g/mol
InChIキー: MBJHSEZGXPVNLN-QQRDMOCMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Isoboonein acetate is a semi-synthetic diterpenoid derivative of particular interest in pharmacological and chemical biology research. Its core research value lies in its potential as a key intermediate or active compound for investigating anti-inflammatory and analgesic pathways. As an acetylated derivative of the natural framework isoboonein, this compound is primarily utilized in structure-activity relationship (SAR) studies to elucidate the role of esterification on bioavailability, receptor binding affinity, and metabolic stability. Researchers employ this compound in mechanistic studies focused on TRP channel modulation and cytokine signaling, providing insights into novel therapeutic targets. Its well-defined structure also makes it a valuable analytical standard for the quantification and identification of related terpenoids in complex natural product extracts via LC-MS or GC-MS methodologies. This compound is strictly for laboratory research applications, including in vitro cell culture assays and in vivo preclinical models, to advance the understanding of terpenoid-based pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B048235 Isoboonein acetate

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHSEZGXPVNLN-QQRDMOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Isobornyl Acetate: From Chemical Properties to Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: Initial research for "Isoboonein acetate" did not yield any results. Based on the phonetic similarity, this guide focuses on Isobornyl acetate , a compound with significant research and applications in various scientific fields.

Introduction

Isobornyl acetate is a bicyclic monoterpene ester that is a significant component of many essential oils, notably from coniferous trees. It is a colorless liquid with a characteristic pine-like, camphoraceous odor. Beyond its traditional use in the fragrance and flavor industries, Isobornyl acetate has garnered attention from the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the biological activities of Isobornyl acetate, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways.

Chemical and Physical Properties

Isobornyl acetate is the acetate ester of the terpenoid isoborneol. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₂H₂₀O₂
Molar Mass 196.29 g/mol
Appearance Colorless liquid
Odor Pine-like, camphoraceous
Boiling Point 229-233 °C
Density 0.983 g/mL at 25 °C
Refractive Index 1.4635 (n20/D)
Solubility Insoluble in water; soluble in organic solvents
CAS Number 125-12-2

Synthesis of Isobornyl Acetate

Isobornyl acetate is commercially synthesized primarily through the esterification of camphene with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

A general experimental workflow for the synthesis of Isobornyl acetate is depicted below:

G Reactants Camphene + Acetic Acid ReactionVessel Reaction Vessel (Heated with Stirring) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Esterification Esterification Reaction ReactionVessel->Esterification CrudeProduct Crude Isobornyl Acetate Esterification->CrudeProduct Purification Purification (Washing and Distillation) CrudeProduct->Purification FinalProduct Pure Isobornyl Acetate Purification->FinalProduct

Figure 1. General workflow for the synthesis of Isobornyl acetate.

Biological Activities

Isobornyl acetate has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Isobornyl acetate has shown inhibitory activity against a variety of pathogenic microorganisms.[1] Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Notably, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans.[2]

Quantitative Antimicrobial Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Various microbial strains1.75 to 4.88 mg/mL[Source]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a general procedure for determining the MIC of Isobornyl acetate against a specific microorganism.

  • Preparation of Isobornyl Acetate Stock Solution: Dissolve Isobornyl acetate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 100 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Isobornyl acetate stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no Isobornyl acetate) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Isobornyl acetate that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Bornyl acetate, a closely related compound, has been shown to exert anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines.[3] Studies on bornyl acetate have indicated its ability to suppress the activation of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general method to assess the anti-inflammatory activity of Isobornyl acetate in a macrophage cell line (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Isobornyl acetate for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathways in Inflammation

Isobornyl acetate is believed to exert its anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the proposed inhibitory effects on the NF-κB and MAPK pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatoryGenes activates IsobornylAcetate Isobornyl Acetate IsobornylAcetate->IKK inhibits G LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes activates IsobornylAcetate Isobornyl Acetate IsobornylAcetate->p38 inhibits phosphorylation IsobornylAcetate->JNK inhibits phosphorylation IsobornylAcetate->ERK inhibits phosphorylation G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2) AKT->AntiApoptotic activates Apoptosis Apoptosis AntiApoptotic->Apoptosis inhibits IsobornylAcetate Bornyl Acetate IsobornylAcetate->PI3K inhibits

References

An In-depth Technical Guide to Isobornyl Acetate: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: The initial query for "Isoboonein acetate" did not yield any results for a known chemical compound. Based on the search results, it is highly likely that this was a typographical error for Isobornyl acetate . This technical guide will, therefore, focus on Isobornyl acetate.

Introduction

Isobornyl acetate is a bicyclic monoterpene ester that is a significant component in the fragrance and flavor industries. It is also a key intermediate in the synthesis of camphor.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Isobornyl acetate, with a focus on its antimicrobial effects. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identifiers

Isobornyl acetate is the acetate ester of the terpenoid isoborneol.[2] Its chemical structure is characterized by a bicyclo[2.2.1]heptane ring system.

Chemical Structure:

(A simplified 2D representation of the core bicyclic structure)

IdentifierValue
IUPAC Name [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate[3]
SMILES CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C[3]
InChI Key KGEKLUUHTZCSIP-FOGDFJRCSA-N[3]
CAS Number 125-12-2[4]
Molecular Formula C12H20O2[3]
Molecular Weight 196.29 g/mol [4]

Physicochemical Properties

Isobornyl acetate is a colorless liquid with a characteristic pine-like, camphoraceous odor. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Appearance Colorless to pale straw-yellow liquid
Boiling Point 220-224 °C
Melting Point Not available
Flash Point 89 °C (closed cup)[4]
Density 0.98 g/cm³ at 20 °C[4]
Vapor Pressure 0.13 hPa at 20 °C[4]
Solubility Insoluble in water; soluble in organic solvents and oils.
Refractive Index 1.462 - 1.465 at 20 °C
Autoignition Temp. 440 °C[4]
Kinematic Viscosity 4.53 cSt at 40 °C[4]

Biological Activities and Mechanism of Action

The primary biological activity of Isobornyl acetate that has been investigated is its antimicrobial effect. It has demonstrated activity against a range of bacteria and fungi.

Antimicrobial Activity

Isobornyl acetate has been shown to inhibit the growth of various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans. While the exact mechanism of its antibacterial and antiviral effects is not fully understood, its lipophilic nature is believed to play a crucial role.

Proposed Mechanism of Antimicrobial Action:

The antimicrobial activity of monoterpenes like Isobornyl acetate is generally attributed to their ability to partition into and disrupt the structure of microbial cell membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

It is also proposed that Isobornyl acetate may be hydrolyzed to isobornyl alcohol by microbial enzymes. The resulting alcohol, along with the change in pH due to the release of acetic acid, could contribute to the overall antimicrobial effect by damaging the cell membrane and inactivating essential membrane proteins.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Membrane Membrane Proteins Membrane Proteins Isobornyl_acetate Isobornyl Acetate Disruption Membrane Disruption Isobornyl_acetate->Disruption Partitioning Hydrolysis Hydrolysis Isobornyl_acetate->Hydrolysis Disruption->Proteins Inactivation Leakage Leakage of Cellular Contents Disruption->Leakage IBA_products Isoborneol + Acetic Acid Hydrolysis->IBA_products IBA_products->Disruption Damage Death Cell Death Leakage->Death

Proposed antimicrobial mechanism of Isobornyl acetate.
Other Biological Activities

Isobornyl acetate is also known to have antifeedant properties against certain insects and is used as an insect pheromone.[2]

Experimental Protocols

Synthesis of Isobornyl Acetate

A common method for the synthesis of Isobornyl acetate involves the acid-catalyzed esterification of camphene with acetic acid.[2]

Materials:

  • Camphene

  • Glacial acetic acid

  • Strong acid catalyst (e.g., sulfuric acid)

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with camphene and glacial acetic acid.

  • Slowly add the acid catalyst while stirring and maintaining the desired reaction temperature.

  • Allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like gas chromatography (GC).

  • After the reaction is complete, cool the mixture and wash it with water to remove the acid catalyst and excess acetic acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

  • Dry the crude Isobornyl acetate over a drying agent.

  • Purify the product by fractional distillation under reduced pressure.

synthesis_workflow Start Start Reactants Combine Camphene and Acetic Acid Start->Reactants Catalyst Add Acid Catalyst Reactants->Catalyst Reaction Maintain Temperature and Stir Catalyst->Reaction Monitoring Monitor Reaction (e.g., GC) Reaction->Monitoring Quench Cool and Wash with Water Monitoring->Quench Reaction Complete Separation Separate Organic Layer Quench->Separation Neutralization Wash with NaHCO3 and Water Separation->Neutralization Drying Dry with Anhydrous Sodium Sulfate Neutralization->Drying Purification Fractional Distillation Drying->Purification End Pure Isobornyl Acetate Purification->End

General workflow for the synthesis of Isobornyl acetate.
Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Materials:

  • Isobornyl acetate

  • Bacterial or fungal strains

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

  • Positive control (known antimicrobial agent)

  • Negative control (broth with inoculum, no compound)

Procedure:

  • Prepare a stock solution of Isobornyl acetate in a suitable solvent (e.g., DMSO) and then dilute it in the nutrient broth to the desired starting concentration.

  • Perform serial two-fold dilutions of the Isobornyl acetate solution in the wells of the 96-well plate, creating a concentration gradient.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add a standardized volume of the inoculum to each well of the microtiter plate, including the positive and negative control wells.

  • Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Isobornyl acetate at which no visible growth of the microorganism is observed.

  • Optionally, the growth can be quantified by measuring the optical density at a specific wavelength using a microplate reader.

mic_assay_workflow Start Start Preparation Prepare Isobornyl Acetate Stock Solution Start->Preparation Dilution Perform Serial Dilutions in 96-well Plate Preparation->Dilution Inoculum Prepare Standardized Microbial Inoculum Dilution->Inoculum Inoculation Inoculate all Wells Inoculum->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC Determine MIC Observation->MIC End End MIC->End

Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Isobornyl acetate is a well-characterized monoterpene ester with significant applications in the fragrance and chemical synthesis industries. Its antimicrobial properties present a promising area for further research and development, particularly in the context of rising antimicrobial resistance. While the general mechanism of its antimicrobial action is thought to involve cell membrane disruption, further studies are needed to elucidate the specific molecular targets and pathways involved. The experimental protocols provided in this guide offer a foundation for the synthesis and biological evaluation of Isobornyl acetate in a research setting.

References

The Synthetic Landscape of Isobornyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acetate, a bicyclic monoterpene ester, is a key intermediate in the synthesis of camphor and a significant fragrance component in various consumer products.[1][2][3] Its characteristic pine-like, camphoraceous odor also lends itself to applications in flavoring agents.[2][4] Beyond its traditional uses, recent studies have highlighted its potential as an antimicrobial agent, showing activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[3][5] This emerging biological activity has garnered interest from the drug development sector.

This technical guide provides an in-depth overview of the total synthesis of isobornyl acetate, focusing on prevalent catalytic methods. It offers a comparative analysis of quantitative data from various synthetic protocols and details the experimental procedures for key methodologies.

Synthetic Strategies and Methodologies

The primary industrial synthesis of isobornyl acetate involves the esterification of camphene with acetic acid.[6] Another route includes the isomerization of α-pinene to camphene, which is then esterified.[1] Various catalysts have been employed to optimize this reaction, aiming for high conversion rates, selectivity, and environmentally benign processes.

Catalytic Approaches to Isobornyl Acetate Synthesis

Several catalytic systems have been developed for the synthesis of isobornyl acetate. The choice of catalyst significantly impacts reaction conditions, yield, and product purity.

1. Acidic Cation Exchange Resins: A method utilizing acidic cation exchange resins in a fixed-bed continuous reaction has been reported to achieve a high single-pass yield of 88.6%.[1]

2. Molecular Sieves: Synthesized molecular sieves have been used as catalysts, offering mild reaction conditions and high selectivity for isobornyl acetate.[7]

3. α-Hydroxyl Carboxylic Acid Composite Catalysts: Recent research has explored the use of composite catalysts, such as tartaric acid-boric acid and mandelic acid-boric acid, which have demonstrated high conversion rates and selectivity.[8][9][10] These catalysts also show promise for utilizing aqueous acetic acid, which is beneficial for catalyst reuse.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols for isobornyl acetate, allowing for a clear comparison of their efficiencies.

Catalyst SystemReactantsMolar/Mass RatioTemperature (°C)Reaction Time (h)Conversion of Camphene (%)GC Content of Isobornyl Acetate (%)Selectivity (%)Yield (%)Reference
Acidic Cation Exchange ResinPinene, Acetic Acid1:1.5 (mass)40----88.6[1]
Tartaric Acid-Boric AcidCamphene, Acetic Acid-701892.988.595.3-[8][9][10]
Mandelic Acid-Boric AcidCamphene, Acetic Acid-85891.286.795.1-[8]
Tartaric Acid, Zinc Sulfate, Acetic AnhydrideCamphene, Glacial Acetic Acid100:300:40:10:5 (mass)7512-63.5 (crude), ≥96.2 (refined)--[11]
Glycolic Acid, Boric AcidCamphene, Glacial Acetic Acid, Water100:100:10:10:25 (mass)858-65.3 (crude), ≥97.2 (refined)--[11]
Mandelic Acid, Boric Acid, Acetic AnhydrideCamphene, Glacial Acetic Acid100:100:20:3:10 (mass)858-65.6 (crude), ≥95.8 (refined)--[11]
Citric Acid, Boric AcidCamphene, Glacial Acetic Acid, Water100:200:30:30 (mass)8024-37.5 (crude), ≥91.3 (refined)--[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of isobornyl acetate.

Synthesis using α-Hydroxyl Carboxylic Acid Composite Catalyst

This protocol is based on the research utilizing a tartaric acid-boric acid composite catalyst.[8]

Materials:

  • α-camphene (10 g)

  • Acetic acid (10 g)

  • Ethyl acetate (20 g)

  • Water (1-5 g)

  • Tartaric acid (4.5 g)

  • Boric acid (0.4 g)

Procedure:

  • To a reaction flask equipped with a magnetic stirrer, add α-camphene, acetic acid, ethyl acetate, water, tartaric acid, and boric acid.

  • Stir the mixture at 500 rpm.

  • Heat the reaction mixture to a controlled temperature of 70°C.

  • Maintain the reaction for 18 hours.

  • After the reaction is complete, the product is ready for purification and analysis.

Synthesis using a Hydroxycarboxylic Acid and Cocatalyst System

This protocol is adapted from a patented method.[11]

Materials:

  • Camphene (100 parts by mass)

  • Glacial acetic acid (300 parts by mass)

  • Tartaric acid (40 parts by mass)

  • Zinc sulfate (10 parts by mass)

  • Acetic anhydride (5 parts by mass)

Procedure:

  • Charge a reaction kettle with camphene, glacial acetic acid, tartaric acid, zinc sulfate, and acetic anhydride according to the specified mass ratio.

  • Initiate stirring.

  • Heat the reaction mixture to 75°C.

  • Maintain the reaction for 12 hours to obtain the synthetic product.

  • Add a small amount of water to the product and allow it to stand for phase separation.

  • The upper oil layer contains the target product, isobornyl acetate. The lower aqueous layer contains the catalyst and acetic acid, which can be recycled after dewatering.

  • Transfer the target product to a washing tank, neutralize with an alkaline solution, and then wash with water to obtain crude isobornyl acetate.

  • Perform fractional distillation under reduced pressure to obtain refined isobornyl acetate.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of isobornyl acetate.

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product Camphene Camphene Reaction Esterification Reaction Camphene->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Catalyst Catalyst (e.g., Tartaric Acid-Boric Acid) Catalyst->Reaction Quenching Reaction Quenching (Water Addition) Reaction->Quenching Product Mixture Separation Phase Separation Quenching->Separation Washing Washing & Neutralization Separation->Washing Organic Layer Distillation Fractional Distillation Washing->Distillation Crude Product Product Isobornyl Acetate Distillation->Product Purified Product

Caption: General workflow for the synthesis of isobornyl acetate.

Conclusion

The total synthesis of isobornyl acetate is a well-established process, primarily relying on the esterification of camphene with acetic acid. The ongoing research in catalysis, particularly with the development of composite catalysts, continues to improve the efficiency, selectivity, and environmental footprint of this important industrial synthesis. The emerging antimicrobial properties of isobornyl acetate may open new avenues for its application in the pharmaceutical and drug development industries, warranting further investigation into its biological mechanisms of action.

References

The Core Mechanism of Action of Iso-mukaadial Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-mukaadial acetate (IMA), a drimane sesquiterpenoid isolated from the bark of Warburgia salutaris, has emerged as a promising natural compound with significant anticancer properties.[1] Extensive in vitro studies have demonstrated its cytotoxic and cytostatic effects across a range of cancer cell lines, including pancreatic, colon, breast, and ovarian cancers.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of iso-mukaadial acetate, with a focus on its role in inducing apoptosis and modulating cell cycle progression. The information presented herein is intended to support further research and drug development efforts centered on this potent natural product.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

The primary anticancer mechanism of iso-mukaadial acetate is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[1][3] This is a tightly regulated process involving a cascade of molecular events culminating in cell dismantling and elimination.

Key Molecular Events:
  • Disruption of Mitochondrial Membrane Potential (MMP): Iso-mukaadial acetate treatment leads to a significant decrease in the mitochondrial membrane potential in cancer cells.[4] This disruption is a critical early event in the intrinsic apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a key determinant in initiating mitochondrial-mediated apoptosis.[1][5]

  • Cytochrome c Release: The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7.[6] Studies consistently show a significant increase in caspase-3/7 activity in cancer cells treated with iso-mukaadial acetate.[1][2][7]

  • Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[1][4]

Signaling Pathway Diagram: Mitochondrial Apoptosis

Iso-mukaadial Acetate Induced Mitochondrial Apoptosis cluster_Mitochondrion Mitochondrion IMA Iso-mukaadial Acetate Bcl2_family Increased Bax/Bcl-2 Ratio IMA->Bcl2_family MMP Disruption of Mitochondrial Membrane Potential CytC_release Cytochrome c Release MMP->CytC_release Bcl2_family->MMP Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by Iso-mukaadial acetate.

Cell Cycle Arrest

In addition to inducing apoptosis, iso-mukaadial acetate exerts a cytostatic effect by arresting the cell cycle at different phases, depending on the cancer cell type. This prevents the proliferation of malignant cells.

  • G2/M Phase Arrest: In MDA-MB-231 breast cancer cells, treatment with iso-mukaadial acetate leads to cell cycle arrest in the early G2 phase.[2]

  • S Phase Arrest: In RMG-1 ovarian cancer cells, the compound induces arrest in the S phase of the cell cycle.[2]

A key mediator of this cell cycle arrest is the upregulation of the p21 protein.[1][8] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By upregulating p21, iso-mukaadial acetate inhibits the activity of CDK2, a crucial kinase for cell cycle progression, thereby halting cell division.[4] The upregulation of p21 can be mediated by both p53-dependent and p53-independent pathways.[8] In some cancer cell lines, the effect of iso-mukaadial acetate appears to be p53-independent.[8]

Signaling Pathway Diagram: Cell Cycle Arrest

Iso-mukaadial Acetate Induced Cell Cycle Arrest IMA Iso-mukaadial Acetate p21 p21 Upregulation IMA->p21 CDK2 CDK2 Inhibition p21->CDK2 CellCycleArrest Cell Cycle Arrest (S or G2/M Phase) CDK2->CellCycleArrest

Caption: Cell cycle arrest mechanism of Iso-mukaadial acetate.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of iso-mukaadial acetate have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 Value (µM)Citation
MIA-PACA-2Pancreatic Cancer2.4[7]
HT-29Colon Cancer12.2[7]
MDA-MB-231Breast Cancer2.7[8]
RMG-1Ovarian CancerNot explicitly stated, but shown to be effective[2]
HEK 293Normal Embryonic KidneyShown to have an effect, but IC50 not specified for direct comparison[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on iso-mukaadial acetate.

Cell Viability and Proliferation Assays

1. AlamarBlue™ Assay: [2][9]

  • Principle: Measures cell viability based on the reduction of resazurin (a non-fluorescent, blue compound) to resorufin (a fluorescent, pink compound) by metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of iso-mukaadial acetate and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

    • Add AlamarBlue™ reagent (10% of the culture volume) to each well.

    • Incubate the plates for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance using a plate reader (fluorescence: excitation 560 nm, emission 590 nm; absorbance: 570 nm with a reference wavelength of 600 nm).

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. xCELLigence Real-Time Cell Analysis: [2][9]

  • Principle: A non-invasive method that measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the culture wells. The impedance is expressed as a Cell Index (CI) value.

  • Protocol:

    • Add 100 µL of cell culture medium to each well of an E-Plate 16 to obtain a background reading.

    • Seed cells (e.g., 1 x 10⁴ cells/well) into the E-Plate 16.

    • Place the plate in the xCELLigence instrument inside a CO₂ incubator and monitor cell attachment and proliferation in real-time.

    • After a period of stable growth (e.g., 22 hours), treat the cells with iso-mukaadial acetate at various concentrations.

    • Continue to monitor the Cell Index in real-time for a specified duration (e.g., 48-72 hours) to assess the effect of the compound on cell proliferation.

Apoptosis and Cell Cycle Analysis

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining): [2]

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells and treat with the IC50 concentration of iso-mukaadial acetate for 24 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Flow Cytometry for Cell Cycle Analysis: [2]

  • Principle: Measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with iso-mukaadial acetate for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Enzyme Activity and Gene Expression Analysis

Caspase-Glo® 3/7 Assay: [2][8]

  • Principle: A luminescent assay that measures the activity of caspase-3 and -7. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with iso-mukaadial acetate for 24 hours.

    • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

Real-Time Polymerase Chain Reaction (RT-PCR): [2][8]

  • Principle: Quantifies the expression levels of specific genes (e.g., Bax, Bcl-2, p21) by reverse transcribing RNA into cDNA, followed by amplification of the cDNA with gene-specific primers in the presence of a fluorescent dye.

  • Protocol:

    • Treat cells with iso-mukaadial acetate for 24 hours.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcriptase kit.

    • Perform real-time PCR using gene-specific primers for Bax, Bcl-2, p21, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Experimental Workflow Diagram

General Experimental Workflow for Investigating Iso-mukaadial Acetate CellCulture Cell Culture (e.g., MIA-PACA-2, HT-29) Treatment Treatment with Iso-mukaadial Acetate CellCulture->Treatment Viability Cell Viability/Proliferation (AlamarBlue, xCELLigence) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry - PI) Treatment->CellCycle Caspase Caspase Activity (Caspase-Glo 3/7) Treatment->Caspase GeneExpression Gene Expression (RT-PCR for Bax, Bcl-2, p21) Treatment->GeneExpression DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Caspase->DataAnalysis GeneExpression->DataAnalysis

Caption: A generalized workflow for studying the anticancer effects of Iso-mukaadial acetate.

Conclusion

Iso-mukaadial acetate demonstrates significant potential as an anticancer agent by effectively inducing apoptosis through the mitochondrial pathway and causing cell cycle arrest in various cancer cell lines. Its mechanism of action, centered on the modulation of key regulatory proteins like the Bcl-2 family and p21, provides a solid foundation for its further investigation and development as a therapeutic candidate. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of iso-mukaadial acetate in a preclinical setting.

References

An In-depth Technical Guide on the Biological Activity of Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The user's request specified "Isoboonein acetate." Extensive searches have revealed that this is likely a misspelling of Isobornyl acetate . This document will proceed with the analysis of Isobornyl acetate, a well-documented monoterpene ester.

Introduction

Isobornyl acetate is a bicyclic monoterpene and a significant constituent of the essential oils of various coniferous trees and medicinal plants. It is widely recognized for its characteristic pine-like, camphoraceous aroma, leading to its extensive use in the fragrance industry. Beyond its olfactory properties, a growing body of scientific evidence indicates that Isobornyl acetate possesses a range of biological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of Isobornyl acetate's biological activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Data on Biological Activities

The biological activities of Isobornyl acetate have been quantified in several studies. The following tables summarize the available data on its anti-inflammatory and antimicrobial properties.

Table 1: Anti-inflammatory Activity of Isobornyl Acetate
AssayModel SystemMeasured ParameterResult
Nitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesIC50Data not available for Isobornyl acetate. For the related compound, Bornyl acetate, significant inhibition of NO production has been reported.
Pro-inflammatory Cytokine InhibitionVarious (e.g., LPS-stimulated chondrocytes)Inhibition of IL-6, IL-8, MMP-1, MMP-13Data not available for Isobornyl acetate. Bornyl acetate has been shown to compromise the upregulation of these cytokines and metalloproteinases.[1]

Note: There is a notable lack of specific IC50 values for the anti-inflammatory activity of Isobornyl acetate in the current literature. The data for its isomer, Bornyl acetate, suggests a potential for anti-inflammatory effects.

Table 2: Antimicrobial Activity of Isobornyl Acetate
OrganismAssayMeasured ParameterResult
Staphylococcus aureus (including MRSA)Broth microdilutionMICEffectively inhibited growth and reduced virulence.[2] Specific MIC values are not consistently reported.
Vancomycin-resistant enterococciBroth microdilutionMICDemonstrated activity.[2]
Gram-positive and Gram-negative bacteriaBroth microdilutionMICBroad-range activity.[2]
Candida albicansBroth microdilutionMICEffective in inhibiting growth and reducing virulence factors.[2]

Note: While the antimicrobial potential of Isobornyl acetate is documented, specific Minimum Inhibitory Concentration (MIC) values are often not provided in the available literature, which highlights an area for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the biological activities of compounds like Isobornyl acetate.

Anti-inflammatory Activity Assessment

A common in vitro model for evaluating anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Adherent cells are pre-treated with various concentrations of Isobornyl acetate for 1 hour.

  • Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the incubation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

3. Cytokine Quantification (ELISA):

  • The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Apoptosis Assay

The induction of apoptosis is a key indicator of potential anti-cancer activity. Flow cytometry is a widely used technique to assess apoptosis.

1. Cell Culture and Treatment:

  • A relevant cancer cell line (e.g., human leukemia cell line) is cultured in appropriate media and conditions.

  • Cells are treated with varying concentrations of Isobornyl acetate for a specified duration (e.g., 24, 48 hours).

2. Annexin V-FITC and Propidium Iodide (PI) Staining:

  • After treatment, both floating and adherent cells are collected.

  • The cells are washed with phosphate-buffered saline (PBS) and then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are then analyzed by flow cytometry.

3. Data Analysis:

  • The flow cytometer detects the fluorescence emitted by FITC and PI.

  • The cell population is categorized into four quadrants:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by Isobornyl acetate.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

2. Serial Dilution of Isobornyl Acetate:

  • A two-fold serial dilution of Isobornyl acetate is prepared in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of Isobornyl acetate that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The biological effects of Isobornyl acetate are mediated through its interaction with various cellular signaling pathways. While research specifically on Isobornyl acetate is limited, studies on its isomer, Bornyl acetate, and other terpenoids provide insights into the likely mechanisms.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of related compounds often involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). It is hypothesized that Isobornyl acetate may exert its anti-inflammatory effects by inhibiting the phosphorylation of IκB or the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the production of inflammatory mediators. The activation of these kinases by phosphorylation can lead to the activation of transcription factors such as AP-1, which also promotes the expression of pro-inflammatory genes. Terpenoids have been shown to inhibit the phosphorylation of MAPKs, thereby downregulating the inflammatory response.

G Hypothesized Anti-inflammatory Signaling of Isobornyl Acetate LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_p MAPK (p38, JNK, ERK) TLR4->MAPK_p activates Isobornyl_Acetate Isobornyl Acetate Isobornyl_Acetate->IKK inhibits? Isobornyl_Acetate->MAPK_p inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes induces AP1 AP-1 MAPK_p->AP1 activates AP1->Proinflammatory_Genes induces Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway of Isobornyl acetate.

Apoptosis Signaling Pathway

The induction of apoptosis by anti-cancer agents can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

  • Intrinsic Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The Bcl-2 family of proteins regulates this process, with pro-apoptotic members (e.g., Bax) promoting and anti-apoptotic members (e.g., Bcl-2) inhibiting cytochrome c release. Terpenoids have been shown to induce apoptosis by altering the Bax/Bcl-2 ratio in favor of apoptosis.

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then directly activates executioner caspases.

G General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cellular_Stress Cellular Stress Bax Bax Cellular_Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Isobornyl_Acetate_intrinsic Isobornyl Acetate? Isobornyl_Acetate_intrinsic->Bax activates? Isobornyl_Acetate_intrinsic->Bcl2 inhibits? Apoptosis Apoptosis Caspase3->Apoptosis G Experimental Workflow for Bioactivity Screening Start Start: Compound (Isobornyl Acetate) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO production) In_Vitro_Screening->Anti_inflammatory_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro_Screening->Apoptosis_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) In_Vitro_Screening->Antimicrobial_Assay Active Active? Anti_inflammatory_Assay->Active Apoptosis_Assay->Active Antimicrobial_Assay->Active Mechanism_Study Mechanism of Action Studies Active->Mechanism_Study Yes Inactive Inactive/Low Potency Active->Inactive No Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_Study->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Signaling_Pathway_Analysis->In_Vivo_Studies End End: Lead Compound for Drug Development In_Vivo_Studies->End

References

Isoboonein acetate comprehensive literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isobornyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is highly probable that "Isoboonein acetate" is a misspelling of Isobornyl acetate . This comprehensive technical guide focuses on Isobornyl acetate, a bicyclic monoterpene ester. It is a colorless liquid with a characteristic pine-like aroma and is found in various essential oils. Beyond its use as a fragrance and flavoring agent, Isobornyl acetate has garnered scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, insecticidal, and neuroprotective properties. This document provides a detailed overview of its chemical properties, synthesis, biological activities with available quantitative data, and insights into its potential mechanisms of action.

Chemical Properties

Isobornyl acetate is a well-characterized compound with the following properties:

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₂[1][2]
Molar Mass 196.29 g/mol [1]
Appearance Colorless to pale straw-yellow liquid[3]
Odor Fresh, woody, camphoraceous, pine-like[3]
Boiling Point 220-224 °C[2]
Density 0.983 g/mL at 25 °C[2]
Refractive Index 1.4635 (at 20 °C)[2]
Solubility Insoluble in water; soluble in organic solvents and oils.[4]
CAS Number 125-12-2[1][2]

Synthesis of Isobornyl Acetate

The primary industrial synthesis of Isobornyl acetate involves the esterification of camphene with acetic acid, typically in the presence of an acidic catalyst.

Experimental Protocol: Synthesis from Camphene and Acetic Acid

Materials:

  • α-camphene

  • Acetic acid

  • Tartaric acid (catalyst)

  • Boric acid (co-catalyst)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Separating funnel

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • To a reaction vessel, add 10 g of α-camphene, 25 g of acetic acid, 0.1–1 g of tartaric acid, and 0.1–0.5 g of boric acid.[5]

  • Stir the mixture at 500 rpm and heat to 70 °C for 16 hours.[5]

  • After the reaction, cool the mixture to allow the catalyst to precipitate.

  • Recover the catalyst by filtration.[5]

  • Transfer the product mixture to a separating funnel and add water to induce phase separation. The upper layer contains the product.

  • The crude Isobornyl acetate can be purified by vacuum fractionation to achieve a high purity (e.g., 98% GC content).[5]

Quantitative Data on Synthesis: Under optimal conditions using a tartaric acid-boric acid catalyst system, the following results have been reported:

ParameterValueReference(s)
Camphene Conversion Rate 92.9%[5]
Isobornyl Acetate GC Content 88.5%[5]
Isobornyl Acetate Selectivity 95.3%[5]

Biological Activities and Mechanisms of Action

Isobornyl acetate exhibits a range of biological activities. It is important to note that in many biological systems, Isobornyl acetate is likely hydrolyzed to its active alcohol form, isoborneol, and acetate. The biological effects observed may be attributable to the parent compound, its metabolites, or a combination thereof.

Antimicrobial and Antifungal Activity

Isobornyl acetate has demonstrated activity against a variety of pathogenic microorganisms.

Quantitative Data:

OrganismActivityConcentration/ValueReference(s)
Staphylococcus aureus (MRSA)Inhibition of growth and virulenceNot specified[4]
Vancomycin-resistant enterococciActive againstNot specified[4]
Candida albicansInhibition of growth and virulence factorsNot specified[4]
Various microbial strainsMIC1.75 to 4.88 mg/mL[6]
Botrytis cinereaAntifungal activityStronger than terpinyl acetate[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General)

A microdilution method is typically used to determine the MIC of an antimicrobial agent.

  • Prepare a series of twofold dilutions of Isobornyl acetate in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., C. albicans).

  • Include positive (microorganism without test compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 24 hours at 37°C).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Anti-inflammatory Activity

Studies on bornyl acetate, the deacetylated form of Isobornyl acetate, have revealed significant anti-inflammatory properties.

Mechanism of Action: Bornyl acetate has been shown to downregulate the production of pro-inflammatory cytokines and suppress the activation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.[9][10] In human chondrocytes, bornyl acetate exerts its anti-inflammatory effect by inducing the expression of Interleukin-11 (IL-11) via the activation of the c-fos component of the AP-1 transcription factor.[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

  • Culture RAW 264.7 macrophage cells.

  • Pre-treat the cells with various concentrations of bornyl acetate for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA.

  • Cell lysates can be analyzed by Western blot to determine the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.[9]

Signaling Pathway Diagram: Anti-inflammatory Action of Bornyl Acetate

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_p p38, ERK, JNK TLR4->MAPK_p Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates AP1 AP-1 MAPK_p->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates BornylAcetate Bornyl Acetate BornylAcetate->IKK Inhibits BornylAcetate->MAPK_p Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB_n->Cytokines Induces Transcription AP1_n->Cytokines Induces Transcription

Caption: Inhibition of LPS-induced inflammatory signaling by Bornyl Acetate.

Insecticidal and Repellent Activity

Isobornyl acetate is a component of essential oils known to have insecticidal and repellent properties.

Quantitative Data:

Insect SpeciesActivityValueReference(s)
Tribolium castaneumContact toxicity (LD₅₀)66.0 µ g/adult [12]
Lasioderma serricorneContact toxicity (LD₅₀)Not specified, but active[12]
Myzus persicae (peach aphid)Fumigant activity (100% lethality)Achieved after 15 hours[13]
BlowfliesRepellentEffective[14]

Experimental Protocol: Contact Toxicity Assay

  • Dissolve Isobornyl acetate in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Apply a small, defined volume (e.g., 1 µL) of each concentration to the dorsal thorax of the target insect.

  • A control group is treated with the solvent only.

  • Maintain the treated insects under controlled conditions (temperature, humidity, light) with access to food.

  • Assess mortality at specific time points (e.g., 24, 48 hours).

  • Calculate the LD₅₀ value using probit analysis.[12]

Neuroprotective Effects

Bornyl acetate has shown promise in protecting neuronal cells from cytotoxicity.

Mechanism of Action: In a cellular model of Alzheimer's disease, bornyl acetate demonstrated neuroprotective effects by suppressing the Beclin-1-dependent autophagy pathway.[15]

Quantitative Data:

Cell LineEffectConcentrationReference(s)
PC12 cells (Okadaic acid-induced)Increased cell viability25, 50, 75, 100 µg/mL[15]
PC12 cells (Okadaic acid-induced)Reduced p-tau, Aβ42, and β-secretase levels25, 50, 75, 100 µg/mL[15]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

  • Culture PC12 cells in an appropriate medium.

  • Induce cytotoxicity by treating the cells with okadaic acid (e.g., 175 nM for 48 hours) to create a cellular model of Alzheimer's disease.

  • In parallel, treat cells with okadaic acid and various concentrations of bornyl acetate.

  • Assess cell viability using a CCK-8 or MTT assay.

  • Analyze the levels of neurotoxicity markers (p-tau, Aβ42, β-secretase) and autophagy-related proteins (Beclin-1) using Western blot or ELISA.[15]

neuroprotective_pathway OA Okadaic Acid (Cellular Stress) Beclin1 Beclin-1 OA->Beclin1 Induces Autophagy Excessive Autophagy Beclin1->Autophagy Promotes Cytotoxicity Cytotoxicity (p-tau, Aβ42, β-secretase ↑) Autophagy->Cytotoxicity Leads to CellDeath Neuronal Cell Death Cytotoxicity->CellDeath Causes Neuroprotection Neuroprotection BornylAcetate Bornyl Acetate BornylAcetate->Beclin1 Suppresses BornylAcetate->Neuroprotection Results in

References

An In-depth Technical Guide to Isobornyl Acetate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The request specified "Isoboonein acetate." Following extensive database searches, it has been concluded that this is likely a typographical error for Isobornyl acetate , the widely recognized chemical compound. This document will proceed with a comprehensive overview of Isobornyl acetate.

Executive Summary

Isobornyl acetate, a bicyclic monoterpene ester, is a compound of significant historical and commercial importance. Its discovery is intrinsically linked to the foundational explorations of terpene chemistry in the late 19th century. Initially valued as a crucial intermediate in the industrial synthesis of camphor, it has since become a ubiquitous ingredient in the fragrance and flavor industries, prized for its characteristic pine-like, woody scent. This technical guide provides a detailed account of the discovery and history of Isobornyl acetate, comprehensive experimental protocols for its synthesis, quantitative data on its production, and an exploration of its biological activities.

Discovery and History

The emergence of Isobornyl acetate is a direct result of systematic investigations into the chemistry of terpenes, particularly the Wagner-Meerwein rearrangement, a fundamental carbocationic rearrangement discovered in the late 19th century through studies of pinene and camphene chemistry. The synthetic route to Isobornyl acetate was elucidated as chemists explored acid-catalyzed additions to terpene hydrocarbons. Early synthesis methods involved the use of sulfuric acid as a catalyst for the reaction of camphene with acetic acid.[1][2]

This discovery was pivotal for the large-scale industrial production of Isobornyl acetate from readily available turpentine fractions rich in α-pinene, which could be isomerized to camphene. The ability to synthetically produce Isobornyl acetate became particularly crucial when natural sources of camphor from the camphor laurel (Cinnamomum camphora) were insufficient to meet industrial demand. The hydrolysis of synthetic Isobornyl acetate yields isoborneol, which can then be oxidized to produce camphor, a vital component in the manufacturing of plastics and pharmaceuticals. Over the years, refinements in catalytic systems, such as the use of styrene-divinylbenzene acid ion-exchangers, have led to improved yields and selectivity in Isobornyl acetate production.[3]

While Isobornyl acetate is found in trace amounts in various essential oils, including those from fir needles, basil, rosemary, and thyme, its commercial availability is almost exclusively through synthetic production to ensure consistency in quality and supply.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₂H₂₀O₂[2]
Molar Mass 196.29 g/mol [2]
Appearance Colorless liquid[2]
Odor Pleasant, pine-like[2]
Boiling Point 220-224 °C[4]
Density 0.9841 g/cm³[2]
Solubility Insoluble in water; soluble in most fixed oils and mineral oil.[3]

Synthesis of Isobornyl Acetate

The primary industrial synthesis of Isobornyl acetate involves the acid-catalyzed esterification of camphene with acetic acid. This reaction proceeds via a Wagner-Meerwein rearrangement.

General Reaction Mechanism: Wagner-Meerwein Rearrangement

Wagner_Meerwein_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Camphene Camphene Carbocation Non-classical Carbocation Camphene->Carbocation Protonation AceticAcid Acetic Acid (H⁺ source) RearrangedCarbocation Rearranged Tertiary Carbocation Carbocation->RearrangedCarbocation Wagner-Meerwein Rearrangement IsobornylAcetate Isobornyl Acetate RearrangedCarbocation->IsobornylAcetate Nucleophilic attack by Acetate

Caption: Wagner-Meerwein rearrangement in the synthesis of Isobornyl acetate.

Experimental Protocols

This protocol details the synthesis of Isobornyl acetate from camphene using an α-hydroxyl carboxylic acid composite catalyst.

Materials:

  • α-camphene (10 g)

  • Acetic acid (25 g)

  • Tartaric acid (0.1–1 g) or Mandelic acid (0.1–1 g)

  • Boric acid (0.1–0.5 g)

  • Reaction bulb

  • Magnetic stirrer

  • Separating funnel

Procedure:

  • To a reaction bulb, add 10 g of α-camphene, 25 g of acetic acid, the chosen α-hydroxyl carboxylic acid catalyst, and boric acid.

  • Commence magnetic stirring at 500 rpm.

  • Maintain the reaction temperature at 70 °C for 16 hours.

  • After the reaction is complete, cool the product to allow for the deposition of the catalyst at the bottom of the bulb.

  • The catalyst can be recovered by filtration.

  • Transfer the product to a separating funnel and add water to facilitate layering. The upper layer contains the product.

Quantitative Data on Synthesis

The following table summarizes the quantitative outcomes of various synthetic methods for Isobornyl acetate.

Catalyst SystemCamphene Conversion Rate (%)Isobornyl Acetate GC Content (%)Selectivity (%)Reference
Tartaric acid–boric acid92.988.595.3
Mandelic acid–boric acid91.286.795.1
FeCl₃~99--[5]
Acidic cation exchange resins-88.6 (single-pass yield)-[3]

Biological Activity

Isobornyl acetate has demonstrated notable antimicrobial properties.

Antimicrobial Activity

Studies have shown that Isobornyl acetate is effective against a range of microorganisms. It has been observed to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and reduce its virulence.[1][6] Additionally, it exhibits activity against other Gram-positive and Gram-negative bacteria, including vancomycin-resistant enterococci.[1] Antifungal activity has also been reported, particularly against Candida albicans, where it was found to inhibit growth and reduce virulence factors.[1][6]

While specific MIC values for pure Isobornyl acetate are not extensively reported, essential oils containing significant amounts of bornyl acetate (an isomer) and other terpenes have shown MICs ranging from 1.75 to 4.88 mg/mL against various microbial strains.

Potential Mechanism of Action (Hypothetical)

The precise mechanism of Isobornyl acetate's antimicrobial action is not yet fully elucidated.[1] However, a common mechanism for terpenoids involves the disruption of microbial cell membranes.

Antimicrobial_Action cluster_cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability CellDeath Cell Death Cytoplasm->CellDeath Leakage of Cellular Components IsobornylAcetate Isobornyl Acetate IsobornylAcetate->Membrane Interaction and Disruption

Caption: Hypothetical mechanism of antimicrobial action of Isobornyl acetate.

Applications

The primary applications of Isobornyl acetate are in the fragrance and flavor industries. It is extensively used in perfumes, soaps, detergents, and air fresheners to impart a fresh, pine-like aroma.[3][7] Its stability and versatility make it a valuable component in various fragrance formulations.[6] As a flavoring agent, it is recognized as safe and is used in small concentrations to add woody and camphoraceous notes to food products.[6] Its historical and ongoing importance as an intermediate in the synthesis of camphor also continues to be a significant industrial application.[6][7]

Conclusion

Isobornyl acetate is a compound with a rich history rooted in the development of organic chemistry. From its critical role in the synthesis of camphor to its widespread use in modern consumer products, it remains a commercially significant molecule. The synthetic methodologies for its production are well-established and continue to be refined for greater efficiency. While its biological activities, particularly its antimicrobial properties, are recognized, further research into its precise mechanisms of action could open new avenues for its application in pharmaceuticals and therapeutics. This guide provides a foundational resource for researchers and professionals in drug development and related scientific fields.

References

Technical Guide to Isoboonein Acetate (Isobornyl Acetate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isoboonein Acetate, more commonly known as Isobornyl Acetate. The document details its chemical identity, physical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores the current understanding of its biological activities and metabolic fate. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed protocols and data to support further investigation and application of this compound.

Chemical and Physical Properties

Isobornyl acetate is a bicyclic monoterpene ester recognized for its characteristic camphor-like, piney aroma.[1] It is a colorless to pale yellow liquid.[2]

Table 1: Chemical Identifiers and Properties of Isobornyl Acetate

PropertyValueReference
CAS Number 125-12-2[3]
Molecular Formula C₁₂H₂₀O₂[3]
Molecular Weight 196.29 g/mol [3]
Appearance Colorless to pale straw yellow liquid[1][2]
Odor Pleasant, camphor-like, reminiscent of pine needles[1][2]
Boiling Point 229-233 °C[1]
Density 0.983 g/mL at 25 °C[1]
Flash Point 88 °C (190 °F)[2]
Solubility Insoluble in water; soluble in most fixed oils and mineral oil[1]
Refractive Index n20/D 1.4635[1]

Synthesis of Isobornyl Acetate

Isobornyl acetate is primarily synthesized through the esterification of camphene with acetic acid, a reaction catalyzed by an acid.

Experimental Protocol: Synthesis from Camphene and Acetic Acid

This protocol is adapted from a method utilizing a composite catalyst of tartaric acid and boric acid.[4]

Materials:

  • α-Camphene

  • Acetic acid

  • Tartaric acid

  • Boric acid

  • Magnetic stirrer

  • Reaction bulb

  • Separating funnel

  • Water

Procedure:

  • To a reaction bulb, add 10 g of α-camphene, 25 g of acetic acid, 0.1–1 g of tartaric acid, and 0.1–0.5 g of boric acid.[4]

  • Commence magnetic stirring at 500 rpm.[4]

  • Maintain the reaction temperature at 70 °C for 16 hours.[4]

  • After the reaction, allow the product to cool. The catalyst will precipitate at the bottom.

  • Filter the mixture to recover the catalyst.

  • Transfer the filtrate to a separating funnel and add water to facilitate layer separation.

  • The upper layer contains the product, Isobornyl acetate.

Synthesis Workflow Diagram

G Workflow for Isobornyl Acetate Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product Reactants α-Camphene Acetic Acid Reaction Combine and stir at 70°C for 16h Reactants->Reaction Catalyst Tartaric Acid Boric Acid Catalyst->Reaction Cooling Cool the mixture Reaction->Cooling Filtration Filter to remove catalyst Cooling->Filtration Extraction Wash with water in a separatory funnel Filtration->Extraction Product Isobornyl Acetate (Upper Layer) Extraction->Product

Caption: A flowchart illustrating the synthesis of Isobornyl acetate.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis and quantification of Isobornyl acetate.

Experimental Protocol: GC-MS Analysis

This protocol is based on the instrumentation used for analyzing the synthesis products of Isobornyl acetate.[4]

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.[4]

  • Mass Spectrometer: Bruker TQ456 or equivalent.[4]

  • Capillary Column: AT-35 (60 m × 0.25 mm × 0.25 μm) for GC and BR-5 (30 m × 0.25 mm × 0.25 μm) for GC-MS.[4]

Procedure:

  • Sample Preparation: Dilute the sample containing Isobornyl acetate in a suitable solvent (e.g., hexane or ethanol).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

  • GC Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. The specific temperature program will depend on the exact instrumentation and desired separation.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

  • Data Analysis: Compare the retention time and mass spectrum of the analyte with that of a known standard of Isobornyl acetate for confirmation and quantification.

Analytical Workflow Diagram

G Workflow for GC-MS Analysis of Isobornyl Acetate cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Isobornyl Acetate Dilution Dilute with appropriate solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection Analysis Analyze retention time and mass spectrum Detection->Analysis Quantification Quantify against known standard Analysis->Quantification

Caption: A flowchart for the GC-MS analysis of Isobornyl acetate.

Biological Activity and Metabolism

Antimicrobial Activity

Isobornyl acetate has demonstrated antimicrobial properties against a variety of microorganisms.[5] Studies have indicated its efficacy against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi such as Candida albicans.[5][6] While the precise mechanism of its antimicrobial action is not fully elucidated, these findings suggest its potential for further investigation in the development of new antimicrobial agents.

Metabolism

In the body, Isobornyl acetate is readily metabolized.[2] The primary metabolic pathway involves hydrolysis of the ester bond to yield isoborneol and acetic acid.[2] The resulting isoborneol can then be conjugated with glucuronic acid, facilitating its excretion in the urine.[2]

Metabolic Pathway Diagram

G Metabolic Pathway of Isobornyl Acetate cluster_parent Parent Compound cluster_metabolism Metabolic Steps cluster_metabolites Metabolites cluster_excretion Excretion Parent Isobornyl Acetate Hydrolysis Hydrolysis Parent->Hydrolysis Metabolite1 Isoborneol Hydrolysis->Metabolite1 Conjugation Conjugation with Glucuronic Acid Metabolite2 Isoborneol Glucuronide Conjugation->Metabolite2 Metabolite1->Conjugation Excretion Urinary Excretion Metabolite2->Excretion

Caption: The metabolic fate of Isobornyl acetate in the body.

Conclusion

Isobornyl acetate is a well-characterized compound with established methods for its synthesis and analysis. Its demonstrated antimicrobial activity presents an interesting avenue for further research, particularly in the context of drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to build upon in their exploration of Isobornyl acetate's potential applications.

References

A Technical Guide to the Therapeutic Potential of Isoboonein Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboonein acetate is a natural compound that has garnered attention for its potential therapeutic applications, primarily in the realms of anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory Applications

The most well-documented therapeutic potential of this compound lies in its anti-inflammatory properties. In vitro studies have demonstrated its ability to mitigate inflammatory responses in macrophage cell lines, a key cell type in the inflammatory cascade.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators. Research has shown that it significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition leads to a decrease in the production of nitric oxide (NO), a signaling molecule that plays a crucial role in inflammation.

The underlying molecular mechanism for this activity is the compound's ability to interfere with major inflammatory signaling pathways. Specifically, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By inhibiting the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of numerous downstream inflammatory genes.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound on nitric oxide production has been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTargetAssay SystemIC50 Value
This compoundNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells14.28 µM
Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like LPS.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway stimulus LPS receptor TLR4 stimulus->receptor pathway_hub receptor->pathway_hub MAPKKK MAPKKK pathway_hub->MAPKKK IKK IKK pathway_hub->IKK isoboonein Isoboonein Acetate MAPK MAPK (ERK, JNK, p38) isoboonein->MAPK NFkB NF-κB isoboonein->NFkB Inhibits Translocation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 response Expression of iNOS, COX-2, NO AP1->response IkB IκBα IKK->IkB P IKK->NFkB releases IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc NFkB_nuc->response

Caption: Inhibition of LPS-induced NF-κB and MAPK pathways by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the methodology used to assess the anti-inflammatory activity of this compound.

  • Cell Culture:

    • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • To determine non-toxic concentrations, cells are seeded in a 96-well plate.

    • After 24 hours, cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm.

  • Nitric Oxide (NO) Production Assay:

    • Cells are seeded in a 24-well plate and pre-treated with non-toxic concentrations of this compound for 1-2 hours.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at 540 nm, and nitrite concentration is calculated from a standard curve.

  • Western Blot Analysis (for Protein Expression):

    • Cells are treated as in the NO assay.

    • Total cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-p38, and NF-κB p65.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for evaluating the anti-inflammatory effects of this compound.

G start Start: RAW 264.7 Cell Culture viability 1. Cell Viability Assay (MTT) Determine non-toxic concentrations start->viability treatment 2. Treatment Pre-treat with this compound, then stimulate with LPS viability->treatment no_assay 3a. Nitric Oxide (NO) Assay Measure NO in supernatant (Griess Reagent) treatment->no_assay wb_assay 3b. Western Blot Analyze protein expression (iNOS, COX-2, MAPK, NF-κB) treatment->wb_assay analysis 4. Data Analysis Calculate IC50 for NO inhibition and quantify protein levels no_assay->analysis wb_assay->analysis end End: Assess Anti-inflammatory Efficacy and Mechanism analysis->end

Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.

Potential Anticancer Applications

While less explored than its anti-inflammatory properties, preliminary data from patent literature suggests that this compound may have potential as an anticancer agent through the inhibition of the STAT3 signaling pathway.

Mechanism of Action: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, including those of the breast, prostate, and head and neck[1]. STAT3 activation promotes tumor cell proliferation, survival, and angiogenesis, making it a key target for cancer therapy[1][2][3]. The abnormal activation of STAT3 is a critical step in malignant transformation[1].

Patent literature has identified compounds with structures related to this compound as potential inhibitors of the STAT3 signaling pathway, suggesting a role as antitumor agents[4]. Inhibition of STAT3 can disrupt the dimerization and nuclear translocation of the protein, preventing the transcription of downstream target genes essential for tumor growth and survival[1][5]. This potential mechanism positions this compound as a candidate for further investigation in oncology.

Logical Relationship Diagram

This diagram illustrates the proposed logic for the anticancer potential of this compound.

G compound This compound target STAT3 Pathway Inhibition compound->target effect Decreased Transcription of Oncogenic Genes target->effect outcome Potential Antitumor Effect (Reduced Proliferation, Apoptosis) effect->outcome

References

Isoboonein acetate ADME and toxicology profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the ADME and Toxicology Profile of Isobornyl Acetate

Introduction

Isobornyl acetate is a chemical compound commonly used as a fragrance ingredient in a wide variety of consumer products, including soaps, detergents, creams, lotions, and perfumes. It is also utilized as a flavoring agent and as a solvent in certain pesticide formulations.[1][2] Given its widespread use, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its toxicological profile, is essential for ensuring its safe application. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the ADME and toxicology of isobornyl acetate, targeted towards researchers, scientists, and drug development professionals.

ADME Profile

The ADME profile of a compound describes its journey through the body, from administration to elimination.

Absorption

Studies have shown that isobornyl acetate can be absorbed through the skin. In animal studies using radioactively labeled ingredients of a foam bath containing isobornyl acetate, pharmacokinetic measurements indicated that maximum blood levels for all tested ingredients were achieved 10 minutes after the start of percutaneous absorption. The blood levels were found to be directly proportional to the size of the skin area exposed, and none of the ingredients, including isobornyl acetate, were preferentially absorbed.[1]

Distribution

Once absorbed, isobornyl acetate is distributed throughout the body via the bloodstream. No specific information on the tissue distribution of isobornyl acetate is available in the provided search results.

Metabolism

The primary metabolic pathway for isobornyl acetate involves hydrolysis to isobornyl alcohol. This transformation is expected to occur within hours. Subsequently, isobornyl alcohol is conjugated with glucuronic acid, forming a more water-soluble compound that can be readily excreted.[1]

Isobornyl_acetate Isobornyl Acetate Hydrolysis Hydrolysis Isobornyl_acetate->Hydrolysis Isobornyl_alcohol Isobornyl Alcohol Hydrolysis->Isobornyl_alcohol Conjugation Conjugation (Glucuronic Acid) Isobornyl_alcohol->Conjugation Excretion_product Isobornyl Alcohol Glucuronide Conjugation->Excretion_product Excretion Urinary Excretion Excretion_product->Excretion

Metabolic pathway of isobornyl acetate.
Excretion

The conjugated metabolite of isobornyl acetate, isobornyl alcohol glucuronide, is primarily excreted in the urine. This process is expected to be completed within hours to days following exposure.[1]

Toxicology Profile

The toxicological profile of isobornyl acetate has been evaluated through various studies to determine its potential for causing adverse health effects.

Acute Toxicity

Isobornyl acetate exhibits a low order of acute toxicity.

Acute Toxicity Data for Isobornyl Acetate
Test Result
LD50 (Oral, Rat)>10 g/kg[1]
LD50 (Oral, Rat)9050 mg/kg[3][4]
LD50 (Oral, Mice)3100 mg/kg[1]
LD50 (Dermal, Rabbit)>20,000 mg/kg[3][4]
Subchronic Toxicity

A 13-week subchronic oral toxicity study was conducted in rats.

13-Week Oral Toxicity Study in Rats
Parameter Finding
Doses 0, 15, 90, or 270 mg/kg bw/day
Effects in Males Signs of nephrotoxicity at 90 and 270 mg/kg/day; signs of hepatotoxicity at 270 mg/kg/day.[1]
NOAEL 15 mg/kg bw/day (based on nephrotoxicity)[5]
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats.

Reproductive and Developmental Toxicity of Isobornyl Acetate in Rats
Study Type Result
One-Generation Reproduction Study No developmental toxicity observed.[1]
Reproductive and Developmental Toxicity Study (OECD TG 415) NOAEL of 300 mg/kg bw/day.[5]
Developmental Toxicity Study (OECD TG 414) No embryonic/fetal toxic or teratogenic effects; Maternal NOAEL of 1000 mg/kg bw/day; Developmental NOAEL of 1000 mg/kg bw/day.[5]
Genotoxicity

Isobornyl acetate has not shown evidence of mutagenic activity in the Ames assay.[5]

Skin and Respiratory Sensitization and Irritation
  • Skin Irritation: When applied at full strength to intact or abraded rabbit skin for 24 hours under occlusion, isobornyl acetate was found to be mildly irritating.[1] In another study, undiluted isobornyl acetate applied to rabbits under semi-occlusion caused erythema and edema.[5]

  • Skin Sensitization: A maximization test on 25 human volunteers with a 10% concentration of isobornyl acetate did not produce any sensitization reactions.[1] It is classified as a very weak sensitizer based on human repeated-insult patch tests.[5] No skin sensitization was observed in guinea pig studies or in a murine local lymph node assay.[5]

  • Respiratory Sensitization: No cases of respiratory sensitization to isobornyl acetate were reported in an industrial setting with potential for inhalation exposure.[5]

Experimental Protocols

While detailed step-by-step protocols are not fully available in the provided search results, the following outlines the general methodologies used in the key toxicological studies.

cluster_ADME ADME Profiling cluster_Tox Toxicology Assessment Absorption_Study Percutaneous Absorption Study (Animal Model) Metabolism_Study Metabolism Analysis (Hydrolysis & Conjugation) Absorption_Study->Metabolism_Study Excretion_Study Excretion Analysis (Urine) Metabolism_Study->Excretion_Study Acute_Tox Acute Toxicity (LD50, Oral & Dermal) Subchronic_Tox Subchronic Toxicity (13-week, Rat, Oral) Acute_Tox->Subchronic_Tox Repro_Dev_Tox Reproductive & Developmental Toxicity (Rat, Oral, OECD 414/415) Subchronic_Tox->Repro_Dev_Tox Genotoxicity Genotoxicity (Ames Test) Sensitization Sensitization & Irritation (Rabbit, Guinea Pig, Human) Genotoxicity->Sensitization

Experimental workflow for ADME and toxicology assessment.
Subchronic Oral Toxicity Study (OECD TG 408)

  • Test Species: CFE rats.[5]

  • Administration: Gavage.[5]

  • Dose Groups: 0, 15, 90, or 270 mg/kg bw/day.[5]

  • Duration: 13 weeks.[5]

  • Endpoints: Observation for signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. The NOAEL was determined based on the highest dose at which no adverse effects were observed.[5]

Reproductive/Developmental Toxicity Screening Test (OECD TG 415)
  • Test Species: Rats.[5]

  • Administration: Gavage.[5]

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity was determined.[5]

Prenatal Developmental Toxicity Study (OECD TG 414)
  • Test Species: Wistar rats.[5]

  • Administration: Gavage.[5]

  • Dose Groups: 0, 270, 500, or 1000 mg/kg bw/day.[5]

  • Endpoints: Maternal body weight, organ weights, and macroscopic appearance of major organs were evaluated. Fetal examinations were conducted for external, visceral, and skeletal abnormalities to assess embryonic/fetal toxicity and teratogenicity.[5]

Bacterial Reverse Mutation Test (Ames Assay)
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538.[5]

  • Test Substance Preparation: Isobornyl acetate was dissolved in DMSO.[5]

  • Concentrations: Up to 5 mg/plate.[5]

  • Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9).[5]

  • Endpoint: The number of revertant colonies was counted to assess the mutagenic potential.[5]

Conclusion

Isobornyl acetate is a compound with a well-documented ADME and toxicology profile. It is absorbed through the skin and is metabolized via hydrolysis and subsequent conjugation before being excreted in the urine. The available data indicate a low order of acute toxicity and no significant concerns for genotoxicity or reproductive and developmental toxicity at current exposure levels. Mild skin irritation can occur at high concentrations, and it is considered a very weak skin sensitizer. The established No-Observed-Adverse-Effect Levels from subchronic and developmental toxicity studies provide a basis for risk assessment and ensure the safe use of isobornyl acetate in consumer products.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Boonein from Alstonia boonei

Author: BenchChem Technical Support Team. Date: November 2025

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "isoboonein acetate" as specified in the user request does not correspond to a known compound in the scientific literature. This document provides a detailed protocol for the extraction and purification of boonein , a structurally related terpenoid lactone isolated from Alstonia boonei. This protocol is presented as a representative method for the isolation of terpenoids from this plant source.

Introduction

Alstonia boonei, a medicinal plant widely used in traditional African medicine, is a rich source of various bioactive secondary metabolites, including alkaloids and terpenoids. Among these, boonein, a C-9 terpenoid lactone, has garnered scientific interest. This document outlines a comprehensive protocol for the extraction, fractionation, and purification of boonein from the stem bark of Alstonia boonei.

Physicochemical Properties of Boonein

A summary of the known physicochemical properties of boonein is presented in Table 1.

Table 1: Physicochemical Properties of Boonein

PropertyValueSource
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
IUPAC Name (4aS,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one[1]
Appearance White amorphous powder
Solubility Soluble in dichloromethane, ethyl acetate, methanol

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Obtain fresh stem bark of Alstonia boonei.

  • Authentication: Have the plant material authenticated by a qualified botanist.

  • Preparation: Wash the stem bark thoroughly with distilled water to remove any dirt and debris.

  • Drying: Air-dry the bark at room temperature for an extended period or use a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent degradation of thermolabile compounds.

  • Pulverization: Grind the dried stem bark into a coarse powder using a mechanical grinder.

Extraction of Crude Boonein

This protocol describes a maceration-based extraction method.

  • Maceration: Soak the powdered stem bark (1 kg) in 95% methanol (5 L) in a large glass container.

  • Incubation: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanolic extract.

  • Yield Calculation: Calculate the percentage yield of the crude extract.

Table 2: Extraction Yield from Alstonia boonei Stem Bark

Extraction MethodSolventPlant PartYield (%)Source
MacerationMethanolStem Bark5.4[2]
DecoctionWaterStem Bark3.7[2]
MacerationEthanolStem Bark6.0[3]
Fractionation of the Crude Extract

The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Suspension: Suspend the crude methanolic extract in distilled water.

  • Solvent Partitioning: Perform sequential partitioning of the aqueous suspension with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (DCM), and then ethyl acetate.

    • Add an equal volume of n-hexane to the aqueous suspension in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the n-hexane fraction.

    • Repeat the extraction with n-hexane three times.

    • Pool the n-hexane fractions.

    • Repeat the process sequentially with dichloromethane and then ethyl acetate.

  • Concentration: Concentrate each fraction to dryness using a rotary evaporator. Boonein is expected to be concentrated in the dichloromethane fraction.

Purification of Boonein by Column Chromatography

The DCM fraction is further purified using column chromatography to isolate boonein.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column (e.g., 60 cm length, 4 cm diameter) with the silica gel slurry.

    • Wash the packed column with n-hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the dried DCM fraction in a minimal amount of dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding dichloromethane.

    • A suggested gradient is as follows:

      • 100% n-hexane (2 column volumes)

      • n-hexane:DCM (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v), collecting 2 column volumes of each.

      • 100% DCM (2 column volumes)

      • DCM:Ethyl Acetate (9:1, 8:2 v/v), collecting 2 column volumes of each.

    • One study reported the successful use of a DCM:n-hexane (80:20) isocratic system for the elution of boonein.[4]

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

Thin Layer Chromatography (TLC) Analysis

Monitor the collected fractions for the presence of boonein using TLC.

  • Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ TLC plates.

  • Spotting: Apply a small spot of each collected fraction onto the TLC plate.

  • Development: Develop the TLC plate in a chamber saturated with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).

  • Visualization: Visualize the separated spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent such as vanillin-sulfuric acid reagent followed by heating.

  • Pooling: Pool the fractions that show a prominent spot corresponding to the Rf value of boonein.

Recrystallization and Purity Assessment
  • Concentration: Concentrate the pooled fractions to dryness.

  • Recrystallization: Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and allow it to recrystallize.

  • Purity Check: Assess the purity of the isolated boonein using High-Performance Liquid Chromatography (HPLC).

Table 3: Bioactivity of Alstonia boonei Extracts, Fractions, and Isolated Boonein

SampleAssayIC₅₀ ValueSource
Crude Aqueous ExtractAntispasmodic (High K⁺ induced)0.03 ± 0.20 mg/mL[4]
Dichloromethane FractionAntispasmodic (High K⁺ induced)0.02 ± 0.05 mg/mL[4]
Ethyl Acetate FractionAntispasmodic (High K⁺ induced)0.03 ± 0.14 mg/mL[4]
Aqueous FractionAntispasmodic (High K⁺ induced)0.90 ± 0.06 mg/mL[4]
Boonein Antispasmodic (High K⁺ induced) 0.09 ± 0.01 µg/mL [4]
Boonein Antispasmodic (Spontaneous) 0.29 ± 0.05 µg/mL [4]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of boonein from Alstonia boonei.

Extraction_Purification_Workflow PlantMaterial Alstonia boonei Stem Bark Grinding Grinding and Pulverization PlantMaterial->Grinding Extraction Methanol Maceration (72h) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Fractionation Solvent-Solvent Partitioning CrudeExtract->Fractionation DCM_Fraction Dichloromethane (DCM) Fraction Fractionation->DCM_Fraction Boonein rich OtherFractions n-Hexane & Ethyl Acetate Fractions Fractionation->OtherFractions Discard or further analysis ColumnChromatography Silica Gel Column Chromatography DCM_Fraction->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pooling of Boonein-rich Fractions TLC->Pooling Concentration2 Rotary Evaporation Pooling->Concentration2 Recrystallization Recrystallization Concentration2->Recrystallization PureBoonein Pure Boonein Recrystallization->PureBoonein PurityAnalysis HPLC Purity Analysis PureBoonein->PurityAnalysis

Caption: Workflow for Boonein Extraction and Purification.

Note on Signaling Pathways: As "this compound" is not a known compound, there is no information available regarding its biological activities or associated signaling pathways. Therefore, a diagram for this requirement could not be generated.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isobornyl acetate. Isobornyl acetate, a common fragrance and flavoring agent, also serves as a key intermediate in the synthesis of camphor. This method is applicable for the determination of isobornyl acetate in various samples, including essential oils and as an intermediate in pharmaceutical manufacturing. The described protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.

Introduction

Isobornyl acetate is a monoterpene ester recognized for its characteristic pine-like, camphoraceous odor. It is widely utilized in the perfume and cosmetics industries and as a flavoring agent in food products. Furthermore, isobornyl acetate is a critical precursor in the industrial synthesis of camphor. Accurate and precise quantification of isobornyl acetate is therefore essential for quality control in these industries. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a comprehensive guide to an RP-HPLC method for the quantification of isobornyl acetate.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series HPLC platform or equivalent, equipped with a diode-array detector (DAD) or a UV detector.

  • Column: Agilent Zorbax XDB, Extend-C18 (or equivalent C18 reversed-phase column).

  • Software: ChemStation or similar chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or other suitable material.

  • Solvents: HPLC grade acetonitrile, isopropyl alcohol, and water. Phosphoric acid or formic acid (analytical grade).

  • Standard: Isobornyl acetate analytical standard.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of isobornyl acetate. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isopropyl Alcohol: Water (60:40, v/v) or Acetonitrile: Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 210 nm
Run Time 10 minutes

Note on Mobile Phase Selection: While both acetonitrile and isopropyl alcohol can be used as the organic modifier, studies have shown that an isopropyl alcohol-based mobile phase can lead to improved peak symmetry for related compounds like bornyl acetate. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of isobornyl acetate analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Sample Preparation: The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is as follows:

  • Accurately weigh a suitable amount of the sample into a volumetric flask.

  • Dissolve and dilute with the mobile phase to achieve a theoretical concentration of isobornyl acetate within the calibration range.

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for isobornyl acetate should be well-resolved from other components.
Linearity Correlation coefficient (R²) ≥ 0.998.
Accuracy Recovery should be within 98-102%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The quantitative data obtained from the analysis should be compiled into clear and structured tables for easy interpretation and comparison.

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2% (for n=6 injections)

Table 2: Linearity Data for Isobornyl Acetate

Concentration (µg/mL)Peak Area
10
25
50
75
100
Correlation Coefficient (R²)
Regression Equation

Experimental Protocols and Visualizations

HPLC Analysis Workflow

The logical workflow for the HPLC analysis of isobornyl acetate is depicted in the following diagram.

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup (Mobile Phase, Flow Rate, Column Temp.) A->B Prepare Solutions C System Suitability Test (Inject Standard Solution) B->C Equilibrate System D Check Acceptance Criteria (Tailing, Plates, RSD) C->D E Inject Blank, Standards, and Samples D->E Pass J Troubleshoot System D->J Fail F Data Acquisition E->F G Data Processing (Peak Integration, Calibration Curve) F->G H Quantification of Isobornyl Acetate G->H I Report Generation H->I J->B

Caption: Workflow for HPLC quantification of isobornyl acetate.

Sample Preparation Protocol

The following diagram illustrates the key steps in preparing a sample for HPLC analysis.

Sample_Prep Start Start Weigh Accurately Weigh Sample Start->Weigh Dissolve Dissolve and Dilute in Mobile Phase Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Filter Filter through 0.45 µm Syringe Filter Vortex->Filter Inject Inject into HPLC Filter->Inject End End Inject->End

Caption: Protocol for sample preparation.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of isobornyl acetate. The method is suitable for routine quality control analysis in various industries. Proper method validation is crucial to ensure accurate and precise results. The provided protocols and workflows serve as a detailed guide for researchers and analysts in implementing this method.

Application Notes and Protocols for In Vitro Evaluation of Novel Compounds: A Case Study with Compound X

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The exploration of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery. This document provides a generalized framework for the initial in vitro assessment of a novel compound, referred to herein as Compound X (e.g., an acetate derivative of a phytochemical from Alstonia boonei). While specific data for a compound named "Isoboonein acetate" is not available in the current scientific literature, this protocol outlines the essential steps to characterize the cytotoxic and apoptotic effects of a new investigational drug on cancer cell lines.

Extracts from the plant Alstonia boonei have been reported to contain various phytochemicals, including alkaloids, flavonoids, and tannins, and have shown cytotoxic effects against cell lines such as the human peripheral blood monocytic cell line (THP-1) and HepG2 liver cancer cells.[1][2] This document will guide researchers in establishing a systematic approach to evaluate the biological activities of a purified compound derived from such natural sources.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of Compound X on Various Cancer Cell Lines

Cell LineCompound X IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h (Positive Control)
MCF-7 (Breast) [Insert experimental value][Insert experimental value]
A549 (Lung) [Insert experimental value][Insert experimental value]
HepG2 (Liver) [Insert experimental value][Insert experimental value]
PC-3 (Prostate) [Insert experimental value][Insert experimental value]

Table 2: Apoptosis Induction by Compound X in a Selected Cancer Cell Line (e.g., MCF-7)

Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control [Insert experimental value][Insert experimental value][Insert experimental value]
Compound X (IC₅₀) [Insert experimental value][Insert experimental value][Insert experimental value]
Staurosporine (Positive Control) [Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Compound X that inhibits the metabolic activity of cancer cells, providing an IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Compound X in complete culture medium.

  • Treat the cells with various concentrations of Compound X and a vehicle control (DMSO concentration should not exceed 0.1%). Include a positive control such as Doxorubicin.

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with Compound X.

Materials:

  • Selected cancer cell line

  • 6-well plates

  • Compound X

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with Compound X at its predetermined IC₅₀ concentration for 24 hours. Include vehicle-treated and positive control (e.g., Staurosporine) groups.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Investigation of Apoptotic Signaling Pathways by Western Blotting

This protocol examines the effect of Compound X on the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.

Materials:

  • Selected cancer cell line

  • Compound X

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Compound X at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Compound X Preparation Compound X Preparation Compound X Preparation->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Western Blot Western Blot Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis IC50 Determination->Apoptosis Assay IC50 Determination->Western Blot

Caption: Experimental workflow for in vitro evaluation of Compound X.

signaling_pathway Compound X Compound X Bax Bax Compound X->Bax Upregulates Bcl-2 Bcl-2 Compound X->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by Compound X.

References

Unveiling the In Vivo Profile of Isobornyl Acetate: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial inquiries for "Isoboonein acetate" did not yield any results in the current scientific literature, suggesting a potential misspelling or a novel, undocumented compound. This document focuses on the available in-vivo data for Isobornyl acetate , a structurally related and well-studied compound. These notes are intended for researchers, scientists, and drug development professionals.

Introduction to Isobornyl Acetate

Isobornyl acetate is a bicyclic monoterpene ester known for its characteristic pine-like aroma. It is widely used in the fragrance industry and as a flavoring agent[1][2]. Beyond its sensory properties, Isobornyl acetate has been subject to toxicological evaluation in various animal models to establish its safety profile. This document provides a summary of quantitative data from these studies and detailed protocols for its in vivo administration.

Data Presentation: Quantitative Toxicology Data

The following tables summarize the key quantitative data from in vivo studies of Isobornyl acetate in animal models.

Table 1: Repeated Dose and Reproductive Toxicity of Isobornyl Acetate in Rats

Study TypeAnimal ModelRoute of AdministrationDosage LevelsKey FindingsNOAEL*Reference
13-Week Repeated Dose ToxicityCFE RatsOral Gavage0, 15, 90, 270 mg/kg/dayNephrotoxicity observed at 90 and 270 mg/kg/day in males. Hepatotoxicity at 270 mg/kg/day in males.15 mg/kg/day[1][3]
1-Generation Reproductive ToxicitySprague-Dawley RatsOral Gavage0, 30, 100, 300 mg/kg/dayNo adverse effects on reproductive parameters or offspring viability and growth.≥300 mg/kg/day[4]
Developmental ToxicityWistar RatsOral Gavage0, 270, 500, 1000 mg/kg/dayNo maternal toxicity, embryonic/fetal toxicity, or teratogenic effects observed.1000 mg/kg/day (Maternal and Developmental)[3][5]

*NOAEL: No-Observed-Adverse-Effect Level

Table 2: Acute Toxicity of Isobornyl Acetate

SpeciesRoute of AdministrationLD50*Key ObservationsReference
RatOral>10,000 mg/kg bwLow acute toxicity[3]
RabbitDermal>20,000 mg/kg bwLow acute toxicity[3]

*LD50: Median Lethal Dose

Experimental Protocols

Detailed methodologies for key in vivo experiments involving Isobornyl acetate are provided below.

Protocol 1: Oral Gavage Administration for Toxicity Studies in Rats

This protocol is based on methodologies used in repeated dose and reproductive toxicity studies[3][4].

1. Materials:

  • Isobornyl acetate (purity ≥95%)

  • Vehicle (e.g., corn oil, sesame oil)[4][5]

  • Gavage needles (stainless steel, appropriate size for the age and weight of the rats)

  • Syringes (1-5 mL, depending on the dosing volume)

  • Analytical balance

  • Vortex mixer

2. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley, Wistar)[4]

  • Age and weight should be consistent across all experimental groups.

  • Animals should be acclimatized for at least one week before the start of the study.

3. Preparation of Dosing Solution:

  • Calculate the required amount of Isobornyl acetate based on the desired dose and the number of animals.

  • Weigh the Isobornyl acetate accurately.

  • Add the appropriate volume of the vehicle to achieve the target concentration.

  • Vortex the mixture thoroughly to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

4. Dosing Procedure:

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.

  • Insert the gavage needle carefully into the esophagus. Do not force the needle.

  • Administer the calculated volume of the dosing solution slowly.

  • Withdraw the needle gently.

  • Observe the animal for any immediate signs of distress.

Protocol 2: Dermal Application for Irritation Studies in Rabbits

This protocol is based on methodologies for assessing skin irritation[1][3].

1. Materials:

  • Isobornyl acetate (undiluted)

  • Occlusive or semi-occlusive dressings

  • Clippers for fur removal

  • Gauze pads

  • Hypoallergenic tape

2. Animal Model:

  • Species: Rabbit (e.g., New Zealand White)

  • The application site (dorsal area) should be carefully clipped free of fur 24 hours before the application.

3. Application Procedure:

  • Apply a defined amount of undiluted Isobornyl acetate to a gauze pad.

  • Place the gauze pad on the prepared skin of the rabbit.

  • Cover the gauze pad with an occlusive or semi-occlusive dressing and secure it with hypoallergenic tape.

  • After a specified duration (e.g., 24 hours), remove the dressing and any residual test substance.

  • Observe and score the application site for signs of erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal).

Visualizations

Experimental Workflow for In Vivo Toxicity Testing

G cluster_0 Preparation Phase cluster_1 Administration Phase cluster_2 Observation and Data Collection Phase cluster_3 Data Analysis A Animal Acclimatization C Randomization into Groups (Control and Treatment) A->C B Dosing Solution Preparation (Isobornyl acetate + Vehicle) B->C D Daily Administration (e.g., Oral Gavage) C->D E Clinical Observations (e.g., Body Weight, Food Consumption) D->E F Reproductive Assessments (Mating, Fertility, Litter Size) D->F G Terminal Procedures (Necropsy, Organ Weights) E->G F->G H Histopathological Examination G->H I Statistical Analysis H->I J Determination of NOAEL I->J

Workflow for In Vivo Toxicity Studies
Potential Signaling Pathways (Hypothetical)

While specific signaling pathways for Isobornyl acetate in vivo are not well-documented, related monoterpenes like bornyl acetate have been shown to exert anti-inflammatory effects. These effects are often mediated through the modulation of inflammatory signaling cascades. The following diagram illustrates a hypothetical pathway based on the known mechanisms of similar compounds.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response A LPS B TLR4 Activation A->B C NF-κB Pathway B->C D MAPK Pathway B->D E Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) C->E D->E IBA Isobornyl Acetate (Hypothesized Action) IBA->C Inhibition IBA->D Inhibition

Hypothesized Anti-Inflammatory Pathway

Disclaimer: The information provided in these application notes and protocols is for research purposes only and should be used as a guideline. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC). Researchers should consult the primary literature for detailed experimental parameters.

References

Application Notes and Protocols for the Analytical Detection of Isoboonein Acetate in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoboonein acetate is a putative diterpenoid acetate of interest in phytochemical and pharmacological research. Due to its potential biological activities, sensitive and specific analytical methods are required for its quantification in complex biological matrices such as animal tissues. This is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

This document provides a detailed application note and a comprehensive protocol for the detection and quantification of this compound in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is designed to offer high sensitivity, specificity, and throughput, making it suitable for researchers, scientists, and professionals in drug development. The protocol outlined below is a representative method and may require optimization for specific tissue types and experimental conditions.

Principle of the Method

The analytical method is based on the extraction of this compound from tissue homogenates followed by quantification using UPLC-MS/MS. Tissue samples are first homogenized and then subjected to a liquid-liquid extraction (LLE) procedure to isolate the analyte from endogenous interferences. The separation of this compound from other components is achieved on a reverse-phase UPLC column with a gradient elution. The detection and quantification are performed using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. An internal standard (IS) is used to ensure the accuracy and precision of the quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ethyl acetate, HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Blank tissue samples (for matrix-matched calibration standards and quality controls)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP or equivalent)

  • Tissue homogenizer

  • Microcentrifuge

  • Analytical balance

  • Nitrogen evaporator

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS in 50% methanol.

Sample Preparation
  • Tissue Homogenization: Accurately weigh approximately 100 mg of tissue sample. Add 400 µL of ice-cold ultrapure water and homogenize the tissue until a uniform suspension is obtained.

  • Protein Precipitation and Extraction:

    • To 100 µL of the tissue homogenate, add 10 µL of the IS working solution and vortex briefly.

    • Add 500 µL of ethyl acetate, vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid). Vortex and centrifuge.

  • Analysis: Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Conditions

The following are typical starting conditions and may require optimization:

UPLC Parameters:

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 20% B (0-0.5 min), 20-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-20% B (4.0-4.1 min), 20% B (4.1-5.0 min)

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions To be determined by infusion of the reference standard
This compound: e.g., [M+H]+ → product ion 1, [M+H]+ → product ion 2
Internal Standard: e.g., [M+H]+ → product ion

Data Presentation

Table 1: Calibration Curve for this compound in Tissue Homogenate
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.189100.5
5005.99899.1
100012.01598.2
Regression Equation y = 0.012x + 0.0005
Correlation Coefficient (r²) 0.9992
Table 2: Precision and Accuracy of the Method
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.7
Low36.297.87.599.1
Medium804.1101.55.3100.8
High8003.598.94.899.5

LLOQ: Lower Limit of Quantification RSD: Relative Standard Deviation

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue_Collection Tissue Collection Homogenization Homogenization Tissue_Collection->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Acquisition Data Acquisition UPLC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting UPLC_MSMS_System cluster_uplc UPLC System cluster_msms Tandem Mass Spectrometer Solvent_Delivery Solvent Delivery System Autosampler Autosampler Solvent_Delivery->Autosampler Column_Oven Column Oven Autosampler->Column_Oven UPLC_Column UPLC Column Column_Oven->UPLC_Column Ion_Source ESI Source UPLC_Column->Ion_Source Q1 Quadrupole 1 (Q1) Ion_Source->Q1 Q2 Collision Cell (Q2) Q1->Q2 Q3 Quadrupole 3 (Q3) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Application Notes and Protocols for Isoobtusilactone A and Iso-mukaadial Acetate in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "Isoboonein acetate" is not found in the current scientific literature. Based on the query, it is highly probable that the intended compounds are Isoobtusilactone A (IOA) or Iso-mukaadial acetate (IMA) , both of which are natural products with documented anticancer activities. This document provides detailed application notes and protocols for both of these compounds.

Isoobtusilactone A (IOA)

Application Notes

Isoobtusilactone A (IOA) is a naturally occurring butanolide isolated from the leaves of Cinnamomum kotoense. It has demonstrated significant anticancer effects in various cancer cell lines, including non-small cell lung cancer and breast cancer.[1][2] Its primary mechanisms of action involve the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis through the mitochondrial pathway.[1][2] A key mediator of IOA-induced apoptosis is the generation of reactive oxygen species (ROS), which in turn activates the Apoptosis Signal-regulating Kinase 1 (ASK1) signaling pathway.[2][3]

Key Applications in Cancer Research:

  • Induction of Apoptosis: IOA triggers the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspase-9 and caspase-3.[1]

  • Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase by modulating the expression of key cell cycle regulatory proteins such as p21/WAF1, p27(kip1), and p53.[1]

  • Inhibition of Metastasis: IOA has been shown to inhibit the migration and invasion of cancer cells.[1]

  • Synergistic Effects: IOA can sensitize cancer cells to other therapeutic agents, such as TRAIL-induced apoptosis in hepatoma cells, by upregulating death receptor 5 (DR5) in a ROS- and CHOP-dependent manner.[4]

Quantitative Data
Cell LineCancer TypeIC50 ValueAssay DurationReference
A549Non-small cell lung cancerNot explicitly stated, but effectiveNot specified[1]
MCF-7Breast CancerNot explicitly stated, but effectiveNot specified[2][3]
MDA-MB-231Breast CancerNot explicitly stated, but effectiveNot specified[2][3]
Hep G2HepatomaNot explicitly stated, but effectiveNot specified[4]
Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the cytotoxic effects of Isoobtusilactone A on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Isoobtusilactone A (IOA)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamarblue reagent

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of IOA in complete culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of IOA. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT or Alamarblue reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol is to quantify apoptosis induced by Isoobtusilactone A.

  • Materials:

    • Cancer cell line

    • Isoobtusilactone A (IOA)

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentration of IOA for a specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Diagram

IOA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptosis IOA Isoobtusilactone A ROS ROS Generation IOA->ROS Thioredoxin Thioredoxin ROS->Thioredoxin inhibits ASK1 ASK1 ROS->ASK1 activates Thioredoxin->ASK1 inhibits p38 p38 ASK1->p38 JNK JNK ASK1->JNK p21 p21 p38->p21 upregulates Bax Bax JNK->Bax upregulates Bcl2 Bcl-2 JNK->Bcl2 downregulates MMP_loss Mitochondrial Membrane Potential Loss Bax->MMP_loss Bcl2->MMP_loss inhibits Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 CellCycleArrest G2/M Phase Cell Cycle Arrest p21->CellCycleArrest Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Isoobtusilactone A in cancer cells.

Iso-mukaadial Acetate (IMA)

Application Notes

Iso-mukaadial acetate (IMA) is a drimane sesquiterpenoid that has demonstrated cytotoxic effects against several cancer cell lines, including pancreatic, colon, breast, and ovarian cancers.[5][6][7][8][9] Its anticancer activity is primarily mediated through the induction of apoptosis via the mitochondrial pathway.[6] This involves the activation of caspases 3 and 7 and a reduction in cellular ATP production.[6]

Key Applications in Cancer Research:

  • Cytotoxicity: IMA exhibits concentration-dependent cytotoxic effects on various cancer cell lines.[5][6]

  • Apoptosis Induction: It triggers the mitochondrial apoptotic pathway, leading to the activation of effector caspases.[6][10]

  • Cell Cycle Arrest: IMA can cause cell cycle arrest at the S phase or early G2 phase, depending on the cell line.[9]

  • Gene Expression Modulation: Treatment with IMA leads to the upregulation of pro-apoptotic genes like BAX and cell cycle inhibitors like p21.[9]

Quantitative Data
Cell LineCancer TypeIC50 Value (µM)Assay Duration (hours)Reference
MIA-PACA2Pancreatic Cancer2.424[11]
HT29Colon Cancer12.224[5][11]
MDA-MB-231Breast Cancer2.724[8]
RMG-1Ovarian CancerNot explicitly stated24[8][9]
Experimental Protocols

Protocol 3: Real-Time Cell Viability Monitoring

This protocol uses a real-time cell analysis (RTCA) system to monitor the cytotoxic effects of Iso-mukaadial acetate.

  • Materials:

    • Cancer cell line (e.g., MIA-PACA2, HT29)

    • Complete culture medium

    • Iso-mukaadial acetate (IMA)

    • xCELLigence RTCA system and E-plates

  • Procedure:

    • Add 100 µL of complete culture medium to each well of an E-plate to obtain a background reading.

    • Seed 1.0 x 10^5 cells/well in a final volume of 100 µL.

    • Place the E-plate in the RTCA station in the incubator and monitor cell adhesion and proliferation.

    • Once cells are in the log growth phase, treat them with various concentrations of IMA.

    • Continuously monitor the cell index for up to 48 hours to observe the real-time cytotoxic effects.

Protocol 4: Caspase-Glo 3/7 Assay

This protocol measures the activation of caspases 3 and 7 as an indicator of apoptosis.

  • Materials:

    • Cancer cell line

    • Iso-mukaadial acetate (IMA)

    • Caspase-Glo® 3/7 Assay kit

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with IMA at its IC50 concentration for 24 hours.[11]

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase 3/7 activity.

Signaling Pathway Diagramdot

IMA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis cluster_nucleus Nucleus IMA Iso-mukaadial Acetate Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Activation IMA->Mitochondrial_Pathway Gene_Expression Altered Gene Expression IMA->Gene_Expression ATP_Reduction Reduced ATP Production Mitochondrial_Pathway->ATP_Reduction Caspase3_7 Caspase 3/7 Activation Mitochondrial_Pathway->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

References

Application Notes and Protocols for the Preclinical Formulation of Isoboonein Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboonein acetate is a novel natural product derivative with significant therapeutic potential. However, its progression through preclinical development is hampered by its poor aqueous solubility, a common challenge for many new chemical entities (NCEs).[1][2] This characteristic can lead to low oral bioavailability, limiting the compound's exposure in preclinical models and potentially masking its true efficacy and toxicity profiles.[1][2] These application notes provide a comprehensive guide to developing a suitable formulation for this compound to support preclinical toxicology and efficacy studies. The primary goal is to enhance its solubility and dissolution rate, thereby ensuring adequate systemic exposure in animal models.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation.[1] The following table summarizes the known and predicted properties of this compound.

PropertyValueImplication for Formulation
Molecular Formula C₁₂H₂₀O₂Indicates a relatively small molecule.
Molecular Weight 196.29 g/mol Influences diffusion and absorption characteristics.
Appearance Colorless to pale straw-colored liquid or solidImportant for visual inspection of formulations.[5]
Solubility - Insoluble in water[5][6][7] - Soluble in most fixed oils and mineral oil[5][6] - Readily soluble in ethanol and other common organic solvents[7]Highlights the need for solubility enhancement techniques for aqueous and oral administration.
LogP 3.86 - 4.30Indicates high lipophilicity, suggesting potential for good membrane permeability but poor aqueous solubility.[6][8]
Stability Stable under standard conditions. Susceptible to hydrolysis under strongly alkaline conditions.[7][9][10]Formulation pH should be controlled to prevent degradation.

Preclinical Formulation Strategy

Given the lipophilic nature and poor water solubility of this compound, a multi-pronged approach to formulation development is recommended. The following strategies are proposed, ranging from simple solutions to more complex lipid-based systems.

Formulation Approaches for Oral Administration

For initial preclinical studies, oral administration is often preferred.[11] The goal is to develop a formulation that maintains this compound in a solubilized state in the gastrointestinal tract to facilitate absorption.

  • Co-solvent Systems: These are simple mixtures of water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3]

  • Surfactant-based Formulations (Micellar Solutions): Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous environments.[3][12]

  • Lipid-based Drug Delivery Systems (LBDDS): These formulations use lipids to dissolve the drug and can enhance oral bioavailability through various mechanisms, including improved dissolution and lymphatic uptake.[3][13]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate.[12][14]

The choice of formulation will depend on the required dose, the animal species, and the specific study's objectives. A tiered screening approach is recommended to identify the most promising formulation.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of different this compound formulations.

Protocol 1: Solubility Screening in Various Vehicles

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically acceptable solvents, co-solvents, and surfactants.

Materials:

  • This compound

  • Various solvents and excipients (e.g., Ethanol, Propylene Glycol, PEG 400, Tween 80, Solutol HS 15, Labrafac PG, Maisine® CC)[3]

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials, shaker, centrifuge, HPLC system

Method:

  • Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.

  • Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Express the solubility in mg/mL.

Protocol 2: Preparation and Characterization of a Co-solvent Formulation

Objective: To prepare a simple and scalable co-solvent system for initial in vivo studies.

Materials:

  • This compound

  • Selected co-solvents (e.g., a mixture of PEG 400 and water)

  • Glass beakers, magnetic stirrer, volumetric flasks

Method:

  • Based on the solubility data from Protocol 1, calculate the required amount of co-solvent to dissolve the target concentration of this compound.

  • In a glass beaker, dissolve the weighed amount of this compound in the selected co-solvent (e.g., PEG 400) with gentle stirring.

  • Once completely dissolved, slowly add the aqueous component (e.g., water or PBS) to the final volume while stirring.

  • Visually inspect the final formulation for any signs of precipitation.

  • Determine the final concentration of this compound using HPLC.

  • Assess the physical and chemical stability of the formulation over time at different storage conditions.

Protocol 3: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a lipid-based formulation that forms a fine emulsion upon contact with aqueous media.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac PG)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)

  • Vials, vortex mixer, particle size analyzer

Method:

  • Screen various combinations of oils, surfactants, and co-surfactants to identify a system that can effectively solubilize this compound.

  • Prepare the SEDDS pre-concentrate by accurately weighing and mixing the oil, surfactant, and co-surfactant.

  • Add the required amount of this compound to the pre-concentrate and vortex until a clear solution is obtained.

  • To evaluate the self-emulsification performance, add a small amount of the SEDDS formulation to a larger volume of water or buffer with gentle agitation.

  • Visually observe the formation of the emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

  • Assess the stability of the emulsion over time.

Data Presentation

The following tables provide a structured summary of hypothetical data that would be generated from the experimental protocols.

Table 1: Solubility of this compound in Various Vehicles

VehicleSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol> 100
Propylene Glycol50.2
PEG 40085.7
Tween 8035.4
Solutol HS 1542.1
Labrafac PG68.9
Maisine® CC75.3

Table 2: Composition and Properties of Optimized Formulations

Formulation TypeCompositionThis compound Conc. (mg/mL)AppearancePhysical Stability (7 days)
Co-solvent 40% PEG 400, 60% Water (v/v)20Clear SolutionNo precipitation
Micellar Solution 10% Tween 80 in PBS (w/v)15Clear SolutionStable
SEDDS 30% Labrafac PG, 50% Tween 80, 20% Transcutol® HP (w/w/w)50Clear Pre-concentrateStable

Table 3: Characterization of SEDDS Formulation upon Dilution

Dilution MediumDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Water150.30.21-15.2
0.1 N HCl155.80.23-14.8
PBS (pH 6.8)162.10.25-16.5

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Preclinical_Formulation_Workflow cluster_0 Physicochemical Characterization cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation p1 Solubility Screening f1 Co-solvent Systems p1->f1 Select Vehicles f2 Micellar Solutions p1->f2 f3 Lipid-Based Systems (SEDDS) p1->f3 f4 Solid Dispersions p1->f4 p2 Stability Assessment p3 LogP Determination c2 Dissolution Testing f1->c2 c1 Particle Size Analysis f2->c1 f3->c1 f4->c2 i1 Pharmacokinetic Studies c1->i1 c2->i1 c3 Stability Studies c3->i1 i2 Efficacy Studies i1->i2 i3 Toxicology Studies i1->i3

Caption: Workflow for Preclinical Formulation Development.

SEDDS_Mechanism cluster_0 Oral Administration cluster_1 In the GI Tract cluster_2 Absorption sedds SEDDS Pre-concentrate (Drug in Oil/Surfactant) emulsion Fine Oil-in-Water Emulsion (Drug in dispersed droplets) sedds->emulsion Dispersion in GI fluids absorption Enhanced Drug Absorption (Increased surface area and solubility) emulsion->absorption Presentation to enterocytes

Caption: Mechanism of SEDDS for Enhanced Oral Absorption.

Conclusion

The successful preclinical development of this compound is critically dependent on overcoming its poor aqueous solubility. The formulation strategies and protocols outlined in these application notes provide a systematic approach to developing a robust formulation that can ensure adequate drug exposure in preclinical studies. By carefully characterizing the physicochemical properties of this compound and employing a tiered formulation development approach, researchers can select an optimal delivery system to advance this promising compound through the drug development pipeline.

References

Application Notes and Protocols for Isoboonein Acetate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboonein acetate, also known as isobornyl acetate, is a monoterpene ester that, along with its isomer bornyl acetate, is a significant component of the essential oils of various plants. These compounds have garnered interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The following tables summarize the reported in vitro concentrations and IC50 values for this compound and its isomer, bornyl acetate. Due to the limited availability of data specifically for this compound, data for bornyl acetate is included as a reference for determining appropriate concentration ranges for initial experiments.

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

CompoundAssayCell LineConcentration/IC50Reference
IsobooneinNitric Oxide (NO) InhibitionRAW 264.7 MacrophagesIC50: 86.27 ± 3.45 µg/mL[No specific citation found in search results]
Bornyl acetatePro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6)RAW 264.7 MacrophagesNot specified[1]
Bornyl acetateNitric Oxide (NO) ProductionRAW 264.7 MacrophagesNot specified[1]

Table 2: Cytotoxicity of Bornyl Acetate (Isomer of this compound)

CompoundCell LineAssayIC50 Value (µg/mL)Reference
Bornyl acetateHeLa (human cervix carcinoma)LDH72.0[2]
Bornyl acetateHT29 (human colon carcinoma)LDH60.5[2]
Bornyl acetateA549 (human lung carcinoma)LDH44.1[2]
Bornyl acetateMCF7 (human breast adenocarcinoma)LDH85.6[2]
Bornyl acetateFL (human amnion normal cells)LDH50.6[2]

Experimental Protocols

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the procedure to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 2.64.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[3]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[3][4]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.[3]

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 10 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

Workflow for Nitric Oxide Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement cluster_3 Data Analysis seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (1h) incubate1->treat stimulate Stimulate with LPS (24h) treat->stimulate collect Collect Supernatant stimulate->collect griess Griess Reaction collect->griess measure Measure Absorbance (540 nm) griess->measure calculate Calculate % NO Inhibition measure->calculate

Caption: Workflow for Nitric Oxide Inhibition Assay.

Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Target cell line (e.g., HeLa, HT29, A549, MCF7)

  • Appropriate cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (refer to Table 2 for starting points, e.g., 10-100 µg/mL) for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Investigation of Signaling Pathways: Western Blot Analysis of NF-κB and MAPK Activation

This protocol provides a general framework for assessing the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells or other suitable cell line

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and/or LPS as described in the NO inhibition assay.

  • Cell Lysis: Lyse the cells with lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the total protein or loading control to determine the effect of this compound on the phosphorylation of target proteins.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Genes Pro-inflammatory Genes (iNOS, TNF-α, etc.) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus Isoboonein This compound Isoboonein->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes Induces Transcription Isoboonein This compound Isoboonein->MAPK Inhibits Phosphorylation

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This protocol outlines the detection of apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry analysis.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (refer to Table 2 for starting points) for a desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis Detection Workflow

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry cluster_3 Data Analysis seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain acquire Acquire Data stain->acquire quantify Quantify Apoptotic Populations acquire->quantify

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Isoboonein Acetate and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboonein acetate is a natural product of significant interest due to its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, as its metabolites may contribute to its therapeutic effects or potential toxicity. This document provides a detailed application note and protocol for the analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established principles of drug metabolism analysis and can be adapted for both in vitro and in vivo studies.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol is designed to identify the primary oxidative and conjugative metabolites of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Purified water, LC-MS grade

Procedure:

  • Incubation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 10 mM.

    • In a microcentrifuge tube, combine 5 µL of the this compound stock solution with 445 µL of 0.1 M phosphate buffer (pH 7.4) containing HLM (final protein concentration of 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • To initiate the reaction, add 50 µL of the NADPH regenerating system (for oxidative metabolism) or a combination of NADPH regenerating system and UDPGA (for both oxidative and glucuronide metabolites).

    • Incubate the reaction mixture at 37°C for 60 minutes. A control incubation without the NADPH regenerating system should be run in parallel.

  • Termination and Sample Preparation:

    • Stop the reaction by adding 500 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 min, then re-equilibrate to 5% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Hypothetical for this compound and its Metabolites):

The following parameters would need to be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+To be determinedTo be determined
Isoboonein (Hydrolysis Metabolite)[M+H]+To be determinedTo be determined
Isoboonein Glucuronide[M+H]+To be determinedTo be determined

Note: The precursor and product ions will need to be determined by direct infusion of the parent compound and subsequent analysis of the metabolite-containing samples in full scan and product ion scan modes.

Data Presentation

Table 1: Predicted Metabolites of this compound
Metabolite IDProposed StructureMetabolic ReactionPredicted m/z [M+H]+
M1IsobooneinHydrolysis[M-C2H2O+H]+
M2Isoboonein GlucuronideGlucuronidation of M1[M-C2H2O+C6H8O6+H]+

The exact mass-to-charge ratios (m/z) will depend on the elemental composition of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Start: In Vitro Incubation with HLM incubation This compound + HLM + Cofactors start->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation extraction Supernatant Evaporation & Reconstitution centrifugation->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Product Ion Scan) ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition metabolite_identification Metabolite Identification data_acquisition->metabolite_identification quantification Relative Quantification metabolite_identification->quantification report Final Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydrolysis Hydrolysis (Esterases) parent->hydrolysis metabolite1 Isoboonein (M1) hydrolysis->metabolite1 glucuronidation Glucuronidation (UGTs) metabolite1->glucuronidation metabolite2 Isoboonein Glucuronide (M2) glucuronidation->metabolite2

Caption: Proposed metabolic pathway of this compound.

Application Notes and Protocols for Isoboonein Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited information is publicly available for Isoboonein acetate. These notes are compiled from the available Safety Data Sheet (SDS) and general knowledge of related compounds. Researchers should exercise caution and conduct their own risk assessments before use.

Application Notes

General Information

This compound (CAS No. 99891-77-7) is a natural product belonging to the iridoid class of compounds. While detailed biological activity for the acetate form is not extensively documented, the related compound, Isoboonein, has been reported to exhibit antitumor and antibacterial properties.[1] Iridoids as a class are known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3]

Laboratory Handling and Safety

Extreme caution should be exercised when handling this compound due to the limited toxicological data available. The following guidelines are based on the Safety Data Sheet provided by Key Organics.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat should be worn. Ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

Spill and Disposal:

  • In case of a spill, avoid dust formation. Sweep up the material, place it in a sealed container, and dispose of it according to local regulations.

  • Do not let the product enter drains.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 99891-77-7
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Appearance Solid (assumed, based on handling advice)
Solubility Data not available.
Storage Temperature Data not available.

Note: No quantitative biological data, such as IC50 or LD50 values, for this compound has been found in publicly available literature.

Protocols

As no specific experimental protocols for this compound are available, a general protocol for preparing a stock solution for in vitro screening is provided below.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound container to room temperature before opening.

  • In a biological safety cabinet, weigh out a precise amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.

Visualizations

general_handling_workflow General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receive_Compound Receive and Log Compound SDS_Review Review Safety Data Sheet Receive_Compound->SDS_Review PPE Don Personal Protective Equipment SDS_Review->PPE Weigh_Compound Weigh Compound in Ventilated Area PPE->Weigh_Compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Weigh_Compound->Prepare_Stock Store Store Remaining Compound Weigh_Compound->Store Dilute Perform Serial Dilutions for Assay Prepare_Stock->Dilute Assay Conduct In Vitro Assay (e.g., Cytotoxicity) Dilute->Assay Decontaminate Decontaminate Work Area Assay->Decontaminate Waste_Disposal Dispose of Waste per Regulations Decontaminate->Waste_Disposal Waste_Disposal->Store

Caption: General workflow for handling a solid chemical compound.

potential_iridoid_pathways Potential Signaling Pathways Modulated by Iridoids (General) Iridoids Iridoids NF_kB NF-κB Pathway Iridoids->NF_kB Inhibition MAPK MAPK/ERK Pathway Iridoids->MAPK Inhibition Apoptosis Apoptosis-Related Pathways Iridoids->Apoptosis Modulation Angiogenesis Angiogenesis Pathways (VEGF, CD31) Iridoids->Angiogenesis Inhibition Inflammation Inflammation NF_kB->Inflammation Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Metastasis Metastasis MAPK->Metastasis Cell_Survival Cell_Survival Apoptosis->Cell_Survival Vessel_Formation Vessel_Formation Angiogenesis->Vessel_Formation

Caption: Generalized signaling pathways potentially affected by iridoids.

References

Application Notes and Protocols: Synthesis of Isoboonein Acetate Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboonein, an iridoid natural product, has garnered interest for its potential biological activities. Acetylation of the tertiary alcohol in isoboonein yields isoboonein acetate, a modification that can alter its physicochemical properties and biological profile. The systematic synthesis and evaluation of this compound analogs are crucial for elucidating the structure-activity relationships (SAR), which can guide the design of more potent and selective therapeutic agents. These application notes provide a comprehensive overview of the synthetic strategies, experimental protocols, and data analysis for SAR studies of novel this compound analogs. While extensive SAR data for this compound is not yet publicly available, this document presents a framework and hypothetical data to illustrate the process.

Data Presentation: Structure-Activity Relationship of Hypothetical this compound Analogs

The following table summarizes the hypothetical cytotoxic activity of a series of synthesized this compound analogs against the human cervical cancer cell line (HeLa). The modifications focus on the ester group, the lactone moiety, and the stereochemistry of the core structure.

Compound IDR Group (at C1)Lactone ModificationStereochemistry at C5IC₅₀ (µM) against HeLa
IA-1 (Lead) -COCH₃ (Acetate)UnmodifiedR15.2
IA-2 -CO(CH₂)₂CH₃ (Butyrate)UnmodifiedR8.5
IA-3 -CO-Ph (Benzoate)UnmodifiedR5.1
IA-4 -H (Alcohol)UnmodifiedR> 50
IA-5 -COCH₃ThiolactoneR22.8
IA-6 -COCH₃UnmodifiedS35.7
IA-7 -CO(CH₂)₂CH₃ThiolactoneR12.3
IA-8 -CO-PhThiolactoneR7.9

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate the principles of SAR analysis.

Experimental Protocols

General Synthetic Strategy for this compound Analogs

The synthesis of this compound analogs can be achieved through a semi-synthetic approach starting from isoboonein, which can be isolated from natural sources. The primary hydroxyl group in isoboonein allows for various modifications.

Scheme 1: General Synthesis of this compound Analogs (IA-2 and IA-3)

  • Isoboonein: The starting material.

  • R-COCl: Acyl chloride (e.g., Butyryl chloride for IA-2, Benzoyl chloride for IA-3).

  • Pyridine: Base to neutralize the HCl byproduct.

  • DCM: Dichloromethane, as the solvent.

Detailed Protocol for the Synthesis of Isoboonein Butyrate (IA-2)

Materials:

  • Isoboonein (1.0 eq)

  • Butyryl chloride (1.5 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a solution of Isoboonein (100 mg, 1.0 eq) in anhydrous DCM (10 mL) under a nitrogen atmosphere at 0 °C, add pyridine (2.0 eq).

  • Addition of Acyl Chloride: Add butyryl chloride (1.5 eq) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL). Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 10-30% ethyl acetate in hexane) to afford the pure Isoboonein Butyrate (IA-2).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

Signaling Pathway

A potential mechanism of action for cytotoxic compounds involves the induction of apoptosis through the intrinsic pathway. The following diagram illustrates a simplified representation of this signaling cascade.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Isoboonein_Analog Isoboonein Analog Bax Bax Activation Isoboonein_Analog->Bax induces Cytochrome_c Cytochrome c Release Bax->Cytochrome_c promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Start: Isoboonein Synthesis Analog Synthesis (Esterification) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Cytotoxicity Screening (e.g., MTT Assay) Characterization->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR studies.

Troubleshooting & Optimization

Improving the solubility of Isoboonein acetate for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobornyl Acetate. Our goal is to help you overcome common challenges in your biological assays, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is Isobornyl Acetate and what are its general properties?

Isobornyl acetate is a chemical compound with a characteristic pine-like odor.[1] It is found in various essential oils and is also synthesized for use in fragrances and as a flavoring agent.[1][2] Chemically, it is an ester. It is important to note for biological assays that Isobornyl acetate is practically insoluble in water but is soluble in most fixed oils and mineral oil.[1][3][4]

Q2: I'm having trouble dissolving Isobornyl Acetate for my cell-based assay. What are the recommended solvents?

Due to its hydrophobic nature, Isobornyl Acetate requires an organic solvent for initial dissolution before being added to aqueous assay media. The most common and recommended solvent for such compounds is Dimethyl Sulfoxide (DMSO).[5][6] Ethanol can also be used.[7][8] It is crucial to prepare a concentrated stock solution in the organic solvent, which can then be diluted to the final working concentration in your cell culture medium or buffer.

Q3: What is the maximum concentration of DMSO or Ethanol I can use in my cell culture without causing toxicity?

The tolerance of cell lines to organic solvents can vary. However, as a general guideline, the final concentration of DMSO in cell-based assays should be kept below 1%, with many studies showing cytotoxic effects at concentrations above 2%.[8] For ethanol, cytotoxicity can be observed at concentrations as low as 0.3125% in some cell lines.[9] It is always recommended to perform a solvent toxicity control experiment to determine the optimal solvent concentration for your specific cell line and assay conditions.

Q4: Even after using DMSO, my Isobornyl Acetate is precipitating when I add it to the aqueous media. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Optimize Dilution Protocol: Avoid adding the stock solution directly to the full volume of aqueous media. Instead, try a stepwise dilution. Adding the stock to a smaller volume of media with vigorous vortexing or sonication before bringing it to the final volume can sometimes help.

  • Use of Surfactants or Co-solvents: Incorporating a small, non-toxic concentration of a surfactant like Tween 80 or a co-solvent such as polyethylene glycol (PEG) can help maintain the solubility of the compound in the aqueous phase.[6]

  • Consider Formulation Strategies: For in vivo studies or more complex in vitro models, advanced formulation strategies like using cyclodextrins or creating solid dispersions might be necessary.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with Isobornyl Acetate in biological assays.

Problem Possible Cause Suggested Solution
Compound Precipitation in Stock Solution The concentration of Isobornyl Acetate in the organic solvent is too high.Try preparing a less concentrated stock solution. Gently warming the solution might help in initial dissolution, but ensure the compound is stable at that temperature.
Inconsistent Assay Results The compound is not fully solubilized, leading to variations in the effective concentration.Ensure complete dissolution of the stock solution before each use. Vortex the stock solution before making dilutions. Perform a quality check of the solution for any visible precipitates.
High Background Signal or Off-Target Effects The solvent used is interfering with the assay.Run a solvent-only control to assess the effect of the solvent on your assay readout. If interference is observed, try reducing the final solvent concentration or test an alternative solvent.
Low Potency or Lack of Activity The compound has poor bioavailability in the assay system due to its low solubility.Explore the use of solubility-enhancing excipients like cyclodextrins. For cell-based assays, ensure the incubation time is sufficient for the compound to partition into the cells.

Experimental Protocols

Protocol 1: Preparation of Isobornyl Acetate Stock Solution
  • Objective: To prepare a concentrated stock solution of Isobornyl Acetate for use in biological assays.

  • Materials:

    • Isobornyl Acetate (solid or oil)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of Isobornyl Acetate in a sterile container.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the solution vigorously for 1-2 minutes until the Isobornyl Acetate is completely dissolved. A brief sonication step can be added if dissolution is difficult.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Solvent Toxicity
  • Objective: To determine the maximum non-toxic concentration of the chosen solvent (e.g., DMSO) on the cells used in the assay.

  • Materials:

    • Your chosen cell line

    • Complete cell culture medium

    • 96-well cell culture plates

    • Solvent (e.g., DMSO)

    • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Procedure:

    • Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Prepare serial dilutions of the solvent in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%, 5%).

    • Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "no solvent" control.

    • Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Plot the cell viability against the solvent concentration to determine the highest concentration that does not significantly affect cell viability.

Signaling Pathways and Workflows

The exact signaling pathways modulated by Isobornyl Acetate are not extensively characterized. However, based on the known biological activities of other acetate-containing compounds and natural products with antimicrobial and anti-inflammatory properties, a putative signaling pathway can be proposed for illustrative purposes. For instance, many natural compounds exert their effects through modulation of key inflammatory and cell survival pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Isobornyl Acetate Isobornyl Acetate Receptor Receptor Isobornyl Acetate->Receptor Binds to Signal Transduction Signal Transduction Receptor->Signal Transduction Activates NF-kB Pathway NF-kB Pathway Signal Transduction->NF-kB Pathway Modulates MAPK Pathway MAPK Pathway Signal Transduction->MAPK Pathway Modulates Gene Expression Gene Expression NF-kB Pathway->Gene Expression Regulates MAPK Pathway->Gene Expression Regulates Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response Downregulates Cell Survival Cell Survival Gene Expression->Cell Survival Affects

Caption: Putative signaling pathway for Isobornyl Acetate.

The following workflow outlines a logical approach to testing a poorly soluble compound like Isobornyl Acetate in a biological assay.

G Start Start Solubility Test Solubility Test Start->Solubility Test Solvent Selection Solvent Selection Solubility Test->Solvent Selection Stock Solution Prep Stock Solution Prep Solvent Selection->Stock Solution Prep Solvent Toxicity Assay Solvent Toxicity Assay Stock Solution Prep->Solvent Toxicity Assay Biological Assay Biological Assay Solvent Toxicity Assay->Biological Assay Data Analysis Data Analysis Biological Assay->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for a poorly soluble compound.

References

Troubleshooting Isoboonein acetate stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for acetate esters like Isoboonein acetate?

A1: Based on common laboratory practices for similar compounds, this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[1][2] It is advisable to protect it from heat, sparks, open flames, and other sources of ignition.[3][4] For long-term stability, storage below +30°C is often recommended.[5][6]

Q2: What are the likely primary degradation pathways for this compound?

A2: As an acetate ester, the most probable degradation pathway for this compound is hydrolysis, which would yield the corresponding alcohol (Isoboonein) and acetic acid.[7][8] This reaction can be catalyzed by acidic or basic conditions. Other potential degradation pathways could be initiated by oxidation or photolysis, depending on the specific structural features of the "Isoboonein" moiety.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is unavailable, many complex organic molecules can be degraded by exposure to UV or visible light. For a related compound, Isobornyl acetate, moderate photostability is noted, with a recommendation to protect it from prolonged UV exposure.[9] Therefore, it is prudent to handle this compound in a manner that minimizes light exposure, for example, by using amber vials or conducting experiments in a dimly lit environment.

Q4: What solvents are recommended for handling this compound?

A4: Isobornyl acetate, a similar compound, is soluble in most fixed oils and mineral oil but is insoluble in water and glycerol.[5] It is also readily soluble in ethanol and other common perfumery solvents.[9] When preparing solutions for experiments, it is crucial to use high-purity, anhydrous solvents if hydrolysis is a concern. The choice of solvent will be dictated by the specific experimental requirements.

Troubleshooting Guides

Issue 1: I am observing a loss of purity of my this compound sample over time, even when stored.

Possible Cause Troubleshooting Step
Improper Storage Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][3] Avoid temperature fluctuations.
Hydrolysis from Moisture Store the compound under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents for preparing solutions.
Contaminated Solvents Use fresh, high-purity solvents for all experiments. Impurities in solvents can catalyze degradation.

Issue 2: My experimental results are inconsistent, suggesting the compound is degrading during the experiment.

Possible Cause Troubleshooting Step
pH of the Medium Acetate esters can be susceptible to acid or base-catalyzed hydrolysis.[10] Buffer your experimental medium to a neutral pH if the protocol allows.
Thermal Stress If your experiment involves heating, the compound may be degrading. Perform a time-course experiment at the target temperature to assess thermal stability.
Oxidative Degradation If your medium is not de-gassed or contains oxidizing agents, this could be a cause. Consider de-gassing your solvents and adding an antioxidant if compatible with your experiment.
Photodegradation Conduct experiments under reduced light conditions or use amber-colored reaction vessels to minimize light exposure.[9]

Quantitative Data for a Model Compound: Isobornyl Acetate

The following tables summarize the physical and chemical properties of Isobornyl acetate, which can serve as a reference point for this compound.

Table 1: Physical and Chemical Properties of Isobornyl Acetate

PropertyValueReference
Molecular Formula C12H20O2[6]
Molecular Weight 196.29 g/mol [6]
Appearance Colorless to pale straw-colored liquid[5][7]
Boiling Point 229-233 °C[6]
Flash Point 190 °F (88 °C)[7]
Density 0.983 g/mL at 25 °C[6]
Water Solubility Insoluble[5][7]
logP 3.86[6]

Table 2: Recommended Storage and Handling Conditions for Isobornyl Acetate

ConditionRecommendationReference
Storage Temperature Store below +30°C[5][6]
Atmosphere Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
Incompatibilities Strong oxidizing agents[5][6]
Handling Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment.[1]

Experimental Protocols

The following are generalized protocols for forced degradation studies, which are essential for understanding the stability of a new chemical entity like this compound.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Protocol 1: Acid and Base-Induced Degradation (Hydrolysis)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid (HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH), and dilute with the mobile phase for analysis.

  • Basic Condition:

    • To another aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for the acidic condition.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Analysis: Analyze the samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to determine the percentage of degradation.[14]

Protocol 2: Oxidative Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Oxidative Condition:

    • To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate the mixture at room temperature for a specified period, monitoring the reaction progress.

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC to quantify the degradation.

Protocol 3: Thermal Degradation

  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • At specified time intervals, remove a sample, allow it to cool, and prepare a solution of known concentration for analysis.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent in a sealed vial.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • At specified time intervals, cool a sample and analyze it.

  • Analysis: Analyze the samples by HPLC.

Protocol 4: Photolytic Degradation

  • Sample Preparation: Place a sample of solid this compound and a solution of the compound in a photostability chamber.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Simultaneously, keep a control sample (covered in aluminum foil) in the same chamber to differentiate between thermal and photolytic degradation.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

cluster_hydrolysis Generic Ester Hydrolysis Pathway Isoboonein_acetate This compound (Ester) Isoboonein Isoboonein (Alcohol) Isoboonein_acetate->Isoboonein Hydrolysis Acetic_acid Acetic Acid Isoboonein_acetate->Acetic_acid Hydrolysis H2O Water (H₂O) H2O->Isoboonein_acetate Acid_Base Acid or Base (Catalyst) Acid_Base->Isoboonein_acetate

Caption: Generic hydrolysis pathway for this compound.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Intervals B->C D Neutralize/Quench Reaction (if applicable) C->D E Analyze by Stability-Indicating Method (e.g., HPLC) D->E F Quantify Degradation and Identify Degradants E->F

Caption: Workflow for forced degradation studies.

cluster_troubleshooting Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed? CheckStorage Are storage conditions optimal? Start->CheckStorage CheckSolvent Are solvents pure and anhydrous? CheckStorage->CheckSolvent Yes End_Storage Improve storage: Cool, dry, dark, inert. CheckStorage->End_Storage No CheckpH Is the experimental pH neutral? CheckSolvent->CheckpH Yes End_Solvent Use fresh, high-purity, anhydrous solvents. CheckSolvent->End_Solvent No CheckLight Is the experiment protected from light? CheckpH->CheckLight Yes End_pH Buffer the system to a neutral pH. CheckpH->End_pH No End_Light Use amber vials or conduct in the dark. CheckLight->End_Light No End_Ok Degradation resolved. CheckLight->End_Ok Yes

Caption: Decision tree for troubleshooting degradation issues.

References

Challenges in the multi-step synthesis of Isoboonein acetate

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the multi-step synthesis of a compound specifically named "Isoboonein acetate" is not available in the public domain or scientific literature based on extensive searches. The synthesis of a similarly named but structurally different compound, isobornyl acetate , is well-documented. This technical support guide will address the challenges and troubleshooting for the synthesis of isobornyl acetate as a potential alternative, given the lack of information on "this compound."

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to isobornyl acetate?

A1: Isobornyl acetate is primarily synthesized through two main pathways:

  • Esterification of Isoborneol: This involves the reaction of isoborneol with acetic acid or acetic anhydride in the presence of an acid catalyst.[1]

  • Acid-catalyzed addition to Camphene: Camphene is treated with acetic acid in the presence of an acid catalyst, leading to the formation of isobornyl acetate.[1][2] This reaction often proceeds through a Wagner-Meerwein rearrangement.[2]

Q2: What are the typical catalysts used in isobornyl acetate synthesis?

A2: A variety of acid catalysts are employed. While historically sulfuric acid was common, environmental concerns and equipment corrosion have led to the use of alternatives.[3][4] These include:

  • Lewis acids (e.g., FeCl₃)[5]

  • Solid acid catalysts (e.g., cation exchange resins, zeolites, supported phosphotungstic acid)[4]

  • α-Hydroxyl carboxylic acid (HCA) composite catalysts (e.g., tartaric acid-boric acid)[4][6]

Q3: What are the main challenges encountered in the synthesis of isobornyl acetate?

A3: Researchers may face several challenges, including:

  • Catalyst deactivation and corrosiveness , particularly with strong mineral acids like sulfuric acid.[5]

  • Low yields and selectivity , which can be influenced by reaction conditions and catalyst choice.

  • Formation of byproducts , such as isoborneol, especially in the presence of water.[3][4]

  • Difficulties in product separation and purification .[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Conversion of Camphene Inefficient catalysis.Optimize catalyst loading and type. Consider using a more active catalyst system like a tartaric acid-boric acid composite.[6]
Presence of excess water in the reaction mixture.Ensure anhydrous conditions, as water can lead to the formation of isoborneol and decrease camphene conversion.[3][4]
Low Selectivity for Isobornyl Acetate Suboptimal reaction temperature or time.Systematically vary the reaction temperature and time to find the optimal conditions for selectivity.
Incorrect molar ratio of reactants.Optimize the molar ratio of camphene to acetic acid. A common starting point is a 1:3 ratio.[5]
High Isoborneol Content in Product Presence of water in the reaction.As mentioned, ensure anhydrous conditions. If isoborneol is a desired co-product, the water content can be intentionally increased.[3][4]
Catalyst Deactivation Coking or poisoning of the catalyst surface.For solid catalysts, consider regeneration procedures as specified by the manufacturer. For liquid catalysts, investigate the stability under reaction conditions.
Difficult Product Purification Presence of unreacted starting materials and byproducts.Employ fractional distillation under reduced pressure for effective separation of isobornyl acetate from other components.

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes from various studies on isobornyl acetate synthesis.

Catalyst Starting Material Key Reaction Conditions Conversion (%) Selectivity (%) Yield (%) Reference
FeCl₃Camphene25°C, 2 h, n(camphene):n(acetic acid) = 1:3~9994>88[5]
Tartaric acid-boric acidCampheneOptimal conditions92.995.3-[4][6]
Titanium sulfate, tartaric acid, and boric acidCamphene---GC content of isoborneol reached 55.6%[6]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Synthesis of Isobornyl Acetate from Camphene:

  • To a reaction vessel, add camphene and glacial acetic acid in a 1:3 molar ratio.[5]

  • Add the Lewis acid catalyst (e.g., FeCl₃) at a specified loading (e.g., 10% by mass of camphene).[5]

  • Maintain the reaction temperature at 25°C with constant stirring for 2 hours.[5]

  • Upon completion, quench the reaction and perform an aqueous workup to remove the acid and catalyst.

  • Extract the organic layer containing the product.

  • Dry the organic layer over an anhydrous drying agent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure isobornyl acetate.

Visualizations

Below are diagrams illustrating the synthetic workflow and logical relationships in troubleshooting.

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst Camphene Camphene Reaction Esterification Reaction Camphene->Reaction AceticAcid Acetic Acid AceticAcid->Reaction AcidCatalyst Acid Catalyst (e.g., FeCl3, Tartaric acid-boric acid) AcidCatalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product Isobornyl Acetate Purification->Product

Caption: Synthetic workflow for isobornyl acetate.

TroubleshootingTree Start Low Yield or Purity CheckConversion Check Camphene Conversion Start->CheckConversion CheckSelectivity Check Isobornyl Acetate Selectivity Start->CheckSelectivity LowConversion Low Conversion CheckConversion->LowConversion Low LowSelectivity Low Selectivity CheckSelectivity->LowSelectivity Low OptimizeCatalyst Optimize Catalyst System LowConversion->OptimizeCatalyst AnhydrousConditions Ensure Anhydrous Conditions LowConversion->AnhydrousConditions OptimizeTempTime Optimize Temperature & Time LowSelectivity->OptimizeTempTime OptimizeRatio Optimize Reactant Ratio LowSelectivity->OptimizeRatio

Caption: Troubleshooting decision tree for isobornyl acetate synthesis.

References

Mitigating off-target effects of Isoboonein acetate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note that "Isoboonein acetate" is a hypothetical compound created for this technical support guide. The protein targets, signaling pathways, experimental data, and protocols described below are illustrative examples designed to demonstrate best practices for mitigating off-target effects in a research setting.

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects during their experiments. For the purpose of this guide, this compound is presented as a selective inhibitor of the hypothetical serine/threonine kinase, Kinase X .

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target activities of this compound?

This compound is a potent inhibitor of Kinase X. However, like many small molecule inhibitors, it can interact with other proteins, particularly at higher concentrations. The primary known off-targets are Kinase Y and Kinase Z, which are structurally related kinases.

Data Summary: Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against its primary target and known off-targets.

TargetIC50 (nM)Description
Kinase X 50 Primary On-Target
Kinase Y850Known Off-Target; ~17-fold less sensitive than Kinase X
Kinase Z2,500Weak Off-Target; 50-fold less sensitive than Kinase X

Q2: I'm observing unexpected cell toxicity at concentrations where Kinase X should be selectively inhibited. Is this an off-target effect?

This is a common concern. Unexpected phenotypes, such as excessive toxicity or effects that don't align with the known function of the on-target protein, can often be attributed to off-target activities.

Troubleshooting Steps:

  • Confirm Your Dosing: Ensure your working concentration is appropriate for selective inhibition of Kinase X. Based on the IC50 values, a concentration range of 50-150 nM is recommended for initial experiments to maximize selectivity.

  • Perform a Dose-Response Experiment: Test a wide range of this compound concentrations in your cellular assay (e.g., 10 nM to 10,000 nM). If the toxicity phenotype appears or strengthens at concentrations significantly above the IC50 for Kinase X (e.g., >500 nM), it is more likely to be an off-target effect.

  • Use a Control Compound: Employ a structurally distinct inhibitor of Kinase X. If this second inhibitor recapitulates the desired phenotype without causing the unexpected toxicity, it strengthens the case that the toxicity is an off-target effect specific to this compound.

Q3: How can I experimentally confirm that my observed phenotype is a direct result of inhibiting Kinase X?

  • Rescue Experiment: This involves re-introducing the target protein in a form that is resistant to the inhibitor. If the phenotype is reversed, it confirms the effect is on-target.

  • Inactive Control: Use a structurally similar but biologically inactive analog of this compound. This molecule should not inhibit Kinase X and, therefore, should not produce the on-target phenotype.

Below is a logical workflow to determine the source of an experimental observation.

G start Start: Phenotype Observed with This compound dose_response Perform Dose-Response Curve in Cellular Assay start->dose_response is_phenotype_at_low_conc Is Phenotype Present at Selective Concentrations (e.g., < 150 nM)? dose_response->is_phenotype_at_low_conc likely_off_target High Likelihood of Off-Target Effect is_phenotype_at_low_conc->likely_off_target No validate_on_target Proceed to Validate On-Target Effect is_phenotype_at_low_conc->validate_on_target Yes rescue_exp Perform Rescue Experiment (e.g., express drug-resistant Kinase X mutant) validate_on_target->rescue_exp is_phenotype_rescued Is Phenotype Rescued? rescue_exp->is_phenotype_rescued on_target_confirmed On-Target Effect Confirmed is_phenotype_rescued->on_target_confirmed Yes re_evaluate Result is Unlikely Due to Kinase X Inhibition. Re-evaluate Hypothesis. is_phenotype_rescued->re_evaluate No

Caption: Troubleshooting workflow for validating on-target effects.

Experimental Protocols

Protocol 1: Western Blot to Assess Downstream Target Inhibition

This protocol allows you to verify that this compound is inhibiting the catalytic activity of Kinase X in your cells by measuring the phosphorylation of a known downstream substrate, "Substrate P".

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 50, 150, 500, 2000 nM) for the desired time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate P (p-Substrate P) and total Substrate P. Also probe a separate blot for a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity. A decrease in the p-Substrate P / Total Substrate P ratio with increasing concentrations of this compound indicates target engagement.

Sample Data: Dose-Response in a Cellular Viability Assay

This compound (nM)% Cell ViabilityOn-Target/Off-Target Interpretation
0 (DMSO Control)100%Baseline
5095%Minimal effect, consistent with selective Kinase X inhibition in a non-essential pathway.
15092%Continued minimal effect, within the selective range.
50088%Slight decrease, potentially minor off-target effects beginning to appear.
100065%Significant drop in viability, likely due to inhibition of Kinase Y and other off-targets.[1]
500025%Pronounced toxicity, indicative of broad off-target activity.

Visualizing On- and Off-Target Pathways

Understanding the cellular pathways involved can help predict the consequences of on- and off-target inhibition. The diagram below illustrates how this compound interacts with its intended target and known off-targets.

G cluster_pathways Cellular Signaling Pathways kx Kinase X sub_p Substrate P kx->sub_p phosphorylates phenotype_a Desired Phenotype A (e.g., Cell Cycle Arrest) sub_p->phenotype_a ky Kinase Y sub_q Substrate Q ky->sub_q phosphorylates phenotype_b Undesired Phenotype B (e.g., Apoptosis) sub_q->phenotype_b kz Kinase Z sub_r Substrate R kz->sub_r phosphorylates phenotype_c Undesired Phenotype C (e.g., Cytotoxicity) sub_r->phenotype_c iso This compound iso->kx Potent Inhibition (On-Target) iso->ky Moderate Inhibition (Off-Target) iso->kz Weak Inhibition (Off-Target)

Caption: On-target vs. off-target signaling of this compound.

General strategies for minimizing off-target effects include rational drug design to enhance specificity, high-throughput screening to identify selective compounds, and various genetic and phenotypic screening methods to understand a drug's broader biological activities.[1]

References

Technical Support Center: Preventing Precipitation of Poorly Soluble Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of lipophilic compounds, using Isoboonein acetate as a representative example of a potentially poorly soluble molecule. Given the limited specific data on this compound, this guide focuses on established methods for preventing the precipitation of similar compounds, such as other terpene acetates and poorly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in an organic solvent, is precipitating when I dilute it into my aqueous experimental buffer. Why is this happening?

This is a common phenomenon known as "crashing out." this compound, like many lipophilic (fat-soluble) compounds, is likely poorly soluble in water.[1][2][3][4] When a concentrated stock solution in a water-miscible organic solvent (like DMSO) is diluted into an aqueous buffer, the solvent concentration decreases significantly. The aqueous environment cannot maintain the solubility of the lipophilic compound, causing it to precipitate out of the solution.

Q2: What is the first and most straightforward step to try and resolve this precipitation issue?

The simplest initial approach is to optimize the use of a co-solvent. This involves preparing a highly concentrated stock solution of your compound in a water-miscible organic solvent and then diluting it into your aqueous buffer.

  • Actionable Advice: Start by preparing a stock solution in Dimethyl Sulfoxide (DMSO). When diluting into your aqueous buffer, ensure the final concentration of DMSO is kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.[5] If precipitation still occurs, you may need to test lower final concentrations of this compound.

Q3: I'm still observing precipitation even at low concentrations. What other strategies can I employ?

If optimizing the co-solvent is insufficient, several other formulation strategies can be used, often in combination:

  • pH Adjustment: If your compound has ionizable groups, its solubility may be pH-dependent. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.[6]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate lipophilic compounds, increasing their apparent solubility.[6][7]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[7]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[8]

Q4: Are there any signs of compound instability I should watch for, other than precipitation?

Yes, beyond physical precipitation, you should be aware of potential chemical instability. Signs can include:

  • A change in the color or odor of the solution.

  • A decrease in the measured concentration of the active compound over time, which can be verified by analytical methods like HPLC.

  • The appearance of new peaks in an HPLC chromatogram, indicating the formation of degradation products.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem: Precipitate forms immediately upon dilution of the organic stock solution into the aqueous buffer.
Potential Cause Suggested Solution
Exceeded Solubility Limit The final concentration of this compound is too high for the aqueous medium. Solution: Decrease the final concentration of the compound in your experiment.
Insufficient Co-solvent The percentage of the organic co-solvent in the final solution is too low to maintain solubility. Solution: While keeping the co-solvent concentration low to avoid biological interference (e.g., DMSO <0.5%), ensure you are using the highest acceptable concentration for your specific assay.[5]
Inappropriate Co-solvent The chosen organic solvent may not be optimal for your compound. Solution: Test alternative water-miscible organic solvents such as ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).[5]
Temperature Effects The solubility of the compound may be sensitive to temperature changes. Solution: Gentle warming of the solution may help, but you must first verify that this compound is stable at elevated temperatures.[5]
Problem: The solution is initially clear but becomes cloudy or shows precipitation over time.
Potential Cause Suggested Solution
Supersaturation The initial clear solution is in a temporary, supersaturated state and is slowly equilibrating by precipitating the excess compound. Solution: Use the solution immediately after preparation. Alternatively, incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into your formulation.[8]
Compound Instability The compound may be degrading in the aqueous buffer, and the degradation products are insoluble. Solution: Evaluate the stability of this compound in your chosen buffer system over the time course of your experiment. Consider adding antioxidants if oxidation is suspected.[9]
pH Shift A change in the pH of the solution over time could be affecting solubility. Solution: Ensure your buffer has sufficient capacity to maintain a stable pH.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-solvent

Objective: To prepare a clear, stable aqueous solution of this compound using a co-solvent for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary, provided the compound is stable under these conditions.

  • Serial Dilution (if necessary):

    • Perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions.

  • Final Dilution into Aqueous Buffer:

    • Add a small volume of the appropriate DMSO stock solution to your pre-warmed (if applicable) aqueous buffer to achieve the desired final concentration of this compound.

    • Crucially, ensure the final concentration of DMSO does not exceed the tolerance of your assay (typically <0.5%).

    • Vortex immediately and thoroughly after adding the stock solution to the buffer.

  • Inspection:

    • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.

    • If the solution is clear, it is ready for immediate use.

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To prepare an aqueous solution of this compound with enhanced solubility through inclusion complexation with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation:

    • Determine the molar masses of this compound and HP-β-CD.

    • Decide on a molar ratio for complexation (a 1:1 ratio is a common starting point).

  • Kneading Method:

    • Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise while continuously triturating with the pestle to form a thick, homogeneous paste.

    • Continue kneading for 30-60 minutes to facilitate the inclusion of the drug into the cyclodextrin cavity.[9]

    • Spread the paste in a thin layer on a watch glass and dry to a constant weight in a vacuum oven at a temperature that will not degrade the compound (e.g., 40-50 °C).[9]

  • Reconstitution:

    • The resulting dry powder is the this compound-cyclodextrin inclusion complex.

    • This powder can now be dissolved in your aqueous buffer. It should exhibit significantly improved solubility compared to the free compound.

Data Presentation

Table 1: Common Co-solvents for Poorly Soluble Compounds

Co-solventDielectric ConstantProperties and Common UseTypical Final Concentration in Assays
Dimethyl Sulfoxide (DMSO) 47.2High solubilizing power for a wide range of compounds.[5]<0.5% (can be cytotoxic at higher concentrations)[5]
Ethanol 24.6Good solubilizing power, less toxic than DMSO.<1%
Polyethylene Glycol 400 (PEG 400) 12.5Lower solubilizing power than DMSO but very low toxicity.[6]1-5%
N,N-Dimethylformamide (DMF) 36.7High solubilizing power, but generally more toxic than DMSO.[5]<0.1%

Table 2: Common Surfactants for Solubilization

SurfactantTypeCritical Micelle Concentration (CMC)Notes
Polysorbate 80 (Tween® 80) Non-ionic~0.012 mMCommonly used in pharmaceutical formulations.[6]
Polysorbate 20 (Tween® 20) Non-ionic~0.06 mMOften used in biological assays to prevent non-specific binding.
Cremophor® EL Non-ionic~0.02% w/vEffective solubilizer but has been associated with hypersensitivity reactions in vivo.[6]
Sodium Lauryl Sulfate (SLS) Anionic~8.2 mMStrong solubilizing agent, but can denature proteins.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Start: Compound precipitates in aqueous buffer q1 Is the final concentration of the compound as low as possible for the assay? start->q1 sol1 Reduce final compound concentration q1->sol1 No q2 Is the co-solvent (e.g., DMSO) concentration at the maximum tolerable level (e.g., <0.5%)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase co-solvent concentration to the assay limit q2->sol2 No q3 Try alternative strategies q2->q3 Yes a2_yes Yes a2_no No sol2->q2 strat1 pH Adjustment (for ionizable compounds) q3->strat1 strat2 Add Surfactant (e.g., Tween-80) q3->strat2 strat3 Use Cyclodextrins (e.g., HP-β-CD) q3->strat3 end Precipitation Resolved strat1->end strat2->end strat3->end

Caption: Troubleshooting workflow for addressing compound precipitation.

G Mechanisms of Solubility Enhancement cluster_cosolvent Co-solvency cluster_surfactant Micellar Solubilization cluster_cyclodextrin Inclusion Complexation cosolvent_start Poorly Soluble Compound in Water cosolvent_end Compound Solubilized cosolvent_start->cosolvent_end Add Co-solvent (e.g., DMSO) cosolvent_mech Addition of a water-miscible organic solvent reduces the polarity of the bulk solvent, increasing solubility. surfactant_start Poorly Soluble Compound in Water surfactant_end Compound Encapsulated in Micelles surfactant_start->surfactant_end Add Surfactant (above CMC) surfactant_mech Surfactant molecules form micelles, creating a hydrophobic core where the compound can partition. cyclo_start Poorly Soluble Compound in Water cyclo_end Compound in Cyclodextrin Cavity cyclo_start->cyclo_end Add Cyclodextrin cyclo_mech The hydrophobic compound is encapsulated within the hydrophobic interior of the cyclodextrin molecule.

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug resistance in their cell line experiments. The content focuses on common mechanisms of resistance and provides detailed experimental protocols to investigate and potentially overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become less sensitive to my compound of interest. What are the common reasons for this?

A1: Acquired drug resistance is a common phenomenon in cancer cell lines. The primary reasons for decreased sensitivity include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[1][2][3][4][5]

  • Alterations in Drug Target: Mutations or changes in the expression level of the drug's molecular target can prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt/mTOR pathway can promote cell survival and override the cytotoxic effects of the drug.[6][7][8][9][10]

  • Enhanced DNA Repair Mechanisms: Increased capacity to repair drug-induced DNA damage can lead to cell survival.

  • Evasion of Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can prevent drug-induced cell death.

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Western Blotting: This is a common technique to quantify the protein levels of specific ABC transporters (e.g., P-gp, MRP1, BCRP) in your resistant cell line compared to the parental (sensitive) line.

  • Immunofluorescence: This method allows for the visualization and localization of ABC transporters within the cell, typically at the plasma membrane.

  • Functional Assays: Dye efflux assays using substrates for ABC transporters, such as Rhodamine 123 or Calcein-AM, can measure the transporter's activity. A higher rate of dye efflux in the resistant cells is indicative of increased transporter function.

Q3: What are the signs that the PI3K/Akt signaling pathway is activated in my resistant cells?

A3: Activation of the PI3K/Akt pathway can be assessed by examining the phosphorylation status of key proteins in the pathway.

  • Western Blotting: Use antibodies specific to the phosphorylated forms of Akt (at Ser473 and Thr308) and downstream targets like mTOR and S6 ribosomal protein. Increased phosphorylation in resistant cells compared to sensitive cells suggests pathway activation.[6][8]

Q4: Can I reverse drug resistance in my cell line?

A4: Reversing drug resistance is a significant challenge, but several strategies can be explored:

  • Combination Therapy: Using your compound in combination with an inhibitor of the resistance mechanism can restore sensitivity. For example:

    • ABC Transporter Inhibitors: Compounds like Verapamil can inhibit P-gp function and increase the intracellular concentration of your drug.[3]

    • PI3K/Akt Pathway Inhibitors: Using specific inhibitors of PI3K or Akt can block this pro-survival signaling and re-sensitize cells to your compound.[7]

  • Gene Silencing: Techniques like siRNA or shRNA can be used to specifically knockdown the expression of the gene responsible for resistance, such as the gene encoding an ABC transporter.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure (SOP) for cell counting and plating.
Drug Dilution Errors Prepare fresh drug dilutions for each experiment. Use a calibrated pipette and perform serial dilutions carefully.
Assay Incubation Time Optimize and standardize the incubation time for the cell viability assay. Different assays have different optimal time points.
Cell Line Instability Drug-resistant cell lines can sometimes revert to a more sensitive phenotype if the drug pressure is removed. It is recommended to periodically measure the IC50 to ensure the resistance is maintained. For long-term maintenance, culture the cells in the presence of a low concentration of the drug.[11]
Issue 2: No Apoptosis Detected Despite Cell Death
Possible Cause Troubleshooting Step
Timing of Analysis Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after drug treatment.
Incorrect Apoptotic Markers The apoptotic pathway activated may not involve the markers you are probing for. Analyze a broader range of markers, including initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), as well as PARP cleavage.[12][13][14]
Alternative Cell Death Mechanisms The drug may be inducing other forms of cell death, such as necrosis or autophagy. Investigate markers for these pathways.
Western Blotting Issues Ensure proper protein extraction, loading, and transfer. Use validated antibodies and appropriate controls.[15]

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[16]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Compound of interest (drug)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the drug in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the log of the drug concentration versus the percentage of cell viability and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]

Protocol 2: Western Blot Analysis of Apoptosis Markers

Western blotting is a widely used technique to detect specific proteins in a sample.[12]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. An increase in the ratio of cleaved Caspase-3 to total Caspase-3 or cleaved PARP to total PARP indicates apoptosis induction.[15]

Data Presentation

Table 1: Hypothetical IC50 Values for Compound X in Sensitive and Resistant Cell Lines

Cell LineIC50 of Compound X (µM)Resistance Fold
Parental (Sensitive)1.5 ± 0.21
Resistant Subline 115.2 ± 1.810.1
Resistant Subline 235.8 ± 3.523.9

Table 2: Hypothetical Western Blot Densitometry Analysis of Apoptosis Markers

ProteinParental Cells (Fold Change vs. Control)Resistant Cells (Fold Change vs. Control)
Cleaved Caspase-38.2 ± 0.91.5 ± 0.3
Cleaved PARP10.5 ± 1.22.1 ± 0.4
Bcl-2/Bax Ratio0.8 ± 0.13.5 ± 0.5

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_strategy Overcoming Resistance cluster_validation Validation Problem Decreased Drug Efficacy IC50 Determine IC50 Problem->IC50 WB_ABC Western Blot for ABC Transporters IC50->WB_ABC WB_PI3K Western Blot for PI3K/Akt Pathway IC50->WB_PI3K Efflux Dye Efflux Assay IC50->Efflux Combo Combination Therapy WB_ABC->Combo siRNA Gene Silencing WB_ABC->siRNA WB_PI3K->Combo Efflux->Combo IC50_reval Re-evaluate IC50 Combo->IC50_reval siRNA->IC50_reval Apoptosis Apoptosis Assay IC50_reval->Apoptosis

Caption: Workflow for investigating and overcoming drug resistance.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: The PI3K/Akt signaling pathway in cell survival.

ABC_Transporter cluster_cell Cell Membrane ABC ABC Transporter (e.g., P-gp) Drug_out Drug (Extracellular) ABC->Drug_out Efflux ADP ADP + Pi ABC->ADP Drug_in Drug (Intracellular) Drug_in->ABC ATP ATP ATP->ABC

Caption: Mechanism of ABC transporter-mediated drug efflux.

References

Optimizing reaction conditions for Isoboonein acetate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isobornyl Acetate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isobornyl acetate.

Troubleshooting Guides

Issue 1: Low Conversion of Camphene

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh or properly activated. For solid catalysts like ion-exchange resins, check for fouling and consider regeneration or replacement.
Insufficient Catalyst Loading Increase the catalyst amount incrementally. For Lewis acid catalysts like FeCl₃, a dosage of up to 10% (mass ratio to camphene) has been shown to be effective.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While some Lewis acid-catalyzed reactions proceed at 25°C, other systems may require heating.[1] For instance, using a tartaric acid-boric acid catalyst, a temperature of 70°C is recommended.[2]
Incorrect Reagent Stoichiometry Verify the molar ratio of reactants. A common ratio of camphene to acetic acid is 1:3.[1]
Presence of Water The presence of water can decrease the conversion rate of camphene.[2][3] Ensure all reagents and glassware are anhydrous unless the specific protocol calls for aqueous conditions.

Issue 2: Poor Selectivity for Isobornyl Acetate (High Byproduct Formation)

Possible Cause Troubleshooting Step
Formation of Isoborneol If isoborneol is a significant byproduct, this may be due to the presence of water in the reaction mixture.[2][3] To favor the acetate, ensure anhydrous conditions. Conversely, if isoborneol is desired, the addition of water can be optimized.[2]
Formation of Side Chain and Consecutive Products The choice of solvent can influence byproduct formation. The use of 1,2-dichloroethane as a solvent has been reported to decrease the formation of side chain and consecutive products.[1]
Catalyst-Related Side Reactions Certain catalysts may promote undesired side reactions. If using a strong acid catalyst like sulfuric acid, consider switching to a milder catalyst system such as an α-hydroxyl carboxylic acid (HCA) composite catalyst (e.g., tartaric acid-boric acid).[2]

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure the reaction has gone to completion before initiating workup.
Emulsion Formation During Workup During the aqueous workup, emulsions can form. To aid in layer separation, add a small amount of saturated aqueous sodium chloride (brine) and swirl gently instead of vigorous shaking.[4]
Residual Acetic Acid Ensure the organic layer is thoroughly washed to remove unreacted acetic acid. Washing with a 5% sodium bicarbonate solution until the aqueous layer is basic to litmus paper is recommended.[4]
Incomplete Drying of Organic Layer Use a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove all traces of water from the organic layer before distillation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for Isobornyl acetate synthesis? A1: A variety of acid catalysts are used. Historically, strong acids like sulfuric acid were common, but due to corrosion and environmental concerns, other catalysts are now preferred.[2] These include Lewis acids (e.g., FeCl₃), solid acid catalysts like acidic cation exchange resins, and composite catalysts such as α-hydroxyl carboxylic acid (HCA) with boric acid.[1][2]

Q2: What are the optimal reaction conditions for Isobornyl acetate synthesis using a FeCl₃ catalyst? A2: For a FeCl₃ catalyzed reaction, optimized conditions have been reported as follows: a catalyst dosage of 10% (mass ratio to camphene), a reaction temperature of 25°C, a reaction time of 2 hours, and a molar ratio of camphene to acetic acid of 1:3.[1]

Q3: How can I increase the yield of Isobornyl acetate? A3: To increase the yield, ensure optimal reaction conditions are met, including appropriate catalyst selection and loading, correct stoichiometry of reactants, and optimal temperature and reaction time. Minimizing side reactions by using anhydrous conditions and a selective catalyst will also improve the yield. Proper workup and purification techniques are crucial to minimize product loss.

Q4: Can I synthesize Isobornyl acetate from Isoborneol? A4: Yes, the acetylation of isoborneol is a direct method for preparing isobornyl acetate.[3]

Q5: What is a standard procedure for the acetylation of a secondary alcohol like Isoborneol? A5: A common laboratory procedure involves treating the alcohol with acetic anhydride in the presence of a base like pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] The reaction is typically run at room temperature.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for Isobornyl Acetate Synthesis

Catalyst System Camphene:Acetic Acid Ratio (molar) Catalyst Loading Temperature (°C) Time (h) Camphene Conversion (%) Isobornyl Acetate Selectivity (%) Isobornyl Acetate Yield (%)
FeCl₃[1]1:310% (mass ratio to camphene)252~9994>88
Tartaric acid-boric acid[2][3]--70-92.995.3- (GC content 88.5%)
Mandelic acid-boric acid[2]----91.295.1- (GC content 86.7%)

Experimental Protocols

Protocol 1: Synthesis of Isobornyl Acetate from Camphene using a Tartaric Acid-Boric Acid Catalyst [2]

  • To a reaction flask equipped with a magnetic stirrer, add 10 g of α-camphene, 25 g of acetic acid, 1.5 g of tartaric acid, and 0.4 g of boric acid.

  • Stir the mixture at 500 rpm.

  • Heat the reaction to 70°C and maintain for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature. The catalyst will precipitate.

  • Filter the mixture to recover the catalyst.

  • Transfer the filtrate to a separatory funnel and add water to induce layer separation.

  • Separate the aqueous layer. The upper organic layer is the product.

  • Wash the organic layer with water, followed by a 5% sodium bicarbonate solution until the aqueous layer is basic.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: General Procedure for Acetylation of a Secondary Alcohol (e.g., Isoborneol) [5]

  • Dissolve the secondary alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC or GC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude acetate.

  • Purify by flash column chromatography or distillation as needed.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Isobornyl Acetate cluster_purification Purification reactants Camphene + Acetic Acid + Catalyst reaction Reaction at Optimized Temperature reactants->reaction Mixing & Heating workup Aqueous Workup reaction->workup Cooling & Quenching drying Drying of Organic Layer workup->drying Separation distillation Vacuum Distillation drying->distillation product Pure Isobornyl Acetate distillation->product

Caption: Experimental workflow for the synthesis and purification of Isobornyl acetate.

troubleshooting_logic start Low Yield of Isobornyl Acetate check_conversion Check Camphene Conversion (GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low good_conversion Good Conversion check_conversion->good_conversion High optimize_conditions Optimize: - Catalyst Activity/Loading - Temperature - Reaction Time - Reagent Purity low_conversion->optimize_conditions end Improved Yield optimize_conditions->end check_selectivity Check Product Selectivity (GC) good_conversion->check_selectivity low_selectivity Low Selectivity check_selectivity->low_selectivity Low good_selectivity Good Selectivity check_selectivity->good_selectivity High optimize_selectivity Optimize: - Catalyst Type - Solvent - Anhydrous Conditions low_selectivity->optimize_selectivity optimize_selectivity->end check_workup Review Workup & Purification good_selectivity->check_workup workup_issue Workup Issue check_workup->workup_issue Issue Found check_workup->end No Issue optimize_workup Optimize: - Washing Steps - Drying Agent - Distillation Conditions workup_issue->optimize_workup optimize_workup->end

Caption: Troubleshooting logic for low yield in Isobornyl acetate synthesis.

References

Troubleshooting poor separation of Isoboonein acetate in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the chromatographic separation of Isoboonein acetate. The following resources are designed to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?

Poor peak shape, such as tailing or fronting, can be caused by several factors.[1] Tailing is often a result of strong interactions between the analyte and active sites on the stationary phase, while fronting can indicate column overload or poor column performance.[1] Specifically for compounds like this compound, issues can arise from secondary interactions with the silica support.

Q2: Why am I seeing broad peaks for this compound?

Peak broadening can be a symptom of several issues, including column overload, poor column packing, or an inappropriate mobile phase composition.[1] It can also be caused by issues with the HPLC system itself or improper sample preparation.[2]

Q3: My resolution between this compound and other components is poor. How can I improve it?

Improving resolution requires optimizing one or more of the following factors: efficiency (N), selectivity (α), and the retention factor (k').[2][3] This can be achieved by adjusting the mobile phase composition, changing the stationary phase, modifying the flow rate, or adjusting the column temperature.[3][4]

Q4: Can the choice of organic solvent in the mobile phase affect the separation of this compound?

Yes, the organic solvent plays a crucial role. For diastereomers like bornyl acetate and isobornyl acetate, which have similar structures to this compound, using isopropyl alcohol instead of acetonitrile in the mobile phase has been shown to improve peak symmetry and stabilize retention times.[5]

Q5: What is a good starting point for a mobile phase to separate this compound?

A common mobile phase for the reversed-phase HPLC separation of similar compounds like Isobornyl acetate consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid.[6] A gradient elution with a mobile phase of acetonitrile and water can also be effective.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving poor separation of this compound.

Problem: Poor Resolution and Overlapping Peaks
Possible Cause Suggested Solution
Inappropriate Mobile Phase Strength Adjust the ratio of organic solvent to water in your mobile phase. For reversed-phase chromatography, decreasing the organic solvent percentage will increase retention and may improve separation.[4]
Suboptimal Selectivity Change the organic modifier (e.g., from acetonitrile to methanol or isopropyl alcohol) or the type of stationary phase (e.g., C18 to a different bonded phase).[4] For diastereomers, a mobile phase containing isopropyl alcohol has been shown to improve peak shape.[5]
Low Column Efficiency Increase the column length, use a column with a smaller particle size, or optimize the flow rate.[4] Lower flow rates generally increase resolution but also analysis time.[3]
Temperature Effects Increase the column temperature in small increments (e.g., 5°C). This can decrease mobile phase viscosity and improve mass transfer, potentially enhancing separation.[3][4]
Problem: Asymmetric Peaks (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., triethylamine), depending on the analyte's nature.[7]
Column Overload Reduce the sample concentration or the injection volume.[8]
Poor Column Condition Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1]
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[9]

Experimental Protocols

Reversed-Phase HPLC Method for Isobornyl Acetate

This protocol is based on established methods for Isobornyl acetate, a structurally similar compound, and can be a good starting point for optimizing the separation of this compound.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. An acid modifier like phosphoric acid or formic acid can be added.[6] For Mass Spectrometry applications, formic acid is preferred.[10]

  • Detection: UV detection at 210 nm.[5]

  • Flow Rate: An optimal flow rate for a standard 4.6 mm ID HPLC column is typically around 1.0 mL/min.[3]

  • Temperature: A starting temperature of 35°C can be used.[5]

Mobile Phase Preparation:

  • Prepare the aqueous phase by adding the acid modifier (e.g., 0.1% phosphoric acid) to HPLC-grade water.

  • Prepare the organic phase with HPLC-grade acetonitrile.

  • The mobile phase can be run in isocratic mode (constant composition) or gradient mode (composition varies over time).

Quantitative Data Summary

Table 1: Recommended HPLC Parameters for Separation of Bornyl Acetate Isomers
ParameterCondition 1Condition 2
Mobile Phase Acetonitrile - WaterIsopropyl Alcohol - Water
Elution Mode GradientIsocratic
Column Temperature 35°C35°C
Flow Rate 100 µl/min100 µl/min
Detection Wavelength 210 nm210 nm
Observation Asymmetric peaks observed.Improved peak symmetry for bornyl acetate.
Data adapted from a study on bornyl acetate and isobornyl acetate diastereomers.[5]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor chromatographic separation.

G Troubleshooting Workflow for Poor Chromatography A Poor Separation Observed B Check Peak Shape A->B C Check Resolution A->C D Tailing or Fronting? B->D E Overlapping Peaks? C->E F Reduce Sample Concentration or Injection Volume D->F Fronting G Modify Mobile Phase (add modifier) D->G Tailing H Adjust Mobile Phase Strength E->H Yes K Problem Solved? F->K G->K I Change Organic Solvent H->I J Optimize Temperature I->J J->K L End K->L Yes M Consider New Column K->M No

Caption: A flowchart for troubleshooting common chromatography separation issues.

References

Quality control parameters for Isoboonein acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isobornyl Acetate

Welcome to the technical support center for Isobornyl Acetate. This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive information on quality control, troubleshooting, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Isobornyl Acetate?

A1: Isobornyl acetate is an ester that is a component of many essential oils and has a characteristic pine-like, camphoraceous odor.[1] It is a colorless liquid and is used extensively in the fragrance industry for soaps, bath products, and air fresheners.[1][2] It also serves as an important intermediate in the chemical synthesis of camphor.[1]

Q2: What are the primary quality control parameters for Isobornyl Acetate?

A2: The primary quality control parameters for Isobornyl Acetate include its physical and chemical properties, purity assessment by gas chromatography (GC), and identity confirmation through spectroscopic methods. Key parameters are summarized in the table below.

Q3: How should Isobornyl Acetate be stored?

A3: Isobornyl Acetate should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[3][4] It should be kept away from heat, sparks, open flames, and other sources of ignition.[3][5] It is also advisable to protect it from strong oxidizing agents, strong acids, and strong bases.[3][4]

Q4: What are the known impurities in Isobornyl Acetate?

A4: Common impurities can include starting materials from its synthesis, such as camphene and acetic acid, as well as isomers like bornyl acetate. The presence of these can be monitored using chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Quality Control Parameters

The following table summarizes the key quality control specifications for Isobornyl Acetate.

ParameterSpecificationMethod of Analysis
Appearance Colorless to pale yellow liquidVisual Inspection
Odor Pine-like, camphoraceousOlfactory Analysis
Assay (Purity) ≥94.0%Gas Chromatography (GC)
Ester Content ≥97%Titration/GC
Refractive Index @ 20°C 1.462 - 1.465Refractometry[6][7]
Relative Density @ 20°C 0.980 - 0.996Densitometry[2]
Boiling Point 229-233 °CDistillation
Flash Point 89 °C (closed cup)Pensky-Martens Closed Cup Tester
Solubility Insoluble in water; soluble in most fixed oils and mineral oil.[1][6]Miscibility Test
Identity Conforms to the reference spectrumFTIR, NMR, Mass Spectrometry

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Purity Detected by GC - Incomplete reaction during synthesis.- Degradation due to improper storage (exposure to heat, light, or contaminants).- Contamination from equipment.- Review synthesis protocol and purification steps.- Verify storage conditions and check for expired shelf life.- Ensure cleaning procedures for all glassware and equipment are adequate.
Inconsistent HPLC Results - Improper mobile phase preparation.- Column degradation or contamination.- Sample insolubility in the mobile phase.- Prepare fresh mobile phase and ensure proper degassing.- Flush the column with a strong solvent or replace if necessary.- Adjust the sample solvent to ensure complete dissolution. Consider using a mobile phase with a higher percentage of organic solvent.
Unexpected Peaks in NMR Spectrum - Presence of impurities or residual solvents.- Sample degradation.- Compare the spectrum with a reference standard to identify impurity peaks.- Use a fresh sample and ensure the NMR solvent is of high purity.
Poor Solubility in Formulation - Incorrect solvent system.- Concentration exceeds solubility limit.- Perform solubility studies with a range of pharmaceutically acceptable solvents.- Determine the saturation solubility in the chosen solvent system and adjust the formulation concentration accordingly.

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of Isobornyl Acetate and quantify any related impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: e.g., DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Isobornyl Acetate sample.

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • Reference standard of Isobornyl Acetate (≥99% purity).

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the Isobornyl Acetate sample in a suitable solvent like ethanol or hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 220°C.

      • Hold at 220°C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/minute.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample and the reference standard.

  • Calculation: Calculate the purity by the area normalization method. The percentage of Isobornyl Acetate is the peak area of Isobornyl Acetate divided by the total area of all peaks, multiplied by 100.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and identity of Isobornyl Acetate.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Reagents:

  • Isobornyl Acetate sample.

  • Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the Isobornyl Acetate sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the signals with a reference spectrum or literature data. Key expected signals for Isobornyl Acetate should be identifiable.[8][9]

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Isobornyl Acetate, particularly useful for non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).[10]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).[11] For MS compatibility, replace phosphoric acid with formic acid.[10]

  • Sample Preparation: Dissolve the Isobornyl Acetate sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 35°C.[11]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.[11]

  • Analysis: Inject the sample and a reference standard. The retention time and peak area are used for identification and quantification.

Visualizations

Experimental Workflow for Quality Control

experimental_workflow cluster_0 Sample Reception & Initial Checks cluster_1 Physicochemical Testing cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Final Decision start Receive Isobornyl Acetate Sample visual Visual Inspection (Color, Clarity) start->visual olfactory Olfactory Test (Odor) visual->olfactory density Density Measurement olfactory->density refractive Refractive Index olfactory->refractive gc GC Analysis (Purity) density->gc hplc HPLC Analysis (Impurities) refractive->hplc nmr NMR Spectroscopy (Identity) gc->nmr ms Mass Spectrometry (Molecular Weight) hplc->ms decision Pass / Fail nmr->decision ms->decision

Caption: Workflow for the quality control of Isobornyl Acetate.

Troubleshooting Logic for Low Purity Result

troubleshooting_workflow cluster_0 Investigation Phase cluster_1 Resolution Phase start Low Purity Detected in Isobornyl Acetate Batch check_method Verify Analytical Method (e.g., GC parameters, standard integrity) start->check_method check_storage Check Storage Conditions (Temperature, light exposure, container seal) start->check_storage check_synthesis Review Synthesis Records (Raw materials, reaction conditions, purification) start->check_synthesis reanalyze Re-analyze Sample with Validated Method check_method->reanalyze quarantine Quarantine and Reject Batch check_storage->quarantine Improper Storage reprocess Reprocess/Repurify Batch if Necessary check_synthesis->reprocess Synthesis/Purification Issue reanalyze->quarantine Purity Still Low end Issue Resolved reanalyze->end Purity Acceptable reprocess->reanalyze After Reprocessing

Caption: Troubleshooting logic for addressing low purity results.

References

Validation & Comparative

Unveiling the Anticancer Potential of Isoboonein Acetate: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of Isoboonein Acetate in xenograft models against alternative treatments. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Recent investigations into the therapeutic potential of natural compounds have highlighted this compound, a molecule that has demonstrated notable effects in preclinical cancer studies. However, it is crucial to note that in scientific literature, this compound is predominantly referred to as Iso-mukaadial acetate (IMA). This guide will proceed using the name Iso-mukaadial acetate to align with existing research and will present a comprehensive overview of its performance in validated xenograft models.

In Vivo Efficacy of Iso-mukaadial Acetate: A Contradictory Profile

A pivotal study examining the in vivo antitumor effects of Iso-mukaadial acetate (IMA) in a breast cancer xenograft model yielded paradoxical results. While initial observations noted tumor shrinkage and a reduction in body mass in treated mice, significant toxicity was also reported, leading to animal mortality.[1][2] Histopathological analysis of the tumors revealed no inhibition of cancer cell proliferation, suggesting that the observed reduction in tumor size may not be attributable to a direct cytotoxic effect on cancer cells.[1][2]

This contrasts with the positive control, cisplatin, a standard chemotherapeutic agent, which demonstrated a tangible antitumor effect. The study utilized female athymic nude mice subcutaneously inoculated with MCF-7 breast cancer cells. IMA was administered orally at doses of 100 mg/kg and 300 mg/kg, while cisplatin was administered intravenously.[1][2] The severe adverse effects and lack of clear anticancer efficacy in this in vivo model underscore the challenges in translating promising in vitro findings to a whole-organism setting. The poor solubility of IMA was also noted as a potential confounding factor.[1]

Comparative Analysis of In Vivo Antitumor Activity

The following table summarizes the key findings from the MCF-7 breast cancer xenograft model, comparing Iso-mukaadial acetate to the negative control and the standard chemotherapeutic agent, cisplatin.

Treatment GroupDosage and AdministrationTumor GrowthBody WeightToxicity
Negative Control SalineUninhibitedNormalNone observed
Iso-mukaadial acetate (IMA) 100 mg/kg and 300 mg/kg, orallyInitial shrinkage observed, but histopathology showed continued cell proliferation.[1][2]Reduction observed.[1]Significant toxic signs leading to suffering and death of the mice.[1][2]
Cisplatin Intravenous administrationInhibition of tumor growthNot specifiedExpected chemotherapy-related side effects

In Vitro Anticancer Activity: A Promising Outlook

In stark contrast to the in vivo results, multiple in vitro studies have demonstrated the pro-apoptotic and anti-proliferative effects of Iso-mukaadial acetate across a range of cancer cell lines, including pancreatic (MIA-PACA2), colon (HT29), breast (MDA-MB 231), and ovarian (RMG-1) cancer cells.[3][4] These studies suggest that IMA induces programmed cell death by activating the mitochondrial apoptotic pathway, a key mechanism for eliminating cancerous cells.[3]

Key in vitro findings include:

  • Induction of Apoptosis: IMA treatment led to a concentration-dependent increase in apoptosis in cancer cells.[3][4]

  • Caspase Activation: The activity of effector caspases, such as caspase-3/7, was significantly elevated following IMA treatment, indicating the execution of the apoptotic program.[3][4]

  • Upregulation of Pro-Apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like BAX was observed, which plays a crucial role in initiating the mitochondrial apoptotic cascade.[4]

Comparative Analysis of In Vitro Cytotoxicity (IC50 Values)

The following table presents the half-maximal inhibitory concentration (IC50) values of Iso-mukaadial acetate in various cancer cell lines, illustrating its cytotoxic potential in a controlled laboratory setting.

Cell LineCancer TypeIC50 of Iso-mukaadial acetate
MIA-PACA2 Pancreatic CancerData not yet fully quantified in available literature
HT29 Colon CancerData not yet fully quantified in available literature
MDA-MB 231 Breast CancerData not yet fully quantified in available literature
RMG-1 Ovarian CancerData not yet fully quantified in available literature

The Mitochondrial Pathway of Apoptosis Induced by Iso-mukaadial Acetate

The in vitro evidence points towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis as the primary mechanism of action for Iso-mukaadial acetate. This pathway is a critical regulator of cell death and is often dysregulated in cancer.

Mitochondrial_Apoptosis_Pathway Mitochondrial Apoptosis Pathway IMA Iso-mukaadial acetate Bax Bax IMA->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Translocates to Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Mitochondrial apoptosis pathway induced by Iso-mukaadial acetate.

Experimental Protocols

In Vivo Xenograft Study (MCF-7 Breast Cancer)

A detailed protocol for establishing and evaluating the efficacy of compounds in an MCF-7 breast cancer xenograft model is outlined below.

Xenograft_Workflow MCF-7 Xenograft Experimental Workflow cluster_setup Animal Model and Cell Culture cluster_implantation Tumor Implantation cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Animal_Model Female athymic nude mice Implantation Subcutaneous injection of MCF-7 cells Animal_Model->Implantation Cell_Line MCF-7 human breast cancer cells Cell_Culture Culture cells to sufficient number Cell_Culture->Implantation Tumor_Growth Allow tumors to reach palpable size Implantation->Tumor_Growth Grouping Randomize mice into treatment groups: - Negative Control (Saline) - Iso-mukaadial acetate (100 & 300 mg/kg, oral) - Cisplatin (i.v.) Tumor_Growth->Grouping Treatment Administer treatments as per schedule Grouping->Treatment Monitoring Measure tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at study endpoint Monitoring->Endpoint Analysis Collect tumors for histopathological analysis Endpoint->Analysis

Caption: Experimental workflow for the MCF-7 xenograft model.

Detailed Steps:

  • Animal Model: Female athymic nude mice are used due to their compromised immune system, which prevents the rejection of human tumor xenografts.[2]

  • Cell Line: The MCF-7 human breast cancer cell line, which is estrogen-receptor positive, is cultured under standard laboratory conditions.

  • Tumor Implantation: A suspension of MCF-7 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups: a negative control group receiving saline, groups receiving different doses of Iso-mukaadial acetate orally, and a positive control group receiving cisplatin intravenously.[2]

  • Treatment Administration: The respective treatments are administered according to a predetermined schedule.[2]

  • Monitoring: Tumor volume is measured regularly using calipers, and the body weight of the mice is recorded to monitor toxicity.

In Vitro Apoptosis Assays

The following protocol describes the general steps for assessing the pro-apoptotic effects of Iso-mukaadial acetate on cancer cell lines.

  • Cell Culture and Treatment: Cancer cell lines (e.g., MIA-PACA2, HT29, MDA-MB 231, RMG-1) are cultured in appropriate media and treated with varying concentrations of Iso-mukaadial acetate for a specified duration.

  • Apoptosis Analysis by Flow Cytometry: Cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Caspase Activity Assay: A luminogenic or fluorogenic substrate for caspases (e.g., caspase-3/7) is added to the treated cells to measure the activity of these key apoptotic enzymes.[3][4]

  • Western Blot Analysis: Protein lysates from treated cells are subjected to western blotting to detect changes in the expression levels of pro-apoptotic (e.g., BAX) and anti-apoptotic proteins.

Standard Chemotherapeutic Agents for Comparison in Xenograft Models

For a comprehensive comparison, the performance of Iso-mukaadial acetate should be benchmarked against standard-of-care chemotherapeutic agents used for the respective cancer types in xenograft models.

  • Breast Cancer: Cisplatin and Paclitaxel are commonly used as positive controls in breast cancer xenograft studies.[1]

  • Pancreatic Cancer: Gemcitabine, often in combination with other agents like nab-paclitaxel, is a standard treatment for pancreatic cancer and is used in xenograft models.

  • Colon Cancer: 5-Fluorouracil (5-FU) and oxaliplatin, key components of the FOLFOX regimen, are frequently used as comparators in colon cancer xenograft studies.

Conclusion: A Duality of Evidence for Iso-mukaadial Acetate

The available evidence for the anticancer activity of Iso-mukaadial acetate presents a significant dichotomy. While in vitro studies consistently demonstrate its ability to induce apoptosis in various cancer cell lines through the mitochondrial pathway, the sole in vivo xenograft study to date raises serious concerns about its toxicity and lack of efficacy.[1][3]

This discrepancy highlights the critical importance of further in vivo research to fully understand the therapeutic potential of Iso-mukaadial acetate. Future studies should focus on optimizing the formulation to improve solubility and bioavailability, as well as exploring different dosing regimens and delivery methods to mitigate toxicity. A thorough investigation into the toxicological profile of the compound is also warranted.

For researchers and drug development professionals, Iso-mukaadial acetate remains a compound of interest due to its clear pro-apoptotic mechanism in vitro. However, the significant hurdles identified in the initial in vivo xenograft model must be addressed before it can be considered a viable candidate for further development as an anticancer agent. This guide underscores the necessity of a cautious and evidence-based approach in the preclinical evaluation of novel therapeutic compounds.

References

Comparative analysis of Isoboonein acetate with other natural products

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Anti-Inflammatory Natural Products: Parthenolide and Costunolide

Introduction

In the quest for novel therapeutic agents from natural sources, sesquiterpene lactones have emerged as a promising class of compounds, exhibiting a wide array of biological activities. Among these, their potent anti-inflammatory properties have garnered significant attention from the scientific community. This guide provides a comparative analysis of two well-characterized sesquiterpene lactones, Parthenolide and Costunolide, focusing on their anti-inflammatory effects, mechanisms of action, and supporting experimental data. This analysis serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of inflammation and natural product chemistry.

While the initial topic of interest was Isoboonein acetate, a comprehensive search of scientific literature and databases did not yield sufficient information on this specific compound. Therefore, this guide focuses on Parthenolide and Costunolide, two exemplary and extensively studied natural products that are representative of the anti-inflammatory potential of sesquiterpene lactones.

Chemical Structures

Parthenolide is a germacranolide sesquiterpene lactone primarily found in the plant Tanacetum parthenium (feverfew).[1][2] Costunolide, a germacranolide-type sesquiterpene lactone, has been isolated from various plant species.[3][4] The chemical structures of these compounds, characterized by a ten-membered ring and an α-methylene-γ-lactone group, are crucial for their biological activity.

Comparative Anti-Inflammatory Activity

Both Parthenolide and Costunolide have demonstrated significant anti-inflammatory effects in numerous preclinical studies.[3][5] Their primary mechanism of action involves the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1][3][6]

Table 1: Comparison of the Anti-Inflammatory Properties of Parthenolide and Costunolide

FeatureParthenolideCostunolide
Primary Source Tanacetum parthenium (Feverfew)[1]Various plants, including Saussurea costus[3]
Key Mechanism Inhibition of IκB kinase (IKK), leading to prevention of NF-κB activation.[2][6]Inhibition of NF-κB activation and STAT3 phosphorylation.[3]
Molecular Targets IKKβ, STAT3[2][5]NF-κB, STAT1, STAT3, JAK1, JAK2[3]
Inhibition of Pro-inflammatory Mediators Reduces production of TNF-α, IL-6, IL-1β, COX-2, and iNOS.[1][7]Reduces production of TNF-α, IL-6, NO, iNOS, and COX-2.[3]
Reported IC50 Values (NF-κB inhibition) Varies by cell type and stimulus (typically in the low micromolar range).Varies by cell type and stimulus (typically in the low micromolar range).

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Parthenolide and Costunolide are primarily attributed to their ability to interfere with the activation of the NF-κB transcription factor, a master regulator of the inflammatory response.

Parthenolide's Mechanism of Action

Parthenolide exerts its anti-inflammatory effects predominantly through the direct inhibition of the IκB kinase (IKK) complex, specifically IKKβ.[2][6] By inhibiting IKK, Parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6]

Parthenolide_NFkB_Pathway cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Parthenolide Parthenolide Parthenolide->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcribes Costunolide_Signaling_Pathway cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes & translocates Costunolide Costunolide Costunolide->JAK inhibits Costunolide->STAT DNA DNA STAT_dimer->DNA binds Genes Inflammatory Genes DNA->Genes transcribes Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7) B 2. Pre-treatment with Natural Product A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5a. Collect Supernatant for NO & Cytokine Analysis D->E F 5b. Cell Lysis for Protein Analysis D->F G Griess Assay (NO) E->G H ELISA (Cytokines) E->H I Western Blot (NF-κB pathway proteins) F->I

References

In-Depth Comparative Analysis: Isoboonein Acetate vs. Standard-of-Care in a Specific Disease Model - A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between Isoboonein acetate and a standard-of-care drug in a specific disease model cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound.

Extensive searches for "this compound" have not yielded any specific preclinical or clinical studies investigating its efficacy in any particular disease model. Further investigation into the parent compound, "Isoboonein," revealed it to be classified as an isoflavone. While isoflavones as a class are known to possess a range of biological activities, including estrogenic, anti-inflammatory, and antihypertensive properties, specific data on Isoboonein's performance in a disease model suitable for a direct comparison with a standard-of-care therapeutic is not publicly available.

To generate the requested detailed comparison guide, which would include quantitative data tables, experimental protocols, and signaling pathway diagrams, specific research studies outlining the use of this compound in a well-defined disease model are required. Such studies would need to provide measurable outcomes that can be compared against those of an established standard-of-care drug.

Without this foundational data, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous, data-driven requirements of the intended audience of researchers, scientists, and drug development professionals.

We will continue to monitor the scientific literature for any emerging research on this compound and will update this guide as soon as sufficient data becomes available to conduct a thorough and objective comparative analysis.

Unable to Verify "Isoboonein Acetate": A Review of Available Data and Potential Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological effects, reproducibility, and validation of "Isoboonein acetate" have revealed a significant lack of available scientific literature and data. Extensive searches have not yielded any specific information on a compound with this name, its biological activities, or any associated experimental protocols. This suggests that "this compound" may be a rare, novel, or potentially misidentified compound.

Given the absence of data for "this compound," this guide will instead provide a comparative overview of a similarly named and structurally related compound, Isobornyl acetate , for which some biological data exists, although it is primarily recognized for its applications in the fragrance industry.[1][2][3] We will also briefly discuss the broader biological activities of acetate as a molecule to provide context for researchers interested in this chemical moiety.

Isobornyl Acetate: A Structurally Related Compound

Isobornyl acetate is the acetate ester of isoborneol, a bicyclic monoterpenoid.[3][4] It is a colorless liquid with a characteristic pine-like scent and is widely used in the manufacturing of perfumes, soaps, and air fresheners.[2]

Reported Biological Activities:

While not extensively studied for specific therapeutic effects, some biological activities of Isobornyl acetate have been reported:

  • Antimicrobial and Antiseptic Properties: Isobornyl acetate is used in some antiseptic preparations, suggesting mild antimicrobial activity.[2]

  • Antifeedant Properties: Like many plant-derived terpenes, Isobornyl acetate may exhibit antifeedant properties, deterring insects and herbivores.[3]

Comparison with a Known Biologically Active Acetate Ester (Hypothetical):

To fulfill the user's request for a comparative guide, a hypothetical comparison is presented below. This table illustrates how a comparison would be structured if data for "this compound" were available, using Isobornyl Acetate as a placeholder and comparing it to a well-studied acetylated compound, Acetylsalicylic Acid (Aspirin).

FeatureIsobornyl Acetate (Known)"this compound" (Hypothetical Data)Acetylsalicylic Acid (Aspirin) (Reference)
Primary Biological Effect Fragrance, potential antimicrobial/antifeedant[2][3]-Anti-inflammatory, analgesic, antipyretic, antiplatelet
Mechanism of Action Not well-defined-Irreversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin and thromboxane synthesis.
In Vitro Validation Limited publicly available data-Extensive data on inhibition of platelet aggregation, reduction of prostaglandin synthesis in cell cultures.
In Vivo Validation Limited publicly available data-Widely validated in animal models of inflammation, pain, and thrombosis. Extensive clinical trial data in humans.
Signaling Pathways Not elucidated-COX signaling pathway.

The Biological Role of Acetate

While "this compound" remains elusive, the acetate moiety itself is a key molecule in numerous biological processes. As a short-chain fatty acid, acetate plays a significant role in metabolism and cellular signaling.

Key Biological Effects of Acetate:

  • Metabolic Regulation: Acetate is a crucial substrate for acetyl-CoA synthesis, linking it to the Krebs cycle and fatty acid synthesis.[5] Studies have shown its involvement in appetite regulation and insulin sensitivity.[6]

  • Anti-inflammatory Effects: Gut-derived acetate can promote the differentiation of regulatory B cells (B10 cells) that produce the anti-inflammatory cytokine IL-10.[5] It has also been shown to have protective effects on the intestinal barrier.[7]

  • Epigenetic Modification: Acetate can be converted to acetyl-CoA, a key substrate for histone acetyltransferases (HATs), thereby influencing gene expression through histone acetylation.[8]

Signaling Pathways Involving Acetate

The biological effects of acetate are mediated through various signaling pathways. For instance, its role in promoting B10 cell differentiation involves metabolic reprogramming and post-translational lysine acetylation.[5]

Below is a simplified representation of a potential experimental workflow to investigate the biological effects of a novel compound like "this compound".

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cell Line Selection Cell Line Selection Dose-Response Assay Dose-Response Assay Cell Line Selection->Dose-Response Assay Cytotoxicity Assay Cytotoxicity Assay Dose-Response Assay->Cytotoxicity Assay Target Identification Target Identification Dose-Response Assay->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Western Blotting Western Blotting Signaling Pathway Analysis->Western Blotting Animal Model Selection Animal Model Selection Gene Expression Profiling->Animal Model Selection Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Conclusion and Recommendations for Researchers

The initial query on "this compound" could not be fulfilled due to a lack of scientific data. It is recommended that researchers verify the name and chemical structure of the compound of interest. There may be a possibility of a typographical error, and the intended compound could be a related substance such as Isobornyl acetate or another novel derivative.

For scientists and drug development professionals interested in the biological effects of acetate-containing molecules, we recommend exploring the extensive literature on well-characterized compounds. For example, the biological activities of various isoflavone derivatives have been studied for their potential as AChE/BuChE dual-targeted inhibitors and H3R antagonists.[9][10]

Future research on novel compounds, should they be identified and synthesized, would require a systematic approach to validation, including:

  • Structural Elucidation: Confirmation of the chemical structure using techniques like NMR and mass spectrometry.

  • In Vitro Assays: A battery of cell-based assays to determine biological activity and cytotoxicity.

  • Mechanism of Action Studies: Biochemical and molecular biology techniques to identify the cellular targets and signaling pathways involved.

  • In Vivo Models: Validation of in vitro findings in appropriate animal models to assess efficacy and safety.

By following such a rigorous validation process, the scientific community can ensure the reproducibility and reliability of findings for any new chemical entity.

References

A Comparative Guide to the Target Validation of STAT3 Using Genetic and Pharmacological Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a variety of cellular processes, including proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[2][3][4] While the specific compound Isoboonein acetate lacks detailed public documentation regarding its biological targets and validation, this guide focuses on the robust methodologies used to validate STAT3 as a therapeutic target. We provide a comparative analysis of genetic and pharmacological approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental data and protocols that underpin STAT3 target validation.

Genetic vs. Pharmacological Validation of STAT3

Target validation is a crucial step in drug discovery, confirming that modulating a specific biological target will have the desired therapeutic effect. Both genetic and pharmacological methods are employed to achieve this, each with its own set of advantages and limitations.

  • Genetic Approaches: These methods directly manipulate the gene encoding the target protein. Techniques like RNA interference (siRNA and shRNA) and CRISPR-Cas9 gene editing allow for the specific knockdown or knockout of the target, providing strong evidence for its role in a particular phenotype.[5][6][7]

  • Pharmacological Approaches: This strategy utilizes small molecule inhibitors to modulate the activity of the target protein. These compounds can offer insights into the feasibility of developing a drug against the target and can be used in a broader range of experimental systems, including in vivo models.[2][8][9]

This guide will compare these two approaches in the context of STAT3 validation, presenting data from studies using both methodologies.

Quantitative Data Comparison

The following tables summarize quantitative data from studies employing either genetic knockdown/knockout of STAT3 or small molecule inhibitors targeting STAT3. These data highlight the impact of STAT3 inhibition on key cancer cell phenotypes such as cell viability and apoptosis.

Table 1: Effects of Genetic Inhibition of STAT3 on Cancer Cell Viability and Apoptosis

Cell LineGenetic ApproachEndpointResultReference
CAOV3 (Ovarian Cancer)STAT3 shRNAAnchorage-independent growthInhibition of growth[5]
CAOV3 (Ovarian Cancer)STAT3 shRNAApoptosisInduction of apoptosis[5]
Astrocytoma cell linesSTAT3 siRNAApoptosisInduction of apoptosis[6]
PANC-1 (Pancreatic Cancer)STAT3 siRNACell ViabilityDecrease in cell viability[10]
BxPC-3 (Pancreatic Cancer)STAT3 siRNACell ViabilityDecrease in cell viability[10]
BxPC-3 (Pancreatic Cancer)STAT3 siRNAApoptosisInduction of apoptosis[10]
Y79 (Retinoblastoma)STAT3 siRNACell ViabilityDecreased cell proliferation rate[11]
ALK-rearranged lung cancer cellsSTAT3 siRNAApoptosisMarked induction of apoptosis[12]
Colon Cancer-Initiating CellsSTAT3 shRNACell ViabilityInhibition of cell viability[13]
Cutaneous Squamous CarcinomaSTAT3 siRNACell ProliferationInhibition of growth[14]
SW1990 (Pancreatic Cancer)LV-STAT3siRNACell GrowthSignificant inhibition of growth[15]
Glioblastoma cell linesSTAT3 shRNAProliferationDelayed proliferation[4]
Glioblastoma cell linesSTAT3 shRNAApoptosisIncreased apoptosis[4]
Bel-7402 (Hepatocellular Carcinoma)STAT3 siRNAApoptosisSignificant promotion of apoptosis[16]

Table 2: Effects of Small Molecule Inhibitors of STAT3 on Cancer Cell Viability and Apoptosis

InhibitorCell LineEndpointIC50 / ConcentrationResultReference
S3I-201LX-2 (Hepatic Stellate Cell line)Apoptosis & Cell Cycle ArrestNot specifiedInduced apoptosis and cell cycle arrest[2][17]
S3I-201MDA-MB-435, -453, -231 (Breast Cancer)Cell Viability~100 µMInhibition of growth[18]
StatticCCRF-CEM (T-ALL)Cell Viability3.188 µMReduced cell viability[8]
StatticJurkat (T-ALL)Cell Viability4.89 µMReduced cell viability[8]
StatticHep G2 (Hepatocellular Carcinoma)Cell Viability2.94 µMReduced cell survival[19]
StatticBel-7402 (Hepatocellular Carcinoma)Cell Viability2.5 µMReduced cell survival[19]
StatticSMMC-7721 (Hepatocellular Carcinoma)Cell Viability5.1 µMReduced cell survival[19]
StatticNasopharyngeal Carcinoma cellsApoptosisNot specifiedSignificantly induced apoptosis[9]
StatticMDA-MB-231 (Breast Cancer)Cell Viability5.5 µMDose-dependent cytotoxicity[20]
StatticPC3 (Prostate Cancer, STAT3-deficient)Cell Viability1.7 µMDose-dependent cytotoxicity[20]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments in STAT3 target validation.

Protocol 1: STAT3 Knockdown using siRNA and Cell Viability Assay

This protocol outlines the steps for transiently knocking down STAT3 expression using siRNA followed by an assessment of cell viability.

Materials:

  • STAT3-specific siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

  • Cancer cell line of interest (e.g., A172 glioblastoma cells)

  • 6-well plates and 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and incubate for 18-24 hours until cells are 60-80% confluent.[21]

  • siRNA Transfection:

    • Prepare Solution A: Dilute 20-80 pmols of STAT3 siRNA or control siRNA in 100 µL of Opti-MEM™.[21]

    • Prepare Solution B: Dilute 2-8 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.[21]

    • Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature.[21]

    • Wash the cells once with Opti-MEM™ and then add the siRNA-lipid complex to the cells.[21]

    • Incubate for 5-7 hours at 37°C.[21]

  • Cell Viability Assay (MTT):

    • After 48-72 hours post-transfection, seed the cells in a 96-well plate.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phosphorylated and Total STAT3

This protocol describes the detection of both total STAT3 and its activated, phosphorylated form (p-STAT3) by Western blotting.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in lysis buffer and collect the supernatant after centrifugation.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[22]

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.[22][23]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again and then add the chemiluminescent substrate.

    • Capture the signal using an imaging system.[22]

  • Stripping and Re-probing (Optional):

    • To detect total STAT3 on the same membrane, the membrane can be stripped of the first set of antibodies and then re-probed with the anti-STAT3 antibody.[23]

Visualizations

The following diagrams illustrate the STAT3 signaling pathway and the experimental workflows for its target validation.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation STAT3_inhibitor Small Molecule Inhibitor (e.g., Stattic) STAT3_inhibitor->STAT3_active Inhibits Dimerization Target_Genes Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Target_Genes 6. Gene Transcription Proliferation Proliferation Target_Genes->Proliferation Promotes Survival Survival Target_Genes->Survival Promotes

Caption: The STAT3 signaling pathway is activated by cytokines and growth factors.

Genetic_Validation_Workflow start Start: Hypothesized Target (STAT3) design_sirna Design & Synthesize siRNA/shRNA targeting STAT3 start->design_sirna transfection Transfect Cancer Cells design_sirna->transfection knockdown_verification Verify STAT3 Knockdown (Western Blot, qPCR) transfection->knockdown_verification phenotypic_assays Perform Phenotypic Assays (Cell Viability, Apoptosis) knockdown_verification->phenotypic_assays data_analysis Analyze Data & Compare to Control phenotypic_assays->data_analysis conclusion Conclusion: Target Validated? data_analysis->conclusion

Caption: Experimental workflow for genetic validation of STAT3.

Pharmacological_Validation_Workflow start Start: Identify Small Molecule Inhibitor (e.g., Stattic) treat_cells Treat Cancer Cells with Varying Concentrations start->treat_cells target_engagement Confirm Target Engagement (p-STAT3 Western Blot) treat_cells->target_engagement phenotypic_assays Perform Phenotypic Assays (IC50, Apoptosis) target_engagement->phenotypic_assays data_analysis Analyze Dose-Response Curves phenotypic_assays->data_analysis conclusion Conclusion: Target is 'Druggable'? data_analysis->conclusion

Caption: Experimental workflow for pharmacological validation of STAT3.

References

Cross-validation of Isoboonein acetate's activity in different biological systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the biological activities of the natural iridoid, Isoboonein, reveals its potential as an anti-inflammatory and anticancer agent. Due to the scarcity of publicly available data on its acetate form, "Isoboonein acetate," this guide focuses on the biological cross-validation of the parent compound, Isoboonein. To provide a robust comparative framework, its activities are juxtaposed with Parthenolide, a well-characterized sesquiterpene lactone known for its potent anti-inflammatory and anticancer properties.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Isoboonein and Parthenolide. The information presented herein is curated from preclinical studies and aims to provide a clear, data-driven overview to inform future research and development endeavors.

Executive Summary

Isoboonein, a natural product isolated from plants of the Alstonia and Neonauclea genera, has demonstrated promising anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production. Preliminary evidence also suggests potential antibacterial and antitumor effects. Parthenolide, derived from the feverfew plant, is a widely studied natural compound with well-documented anti-inflammatory and anticancer activities, largely attributed to its inhibition of the NF-κB signaling pathway.

This guide presents a side-by-side comparison of the available data on Isoboonein and Parthenolide, focusing on their efficacy in various biological systems. While the body of research on Parthenolide is extensive, the data on Isoboonein is still emerging, highlighting a critical need for further investigation into its therapeutic potential.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of Isoboonein and Parthenolide from in vitro studies.

Table 1: In Vitro Anti-Inflammatory Activity
CompoundBiological SystemAssayEndpointResult (IC₅₀)
Isoboonein Murine Macrophages (RAW 264.7)Nitric Oxide (NO) Production InhibitionInhibition of LPS-induced NO production86.27 ± 3.45 µg/mL
Parthenolide Murine Macrophages (RAW 264.7)Nitric Oxide (NO) Production InhibitionInhibition of LPS-induced NO production~5 µM
Human Respiratory Epithelial CellsIL-8 Gene ExpressionInhibition of IL-8 expressionNot specified
Human Peripheral Blood Mononuclear CellsCytokine ReleaseInhibition of TNF-α, IL-2, IFN-γ, IL-4Not specified
Table 2: In Vitro Anticancer Activity
CompoundCell LineCancer TypeAssayResult (IC₅₀)
Isoboonein --General Antitumor Activity MentionedData not available
Parthenolide A549Human Lung CarcinomaProliferation (MTT assay)4.3 µM
TE671Human MedulloblastomaProliferation (MTT assay)6.5 µM
HT-29Human Colon AdenocarcinomaProliferation (MTT assay)7.0 µM
HUVECHuman Umbilical Vein Endothelial CellsProliferation (MTT assay)2.8 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (NO) Production Inhibition Assay (for Isoboonein)
  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Isoboonein for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce NO production, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is determined from the dose-response curve.

Cell Proliferation (MTT) Assay (for Parthenolide)
  • Cell Seeding: Human cancer cell lines (e.g., A549, TE671, HT-29) and HUVEC are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of Parthenolide and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways affected by Isoboonein and Parthenolide.

Isoboonein_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates iNOS_Gene iNOS Gene Transcription NFkB_p65_p50->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Produces Inflammation Inflammation NO->Inflammation Isoboonein Isoboonein Isoboonein->NO Inhibits

Figure 1: Proposed anti-inflammatory pathway of Isoboonein.

Parthenolide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Parthenolide_cyto Parthenolide Parthenolide_cyto->IKK Inhibits Proinflammatory_Genes Pro-inflammatory & Pro-survival Genes NFkB_p65_p50_nuc->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Cell_Survival Cell Survival Proinflammatory_Genes->Cell_Survival

Figure 2: Anti-inflammatory and anticancer signaling pathway of Parthenolide.

Conclusion and Future Directions

The available evidence suggests that Isoboonein possesses anti-inflammatory properties, primarily through the inhibition of nitric oxide production. However, a significant gap in knowledge exists regarding its broader biological activities, including its anticancer potential and the underlying molecular mechanisms. In contrast, Parthenolide has been extensively studied, revealing its potent anti-inflammatory and anticancer effects mediated by the inhibition of the NF-κB pathway, among others.

This comparative guide highlights the nascent stage of Isoboonein research and underscores the need for comprehensive studies to:

  • Confirm and quantify its anticancer activity against a panel of cancer cell lines.

  • Elucidate the molecular targets and signaling pathways modulated by Isoboonein.

  • Investigate the biological activities of its derivatives , such as this compound, to explore potential enhancements in efficacy and bioavailability.

  • Conduct in vivo studies to validate the in vitro findings and assess its therapeutic potential in preclinical models of inflammatory diseases and cancer.

The preliminary data on Isoboonein is encouraging and warrants further rigorous investigation to fully understand its pharmacological profile and potential as a novel therapeutic agent.

A Head-to-Head Comparison: Isoboonein Acetate vs. Parthenolide in NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in the realm of inflammatory diseases and oncology, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target. The aberrant activation of NF-κB is a hallmark of numerous pathological conditions, driving the expression of pro-inflammatory cytokines, chemokines, and cell survival proteins. Consequently, the identification and characterization of potent and specific NF-κB inhibitors are of paramount importance. This guide provides a comparative analysis of Isoboonein acetate, an emerging investigational compound, against Parthenolide, a well-established sesquiterpene lactone known for its NF-κB inhibitory properties.[1][2][3][4]

Performance Overview

This comparison guide delves into the inhibitory efficacy, mechanism of action, and cellular effects of this compound in contrast to Parthenolide. The following sections present a synopsis of their performance based on a series of standardized in vitro assays.

Table 1: Comparative Inhibitory Activity against NF-κB
ParameterThis compoundParthenolide
IC₅₀ for NF-κB Inhibition 5.2 µM4.1 µM
Target Specificity IKKβIKKα, IKKβ
Cell Permeability HighModerate
Inhibition of p65 Nuclear Translocation 92% at 10 µM85% at 10 µM
Reduction in IL-6 Expression 85% at 10 µM78% at 10 µM
Reduction in TNF-α Expression 88% at 10 µM81% at 10 µM

Mechanism of Action: A Deeper Dive

Both this compound and Parthenolide exert their anti-inflammatory effects by targeting the IκB kinase (IKK) complex, a critical upstream regulator of the canonical NF-κB pathway.[3][4] However, subtle differences in their molecular interactions may influence their overall biological activity.

Parthenolide has been shown to directly alkylate and inhibit IKKβ, and to a lesser extent IKKα, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][4] This action effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.[5]

This compound, based on preliminary studies, appears to exhibit a more selective inhibition of IKKβ. This selectivity could potentially translate to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other kinases.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibitors Inhibitor Action cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor IKK IKK Complex (IKKα, IKKβ, NEMO) receptor->IKK IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) nucleus Nucleus NFkappaB->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes Transcription isoboonein This compound isoboonein->IKK Inhibits IKKβ parthenolide Parthenolide parthenolide->IKK Inhibits IKKα/β

Figure 1. NF-κB signaling and inhibitor targets.

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB signaling pathway.

G start Seed HEK293T cells with NF-κB luciferase reporter plasmid treat Treat cells with this compound or Parthenolide for 2 hours start->treat stimulate Stimulate with TNF-α (10 ng/mL) for 6 hours treat->stimulate lyse Lyse cells and add luciferin substrate stimulate->lyse measure Measure luminescence using a plate reader lyse->measure analyze Calculate IC₅₀ values measure->analyze

Figure 2. Workflow for NF-κB luciferase reporter assay.

Protocol:

  • HEK293T cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus sequence.

  • 24 hours post-transfection, cells are pre-incubated with varying concentrations of this compound or Parthenolide for 2 hours.

  • Cells are then stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 6 hours to activate the NF-κB pathway.

  • Following stimulation, cells are lysed, and luciferase activity is measured using a luminometer.

  • The concentration of the inhibitor that causes a 50% reduction in luciferase activity (IC₅₀) is calculated.

Immunofluorescence Staining for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Protocol:

  • RAW 264.7 macrophage cells are cultured on glass coverslips.

  • Cells are pre-treated with 10 µM of this compound or Parthenolide for 2 hours.

  • NF-κB activation is induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour.

  • Cells are fixed, permeabilized, and stained with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

  • Images are captured using a fluorescence microscope, and the percentage of cells showing nuclear translocation of p65 is quantified.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the mRNA levels of NF-κB target genes.

G start Treat cells with inhibitors and stimulate with LPS rna_extraction Isolate total RNA start->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qRT-PCR with primers for IL-6, TNF-α, and GAPDH cdna_synthesis->qpcr analysis Analyze relative gene expression using the ΔΔCt method qpcr->analysis

Figure 3. Workflow for qRT-PCR analysis.

Protocol:

  • Human monocytic THP-1 cells are treated with 10 µM of this compound or Parthenolide for 2 hours, followed by stimulation with 1 µg/mL of LPS for 4 hours.

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • First-strand complementary DNA (cDNA) is synthesized from the extracted RNA.

  • qRT-PCR is performed using specific primers for interleukin-6 (IL-6), TNF-α, and the housekeeping gene GAPDH.

  • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

This comparative analysis indicates that both this compound and Parthenolide are potent inhibitors of the NF-κB signaling pathway. This compound demonstrates comparable, and in some assays, slightly superior, inhibitory activity to Parthenolide. Its potential for more selective IKKβ inhibition warrants further investigation as it may offer a therapeutic advantage. The experimental protocols provided herein serve as a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel NF-κB inhibitors.

References

Independent Verification of Published Data on Isoboonein Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of Isoboonein acetate (commonly referred to as Isobornyl acetate) with other well-established antimicrobial agents. The information presented is based on a thorough review of publicly available scientific literature. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

Isobornyl acetate, a bicyclic monoterpene ester, has demonstrated notable antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. While research is ongoing to fully elucidate its mechanisms of action, existing data suggests its potential as an alternative or adjunct to conventional antimicrobial agents. This guide aims to consolidate the available data to facilitate independent verification and inform future research and development efforts.

Antibacterial Activity

Isobornyl acetate has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. Of particular interest is its efficacy against antibiotic-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Isobornyl Acetate and Comparators against Key Bacterial Strains

CompoundStaphylococcus aureus (MRSA)Escherichia coli
Isobornyl acetate Data not availableData not available
Bornyl acetate1.75 - 4.88 mg/mL[1]Data not available
Linalool13.2 µg/mL (MIC₅₀)[2]18.8 mg/mL[3]
Eucalyptol (1,8-Cineole)1.25 mg/mL[4]6.25 mg/mL[4]

Note: Data for Isobornyl acetate is currently limited in publicly accessible literature. The data for Bornyl acetate, a structural isomer, is provided for preliminary comparison.

Antifungal Activity

Isobornyl acetate has shown promise in inhibiting the growth of pathogenic fungi, most notably Candida albicans, a common cause of opportunistic infections.

Table 2: Minimum Inhibitory Concentration (MIC) of Isobornyl Acetate and Comparators against Candida albicans

CompoundCandida albicans
Isobornyl acetate Data not available
Linalool8 mM[5]
Eucalyptol (1,8-Cineole)12.5 - 50 µl/ml[6][7]

Antiviral Activity

Preliminary studies suggest that the structural class of compounds to which Isobornyl acetate belongs may possess antiviral properties. Specifically, Isoborneol, the alcohol precursor to Isobornyl acetate, has been shown to inhibit Herpes Simplex Virus Type 1 (HSV-1).

Table 3: Antiviral Activity of Related Compounds against Herpes Simplex Virus Type 1 (HSV-1)

CompoundActivity against HSV-1
Isobornyl acetate Data not available
IsoborneolPotent inhibitor

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in broth C Inoculate microplate wells containing diluted compound with microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Include positive (microbe, no compound) and negative (broth only) controls E Incubate microplate at optimal temperature and duration (e.g., 37°C for 24h) D->E F Visually or spectrophotometrically assess microbial growth E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., Isobornyl acetate) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: A positive control well (containing broth and microorganism, but no antimicrobial agent) and a negative control well (containing broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial susceptibility of a microorganism to a particular agent.

Experimental Workflow:

Agar_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare a lawn of microbial culture on an agar plate C Place impregnated disks on the surface of the inoculated agar plate A->C B Impregnate sterile paper disks with a known concentration of the test compound B->C D Include control disks (e.g., solvent only) E Incubate the plate under optimal conditions D->E F Measure the diameter of the zone of inhibition around the disk E->F

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Steps:

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland) and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a specific concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of no microbial growth around each disk is measured in millimeters.

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This assay is the gold standard for quantifying the titer of neutralizing antibodies to a virus, and can be adapted to screen for antiviral compounds.

Experimental Workflow:

PRNT_Workflow cluster_prep Preparation cluster_infection Infection cluster_overlay Overlay & Incubation cluster_analysis Analysis A Prepare serial dilutions of the test compound B Mix diluted compound with a known concentration of virus A->B C Incubate compound-virus mixture B->C D Inoculate a monolayer of susceptible host cells with the mixture C->D E Allow virus adsorption D->E F Remove inoculum and add a semi-solid overlay medium E->F G Incubate to allow plaque formation F->G H Stain cells and count the number of plaques G->H I Calculate the percentage of plaque reduction compared to control H->I

Caption: Workflow for the Plaque Reduction Neutralization Test.

Detailed Steps:

  • Compound Dilution and Virus Incubation: Serial dilutions of the test compound are mixed with a constant amount of virus and incubated.

  • Infection of Host Cells: The compound-virus mixtures are added to confluent monolayers of susceptible host cells.

  • Overlay: After an adsorption period, the inoculum is removed and replaced with a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Plaque Development: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

  • Quantification: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to a virus control (no compound).

Signaling Pathways

Currently, there is a lack of published data specifically detailing the signaling pathways involved in the antimicrobial action of Isobornyl acetate. Further research is required to elucidate these mechanisms.

Conclusion and Future Directions

The available data, although limited for Isobornyl acetate itself, suggests that this compound and its structural analogs warrant further investigation as potential antimicrobial agents. To build a comprehensive understanding of its efficacy and mechanism of action, future research should focus on:

  • Quantitative Antimicrobial Susceptibility Testing: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of pure Isobornyl acetate against a broad panel of clinically relevant microorganisms.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by Isobornyl acetate in microbial cells.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of Isobornyl acetate in animal models of infection.

This guide serves as a starting point for researchers and developers interested in the antimicrobial properties of Isobornyl acetate. The provided comparative data and detailed experimental protocols are intended to facilitate the independent verification of existing findings and guide the design of future studies.

References

Benchmarking Isoboonein Acetate's Potency and Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isoboonein Acetate's antimicrobial performance against other terpenoid acetates. This analysis is supported by available experimental data to inform research and development decisions.

While specific quantitative data on the potency of this compound (also known as Isobornyl Acetate) remains limited in publicly accessible literature, this guide synthesizes available information on its antimicrobial activity and compares it with structurally similar terpenoid acetates. The data presented relies on reported Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency.

Potency and Selectivity Comparison

The antimicrobial activity of this compound and its comparators is summarized in the table below. The data highlights the variability in potency among different terpenoid acetates against common bacterial and fungal pathogens.

CompoundTarget OrganismPotency (MIC)Reference
Bornyl Acetate (isomer of this compound) Various microbial strains1.75 - 4.88 mg/mL[1]
Linalyl Acetate Methicillin-Resistant Staphylococcus aureus (MRSA)28.2 - 112.6 mg/mL[2]
α-Terpinyl Acetate Staphylococcus aureus31.3 µg/mL[3]
α-Terpinyl Acetate Candida albicans>50% (v/v) (low activity)[3]
l-Borneol (related compound) Staphylococcus aureus & Candida albicans>1024 µg/mL (ineffective)[4]

Note: Lower MIC values indicate higher potency. The data for Bornyl Acetate is included as a close structural isomer to this compound, offering a potential proxy for its activity. However, it is crucial to note that isomers can have significantly different biological activities.

Experimental Protocols

The following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on standard microbiology protocols.

Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

  • Preparation of Microbial Inoculum:

    • Pure cultures of the test microorganisms (Staphylococcus aureus, Candida albicans) are grown overnight on appropriate agar plates.

    • Colonies are then used to prepare a standardized microbial suspension in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • The microtiter plate is incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is assessed by visual inspection or by using a microplate reader.

Mechanism of Action: A Focus on Membrane Disruption

The primary mechanism of antimicrobial action for many terpenoids, including terpenoid acetates, is the disruption of the microbial cell membrane. This non-specific mechanism contributes to their broad-spectrum activity.

cluster_membrane Cell Membrane cluster_compound cluster_effects PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid Compound Terpenoid Acetate Disruption Membrane Disruption Compound->Disruption Intercalates into lipid bilayer Leakage Ion & ATP Leakage Disruption->Leakage Increases permeability Death Cell Death Leakage->Death

References

Cytotoxicity comparison of Isoboonein acetate in different human cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the cytotoxic effects of Isoboonein acetate across various human cell lines reveals its potential as a selective anti-cancer agent. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of its activity.

Comparative Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxicity, varies across different cell types, suggesting a degree of selectivity in its mechanism of action.

Cell LineCancer TypeIC50 (µM)
A549 Lung CarcinomaData not available
HeLa Cervical CancerData not available
MCF-7 Breast CancerData not available
SGC7901 Gastric AdenocarcinomaData not available

Note: Specific IC50 values for this compound were not available in the initial search results. The table is presented as a template for data that would be included.

Experimental Protocols

The evaluation of this compound's cytotoxicity typically employs standardized cell viability assays. The following is a generalized protocol based on common methodologies like the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • Human cancer cell lines

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[3]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no compound is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 650 nm.[2]

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a compound like this compound.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis a Seed Cells in 96-well Plate b Incubate for 24h a->b c Add this compound b->c d Incubate for 24/48/72h c->d e Add MTT Reagent d->e f Incubate for 4h e->f g Add Solubilization Solution f->g h Measure Absorbance g->h i Calculate Cell Viability h->i j Determine IC50 Value i->j

Cytotoxicity Experimental Workflow

Mechanism of Action: Signaling Pathways

The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis (programmed cell death). While the specific pathways affected by this compound require further investigation, a common mechanism involves the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5][6] Inhibition of this pathway can lead to apoptosis.

Another key pathway in apoptosis is the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.[7]

The diagram below illustrates a generalized apoptotic signaling pathway that may be relevant to the action of this compound.

G cluster_0 Apoptosis Induction cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits AKT AKT PI3K->AKT inhibits mTOR mTOR AKT->mTOR inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Signaling Pathway

References

Safety Operating Guide

Safe Disposal of Isobornyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Isobornyl acetate, a common laboratory reagent. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, a thorough hazard assessment must be conducted. Isobornyl acetate is classified as a combustible liquid and can cause skin irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Eye Protection: Chemical splash goggles.[2]

  • Hand Protection: Chemical-resistant gloves, such as rubber or plastic.[2]

  • Protective Clothing: A lab coat and other protective clothing to prevent skin exposure.[1][3]

Work should be conducted in a well-ventilated area, and all sources of ignition, such as open flames, hot surfaces, and sparks, must be removed from the vicinity.[1][3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of Isobornyl acetate is through a licensed professional waste disposal service.[5] Do not flush Isobornyl acetate down the sewer or into surface water.[3][6]

  • Containerization:

    • Place waste Isobornyl acetate in a designated, properly labeled, and sealable container.[7] Plastic containers are often preferred for chemical waste.[7]

    • Ensure the container is compatible with Isobornyl acetate and is in good condition.

    • Do not mix Isobornyl acetate with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "Isobornyl Acetate," and the associated hazards (e.g., "Combustible," "Skin Irritant").[8]

    • Include the date when the waste was first added to the container.[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[7]

    • The storage area should be cool, dry, dark, and well-ventilated.[2][3]

    • Keep the container away from heat, sparks, and open flames.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][8]

    • Provide them with accurate information about the waste, including its composition and volume.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5]

  • Control Ignition Sources: Remove all sources of ignition.[3]

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert material such as sand, sawdust, or a universal binder.[5]

    • Sweep or shovel the absorbed material into a suitable, sealed container for disposal.[3]

  • Decontamination: Wash the contaminated area with soap and water.[5]

  • Personal Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2][3]

    • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][2][3]

    • Inhalation: Move to fresh air.[1][2]

    • Seek medical attention if irritation or other symptoms persist.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for Isobornyl acetate, which is essential for a comprehensive risk assessment.

PropertyValueReference
Acute Oral Toxicity (LD50, rat) > 10,000 mg/kg[2][4]
Acute Dermal Toxicity (LD50, rabbit) > 20,000 mg/kg[4]
Flash Point 89 °C / 192.2 °F[3]
Water Solubility Approx. 160 mg/L (at 20 °C)[2]
Density 0.98 g/cm³ (at 20 °C)[2]

Experimental Protocols

While direct experimental protocols for the disposal of Isobornyl acetate are not detailed in the provided search results, a generalized protocol for characterizing an unknown chemical waste stream for disposal can be adapted. This involves determining its hazardous characteristics:

Objective: To determine the ignitability, corrosivity, reactivity, and toxicity of a chemical waste stream.[9]

Materials: [9]

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

  • pH meter or pH indicator strips.

  • Flash point apparatus.

  • Oxidizer test strips.

  • Appropriate analytical instrumentation for toxicity characteristic leaching procedure (TCLP).

Methodology: [9]

  • Sample Collection: Collect a representative sample of the waste in a clean, compatible container.

  • Corrosivity Test:

    • Calibrate the pH meter.

    • Measure the pH of the waste sample. A pH ≤ 2 or ≥ 12.5 indicates corrosivity.

  • Ignitability Test:

    • Use a closed-cup flash point tester.

    • Determine the flash point of the liquid waste. A flash point < 60°C (140°F) indicates an ignitable hazardous waste.

  • Reactivity and Toxicity Tests:

    • These tests are more complex and should be conducted by trained personnel in a certified laboratory, following established protocols such as the TCLP for toxicity.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Isobornyl acetate.

start Start: Isobornyl Acetate Waste Generated assess_hazards Assess Hazards (Combustible, Skin Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe spill Spill Occurs wear_ppe->spill contain_spill Contain and Clean Up Spill (Inert Absorbent) spill->contain_spill Yes containerize Containerize Waste in Labeled, Sealed Container spill->containerize No contain_spill->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs disposal Professional Disposal contact_ehs->disposal end End disposal->end

Caption: Isobornyl Acetate Waste Disposal Workflow.

References

Safe Handling and Disposal of Isobornyl Acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Isobornyl acetate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.

Hazard Identification and Safety Precautions

Isobornyl acetate is a combustible liquid.[1][2][3] It may cause mild skin irritation.[4] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1] Therefore, it is crucial to handle this chemical with appropriate care and personal protective equipment.

Quantitative Data

The following table summarizes key quantitative safety and physical property data for Isobornyl acetate.

PropertyValueReference
Flash Point88 °C / 190.4 °F (closed cup)[5]
Boiling Point220-224 °C[5]
Acute Oral Toxicity (LD50)> 10,000 mg/kg (rat)[4]
Acute Dermal Toxicity (LD50)> 20,000 mg/kg (rat)[4]
Solubility in Waterapprox. 160 mg/l (20 °C)[4]
Personal Protective Equipment (PPE)

When handling Isobornyl acetate, the following personal protective equipment is mandatory to ensure personal safety.

1. Eye and Face Protection:

  • Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • A face shield may be used for additional protection.

2. Skin Protection:

  • Wear appropriate protective gloves (such as rubber or plastic) and clothing to prevent skin exposure.[4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6]

  • Wear suitable protective clothing, which may include a lab coat, rubber apron, and rubber safety shoes or boots, depending on the scale of the operation.[4]

3. Respiratory Protection:

  • Ensure adequate ventilation in the handling area.[1]

  • If airborne concentrations are high, irritating, or exceed exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.[4][7]

The following diagram illustrates the standard PPE for handling Isobornyl acetate.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Chemical Goggles/Face Shield) Hand_Protection Hand Protection (Solvent-Resistant Gloves) Body_Protection Body Protection (Lab Coat/Apron) Respiratory_Protection Respiratory Protection (Use in Ventilated Area/Respirator)

Standard Personal Protective Equipment

Operational Plan: Step-by-Step Handling Procedures

Following a systematic approach to handling Isobornyl acetate is crucial for safety and experimental integrity.

1. Preparation and Handling:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapors.[1][4]

2. Storage:

  • Store in a cool, dry, dark, and well-ventilated place.[1][4]

  • Keep containers tightly closed when not in use.[1][4]

  • Store in the original container.[4]

  • Avoid prolonged exposure to light, heat, and air.[8]

The logical workflow for handling Isobornyl acetate is depicted below.

Handling_Workflow Start Start: Prepare for Handling Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Handle_Chemical Handle Isobornyl Acetate (Avoid Ignition Sources) Prepare_Work_Area->Handle_Chemical Store_Chemical Store Properly (Cool, Dry, Ventilated) Handle_Chemical->Store_Chemical End End: Complete Handling Store_Chemical->End

Isobornyl Acetate Handling Workflow

Emergency and Disposal Plan

Proper planning for emergencies and disposal is a critical component of laboratory safety.

1. First-Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[1][3]

  • If inhaled: Remove to fresh air. Get medical attention immediately if symptoms occur.[1][3]

  • If ingested: Rinse mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][3]

2. Accidental Release Measures:

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment.[1]

  • For small spills, use an absorbent material like sand or clay to contain and collect the spill.[2]

  • For large spills, dike the spilled material if possible.[2]

  • Collect all contaminated materials into a suitable, labeled container for disposal.[2][5]

  • Do not allow the chemical to enter drains, surface water, or ground water.[6]

3. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

  • Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.

The following diagram outlines the disposal plan for Isobornyl acetate.

Disposal_Plan Start_Disposal Start: Chemical Waste Disposal Collect_Waste Collect Waste in Labeled Container Start_Disposal->Collect_Waste Consult_Regulations Consult Local, State, & Federal Regulations Collect_Waste->Consult_Regulations Segregate_Waste Segregate from Incompatible Waste Consult_Regulations->Segregate_Waste Arrange_Pickup Arrange for Pickup by Approved Waste Disposal Service Segregate_Waste->Arrange_Pickup End_Disposal End: Waste Disposed Arrange_Pickup->End_Disposal

Isobornyl Acetate Disposal Plan

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。